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  • Product: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole
  • CAS: 338414-59-8

Core Science & Biosynthesis

Foundational

5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole for Drug Discovery Professionals Introduction: The Convergence of Thiazole and Isoxazole Scaffolds In the landscape of medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole for Drug Discovery Professionals

Introduction: The Convergence of Thiazole and Isoxazole Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in numerous FDA-approved drugs, valued for its role in a wide spectrum of therapeutic agents including anti-inflammatory, anticancer, and antibacterial compounds.[1] Similarly, the thiazole ring, characterized by its sulfur and nitrogen atoms, is a fundamental building block in many biologically active molecules with demonstrated antitumor, antibacterial, and antiviral efficacy.[2][3]

This guide provides an in-depth analysis of the novel chemical entity, 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole . This molecule represents a deliberate fusion of these two potent pharmacophores. By elucidating its structural characteristics, analytical profile, and synthetic strategy, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.

Part 1: Molecular Structure and Physicochemical Properties

Core Structural Analysis

The structure of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is a conjugated system composed of three key moieties:

  • A phenyl ring attached at the 2-position of the thiazole.

  • A central 1,3-thiazole ring .

  • An isoxazole ring linked via its 5-position to the 5-position of the thiazole.

This specific linkage creates a unique electronic and steric environment that dictates the molecule's overall properties and potential biological interactions.

Caption: Chemical Structure of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.

Conformational Analysis

The molecule is expected to be largely planar. Crystal structure analyses of related compounds, such as 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, reveal that the dihedral angles between linked heterocyclic and phenyl rings are relatively small, typically ranging from 14° to 27°.[4][5] This planarity is crucial as it influences molecular packing in the solid state and governs the accessibility of the molecule to biological targets. The linkage between the C5 of the thiazole and the C5 of the isoxazole allows for some rotational freedom, which could be a key determinant of its binding conformation.

Predicted Physicochemical Properties

A summary of the calculated physicochemical properties provides a baseline for assessing its drug-like characteristics.

PropertyValue
Molecular Formula C₁₂H₇N₃OS
Molecular Weight 241.27 g/mol
LogP (calculated) ~2.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N, O, S atoms)
Topological Polar Surface Area (TPSA) 77.5 Ų

These properties suggest good potential for oral bioavailability according to Lipinski's Rule of Five.

Part 2: Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a suite of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted solvent: CDCl₃

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Notes
Phenyl-H (ortho) 7.90-8.10 (m, 2H)~127.5Deshielded due to proximity to the thiazole ring.
Phenyl-H (meta, para) 7.40-7.60 (m, 3H)~129.0, ~131.0Typical aromatic region.
Thiazole-H4 ~8.30 (s, 1H)~155.0The thiazole proton is typically downfield.
Isoxazole-H4 ~6.80 (s, 1H)~99.0The isoxazole proton is significantly upfield compared to the thiazole proton.[8]
Thiazole-C2 -~168.0Quaternary carbon attached to S and N.
Thiazole-C5 -~145.0Quaternary carbon linking the two heterocycles.
Isoxazole-C3 -~160.0Quaternary carbon in the isoxazole ring.
Isoxazole-C5 -~170.0Quaternary carbon attached to the thiazole ring.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the elemental composition.

  • Expected [M+H]⁺: 242.0383

  • Rationale: Calculated for C₁₂H₈N₃OS⁺. The high-resolution measurement distinguishes it from other potential elemental compositions. Key fragmentation would likely involve the cleavage of the bond between the two heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups and bond types.

  • ~1610-1640 cm⁻¹: C=N stretching vibrations from both the isoxazole and thiazole rings.[9][10]

  • ~1500-1590 cm⁻¹: C=C stretching from the aromatic and heterocyclic rings.[10]

  • ~1100-1250 cm⁻¹: C-N and N-O stretching vibrations characteristic of the isoxazole ring.[9]

Part 3: Synthetic Strategy and Experimental Protocol

The synthesis of isoxazoles often proceeds through the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.[10][11] A robust synthetic workflow can be designed based on this principle.

Retrosynthetic Analysis and Workflow

G cluster_workflow Synthetic Workflow Target 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Chalcone Thiazole Chalcone (Intermediate) Thioamide Benzothioamide Bromoketone 3-Bromo-1-(isoxazol-5-yl)propan-1-one (Hypothetical Precursor) Start1 Benzaldehyde Intermediate1 2-Phenyl-1,3-thiazole Start1->Intermediate1 Start2 Acetophenone Intermediate3 Thiazole Chalcone Start2->Intermediate3 Start3 Thiourea Start3->Intermediate1 Intermediate2 5-Acetyl-2-phenyl-1,3-thiazole Intermediate1->Intermediate2 Friedel-Crafts Acylation Intermediate2->Intermediate3 Claisen-Schmidt Condensation FinalProduct Target Molecule Intermediate3->FinalProduct Cyclization with Hydroxylamine

Caption: Proposed synthetic workflow for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.

Detailed Experimental Protocol: Synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

This protocol is a representative methodology based on established synthetic transformations for related heterocyclic systems.[11][12]

Step 1: Synthesis of 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one (Thiazole Ketone Intermediate)

  • To a solution of 2-phenyl-1,3-thiazole (10 mmol) in anhydrous dichloromethane (50 mL), add aluminum chloride (12 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir for 15 minutes.

  • Add acetyl chloride (11 mmol) dropwise to the suspension.

  • Let the reaction warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ketone intermediate.

Step 2: Synthesis of (E)-3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one (Chalcone Analog)

  • In a flask, dissolve the thiazole ketone intermediate (5 mmol) in dimethylformamide dimethyl acetal (DMF-DMA) (15 mL).

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the excess DMF-DMA under reduced pressure. The resulting crude enaminone is often used in the next step without further purification.

Step 3: Synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole (Final Product)

  • Dissolve the crude enaminone (5 mmol) from the previous step in glacial acetic acid (20 mL).

  • Add hydroxylamine hydrochloride (7.5 mmol) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the formation of the product by TLC.

  • After cooling, pour the reaction mixture into ice-water (100 mL).

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.

Part 4: Potential Biological Significance and Applications

The fusion of the thiazole and isoxazole rings creates a molecule with significant potential for biological activity.

Pharmacophore Insights
  • Antiproliferative and Anticancer Activity: Both thiazole and isoxazole derivatives are well-documented for their antiproliferative activities against various cancer cell lines.[13][14] The planar, aromatic nature of this hybrid molecule makes it an excellent candidate for intercalation with DNA or for binding within the active sites of enzymes crucial for cell proliferation, such as kinases or tubulin.

  • Antimicrobial Potential: The thiazole nucleus is a key feature of many antibacterial and antifungal agents.[2][15] The combined scaffold may exhibit synergistic or novel antimicrobial properties by targeting multiple pathways or by enhancing cell wall penetration.

  • Enzyme Inhibition: The electron-rich heterocyclic system can engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with enzyme active sites. This scaffold could be explored for its potential as an inhibitor of enzymes like urease or phosphorylase.[12]

Future Research Directions
  • In Vitro Screening: The synthesized compound should be subjected to broad-panel in vitro screening against a diverse range of cancer cell lines and microbial strains to identify initial therapeutic leads.

  • Computational Studies: Molecular docking and dynamics simulations can be employed to predict potential biological targets and to understand the binding interactions at an atomic level, guiding further optimization.[12][14]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, with substitutions on the phenyl ring and modifications to the core structure, will be crucial for developing a comprehensive SAR and optimizing potency and selectivity.

Conclusion

The 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole scaffold is a promising chemical entity that rationally combines two heterocycles of proven medicinal importance. Its rigid, planar structure and favorable physicochemical properties make it an attractive candidate for drug discovery programs. This guide has provided a foundational analysis of its structure, a predictive spectroscopic profile, and a viable synthetic pathway, offering a launchpad for further investigation into its therapeutic potential. The exploration of such hybrid molecules is a vital strategy in the ongoing quest for novel and more effective medicines.

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL: )
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. (URL: [Link])

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (URL: [Link])

  • 2 - Supporting Information. (URL: [Link])

  • Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Chemical Methodologies. (URL: [Link])

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (URL: [Link])

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed. (URL: [Link])

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (URL: [Link])

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide - PMC. (URL: [Link])

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - MDPI. (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl) - PMC. (URL: [Link])

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati - Semantic Scholar. (URL: [Link])

  • Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl). (URL: [Link])

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC. (URL: [Link])

  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - ResearchGate. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (URL: [Link])

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (URL: [Link])

  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (URL: [Link])

  • (PDF) Design Synthesis and computational approaches of highly potent thiazole based isoxazole targeting phosphorylase and urease inhibitors - ResearchGate. (URL: [Link])

Sources

Exploratory

Pharmacological Properties of Thiazole-Isoxazole Hybrid Scaffolds: A Technical Guide

Executive Summary The fusion of thiazole and isoxazole heterocycles represents a high-priority strategy in modern medicinal chemistry. This hybrid scaffold exploits the concept of pharmacophore merging , combining the li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiazole and isoxazole heterocycles represents a high-priority strategy in modern medicinal chemistry. This hybrid scaffold exploits the concept of pharmacophore merging , combining the lipophilic, membrane-penetrating properties of the thiazole ring with the hydrogen-bonding capability and metabolic stability of the isoxazole moiety. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of these hybrids, designed specifically for drug discovery scientists.

Structural Rationale & Bioisosterism

The therapeutic utility of the thiazole-isoxazole hybrid stems from its ability to mimic peptide bonds and interact with diverse biological targets via distinct binding modes.

Pharmacophore Synergy
  • Thiazole Moiety: Acts as a bioisostere of the imidazole ring (found in histidine) but with higher lipophilicity (

    
    ). It frequently engages in 
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in receptor binding pockets.
  • Isoxazole Moiety: Serves as a rigid linker and a bioisostere for the amide bond or carboxylic acid. The oxygen and nitrogen atoms act as hydrogen bond acceptors, crucial for anchoring the molecule in the active site of enzymes like kinases (e.g., EGFR) or bacterial DNA gyrase.

The "Hybrid" Advantage

Connecting these two rings—often via a direct C-C bond or a short linker (e.g., hydrazone, methylene)—creates a "dumbbell" shape. This topology allows the molecule to span large binding clefts, simultaneously occupying the ATP-binding pocket (kinase domain) and the allosteric hydrophobic pocket, a dual-binding mode that significantly enhances potency and selectivity compared to single-ring analogs.

Synthetic Strategies

Two primary routes dominate the construction of these hybrids. The choice depends on which ring is introduced first.

Route A: The Chalcone Pathway (Isoxazole Closure)

This is the most versatile method for generating diversity at the late stage.

  • Precursor: Acetyl-thiazole or Thiazole-carboxaldehyde.

  • Intermediate: Formation of an

    
    -unsaturated ketone (Chalcone).[1]
    
  • Cyclization: Reaction with hydroxylamine to close the isoxazole ring.

Route B: The Hantzsch Pathway (Thiazole Closure)

Used when the isoxazole core is the stable starting material.

  • Precursor: Isoxazole-thiosemicarbazone.

  • Cyclization: Condensation with

    
    -haloketones (e.g., phenacyl bromide).
    

Pharmacological Profiles & SAR

Anticancer Activity (EGFR & Tubulin Targeting)

Thiazole-isoxazole hybrids have shown potent cytotoxicity against MCF-7 (breast), A549 (lung), and HepG2 (liver) cell lines.

Key SAR Trends:

  • C-3 Position of Isoxazole: Substitution with a para-substituted phenyl ring is critical. Electron-withdrawing groups (EWGs) like -F, -Cl, -NO₂ enhance potency by increasing the acidity of the phenyl ring protons, strengthening

    
     interactions.
    
  • Thiazole Linkage: A hydrazone linker between the rings often improves flexibility, allowing better induced fit within the EGFR active site.

  • Bulky Groups: Large hydrophobic groups (e.g., naphthyl) on the thiazole side can enhance tubulin binding but may reduce solubility.

Table 1: Representative SAR Data (Anticancer Activity against MCF-7)

Compound IDR1 (Isoxazole-3-yl)R2 (Thiazole-4-yl)IC50 (µM)Mechanism Insight
TI-01 PhenylPhenyl12.5Baseline activity
TI-04 4-Cl-Phenyl4-F-Phenyl2.1 Halogen bonding enhances affinity
TI-08 4-OMe-PhenylPhenyl18.4EDG reduces potency
TI-12 2,4-di-Cl-Phenyl4-NO2-Phenyl0.85 Strong

-stacking & H-bonding
Antimicrobial Activity (DNA Gyrase Inhibition)

These hybrids act as DNA gyrase B (GyrB) inhibitors, distinct from the fluoroquinolone mechanism (which targets GyrA), offering a solution to resistant strains.

  • Selectivity: High activity against Gram-positive (S. aureus) and moderate against Gram-negative (E. coli).

  • SAR Insight: A free amino group (-NH2) on the thiazole ring (2-aminothiazole) is often essential for hydrogen bonding with Asp73 in the GyrB ATPase domain.

Mechanism of Action: Dual-Pathway Signaling

The most promising therapeutic application is the dual inhibition of the EGFR signaling pathway and the induction of intrinsic apoptosis.

Pathway Visualization

The diagram below illustrates how thiazole-isoxazole hybrids (TI-Hybrid) intercept the survival signal at the EGFR receptor while simultaneously triggering the Bax/Caspase apoptotic cascade.

Mechanism_of_Action TI_Hybrid Thiazole-Isoxazole Hybrid EGFR EGFR (Tyrosine Kinase) TI_Hybrid->EGFR Inhibits (ATP Site) Bax Bax (Pro-apoptotic) TI_Hybrid->Bax Upregulates Ras Ras-GTP EGFR->Ras Phosphorylation Proliferation Cell Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Mito Mitochondria (Cytochrome c Release) Bax->Mito Translocation Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Dual mechanism of action. The hybrid scaffold inhibits EGFR phosphorylation (halting proliferation) while upregulating Bax to trigger mitochondrial apoptosis.

Experimental Protocols

Synthesis of 3-(4-Chlorophenyl)-5-(thiazol-2-yl)isoxazole

This protocol utilizes the Chalcone Route (Method B) due to its reliability and high yield.

Reagents:

  • 2-Acetylthiazole (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (15 mmol)

  • Sodium Hydroxide (NaOH) (40% aq.)

  • Ethanol (Absolute)

Workflow Diagram:

Synthesis_Protocol Step1 Step 1: Claisen-Schmidt Condensation Inter Chalcone Intermediate (Yellow Solid) Step1->Inter NaOH/EtOH, RT, 6h Step2 Step 2: Cyclization (Reflux with NH2OH) Inter->Step2 NH2OH·HCl, NaOAc Final Isoxazole-Thiazole Hybrid Product Step2->Final Reflux 8h, Recrystallize

Figure 2: Two-step synthetic pathway via chalcone intermediate.

Step-by-Step Procedure:

  • Chalcone Formation:

    • Dissolve 2-acetylthiazole (1.27 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Add 5 mL of 40% NaOH solution dropwise while stirring at 0°C.

    • Stir the mixture at room temperature for 6–8 hours. A yellow precipitate (chalcone) will form.

    • Pour into ice-cold water, acidify with dilute HCl (to pH 4–5), filter the solid, and recrystallize from ethanol.

    • Checkpoint: Verify intermediate via TLC (Hexane:EtOAc 7:3).

  • Isoxazole Cyclization:

    • Dissolve the chalcone intermediate (1 mmol) in 15 mL ethanol.

    • Add hydroxylamine hydrochloride (0.10 g, 1.5 mmol) and sodium acetate (0.12 g, 1.5 mmol).

    • Reflux the mixture at 80°C for 8 hours.

    • Cool to room temperature and pour into crushed ice.

    • Filter the resulting white/pale-yellow solid.[2]

    • Purification: Recrystallize from hot ethanol/DMF mixture.

    • Validation: Confirm structure via ¹H-NMR (Characteristic isoxazole proton singlet at ~6.8–7.0 ppm).[3]

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine


 against MCF-7 cells.
  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in a 96-well plate and incubate for 24h at 37°C.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Dissolve crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability % relative to control.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. National Institutes of Health (PMC). [Link]

  • Synthesis and antimicrobial activities of some isoxazolyl thiazolyl pyrazoles. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis Protocol. Chem Help Asap. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. National Institutes of Health (PMC). [Link]

Sources

Foundational

The Phenylthiazole Isoxazole Scaffold: A Technical Guide to Unraveling its Structure-Activity Relationship

Abstract The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. This technical guide delves into the structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. This technical guide delves into the structure-activity relationship (SAR) of a promising class of compounds: phenylthiazole isoxazole derivatives. By integrating the well-documented biological activities of the phenyl, thiazole, and isoxazole moieties, these hybrid molecules have emerged as versatile scaffolds with significant potential in antimicrobial and anticancer applications. This document provides an in-depth analysis of the key structural features governing their biological activity, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their therapeutic potential. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this scaffold and accelerate the development of novel therapeutic agents.

Introduction: The Strategic Amalgamation of Privileged Scaffolds

In the landscape of medicinal chemistry, the thiazole and isoxazole rings are considered "privileged structures" due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in drugs with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other functional groups contributes to its versatility.[1] Similarly, the isoxazole ring, another five-membered heterocycle with adjacent nitrogen and oxygen atoms, is integral to numerous therapeutic agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[2][5] The incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule and introduce unique electronic features.[2]

The strategic inclusion of a phenyl group tethered to these heterocyclic systems provides a crucial anchor for modulating lipophilicity and introducing a wide array of substituents to probe interactions with biological targets. The phenylthiazole isoxazole scaffold, therefore, represents a rational design approach to create novel chemical entities with potentially synergistic or enhanced biological activities. This guide will systematically dissect the structural nuances of this tripartite scaffold and their impact on biological outcomes.

Core Structure-Activity Relationship (SAR) of Phenylthiazole Isoxazole Derivatives

The biological activity of phenylthiazole isoxazole derivatives is intricately linked to the nature and position of substituents on each of the three core components. The general structure allows for modifications at the phenyl ring attached to the thiazole (Ar¹), the thiazole ring itself, and the aryl group on the isoxazole moiety (Ar²).

Key Substitution Points for SAR Analysis

SAR_Points cluster_core Core Phenylthiazole Isoxazole Core Ar1 Aryl Group 1 (Ar¹) on Thiazole Thiazole Thiazole Ring Ar1->Thiazole Substitution at C2 Ar1_Subs Substituents: - Halogens (Cl, F, Br) - Electron-donating groups (e.g., OCH₃) - Electron-withdrawing groups (e.g., NO₂) Ar1->Ar1_Subs Isoxazole Isoxazole Ring Thiazole->Isoxazole Linkage at C4 Ar2 Aryl Group 2 (Ar²) on Isoxazole Isoxazole->Ar2 Substitution at C5 Ar2_Subs Substituents: - Halogens (Cl, F, Br) - Methoxy groups - Other alkyl/aryl groups Ar2->Ar2_Subs

Caption: Key substitution points on the phenylthiazole isoxazole scaffold.

Substitutions on the Phenyl Ring of the Thiazole Moiety (Ar¹)

The electronic and steric properties of substituents on the phenyl ring attached to the C2 position of the thiazole have a profound impact on biological activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F, Br), often enhances antimicrobial and anticancer activity. For instance, a chloro-substituent at the para-position of the phenyl ring has been shown to be beneficial for antitubercular and antibacterial efficacy.[1][3] This is likely due to increased lipophilicity, facilitating cell membrane penetration, and potential halogen bonding interactions with target enzymes.

  • Electron-Donating Groups: The influence of electron-donating groups, like methoxy (-OCH₃), can be variable. While in some series they may decrease activity, in others, particularly in combination with other favorable substitutions, they can contribute to potency.[2]

Substitutions on the Aryl Ring of the Isoxazole Moiety (Ar²)

The aryl group at the C5 position of the isoxazole ring provides another critical handle for SAR exploration.

  • Halogen Substituents: Similar to the Ar¹ ring, halogen substitutions on the Ar² phenyl ring are generally favorable for antimicrobial activity. Compounds with chloro or bromo groups have demonstrated potent activity.[2]

  • Methoxy Substituents: The presence of methoxy groups on the Ar² phenyl ring, particularly di- and tri-methoxy substitutions, has been associated with enhanced antibacterial and antifungal activity.[3] This suggests that these groups may be involved in specific hydrogen bonding interactions within the active site of the target protein.

The Thiazole and Isoxazole Linkage

The linkage between the C4 of the thiazole and the C3 of the isoxazole is a conserved feature in the most active compounds discovered so far. This specific connectivity likely orients the two aryl groups in a conformation that is optimal for target binding.

Quantitative SAR Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives against various microbial strains.

Compound IDAr¹ SubstituentAr² SubstituentM. tuberculosis H37Rv MIC (µM)[1]E. coli MIC (µg/mL)[1]C. albicans MIC (µg/mL)[1]
9a H4-Cl2.017.815.62
9b 4-Cl4-Cl2.157.815.62
9d 4-F4-Cl3.987.815.62
9e H4-F4.127.87.8
9i 4-Cl4-F4.217.87.8
9q H3,4-di-OCH₃4.3115.627.8
9r 4-Cl3,4-di-OCH₃2.0115.627.8
Isoniazid --8.97--
Fluconazole ----15.62

Analysis of SAR from Table 1:

  • Antitubercular Activity: The presence of a chloro group on either the Ar¹ or Ar² phenyl ring (or both) is highly favorable for activity against M. tuberculosis. Notably, compound 9r , with a 4-chloro substitution on Ar¹ and a 3,4-dimethoxy substitution on Ar², exhibited the highest potency, four-fold more active than the standard drug Isoniazid.[1] This highlights a synergistic effect of these substitutions.

  • Antibacterial Activity (E. coli): Halogen substitutions on both aryl rings appear to be crucial for activity against E. coli. Compounds with a chloro or fluoro group on Ar² consistently showed good activity.[1]

  • Antifungal Activity (C. albicans): A broader range of substitutions on the Ar² ring, including fluoro and dimethoxy groups, resulted in excellent to good antifungal activity, often comparable or superior to Fluconazole.[1]

Experimental Protocols

General Synthetic Workflow

The synthesis of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives typically follows a multi-step sequence, as outlined below.

Synthetic Workflow Diagram

Caption: General synthetic workflow for phenylthiazole isoxazole derivatives.

Step-by-Step Synthesis Protocol (Example: 5-aryl-3-(2-arylthiazol-4-yl)isoxazole)

  • Synthesis of the Enaminone Intermediate:

    • To a solution of the appropriate aryl methyl ketone (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Formation of the 5-Aryl-isoxazole Ring:

    • Dissolve the crude enaminone in glacial acetic acid.

    • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

    • Reflux the mixture for 2-3 hours.

    • Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

    • Wash the solid with water and dry to yield the 5-aryl-isoxazole.

  • Bromination of the Isoxazole:

    • To a solution of the 5-aryl-isoxazole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-bromo-5-aryl-isoxazole.

  • Formation of the Thiazole Ring (Hantzsch Thiazole Synthesis):

    • In a suitable solvent (e.g., ethanol), dissolve the 4-bromo-5-aryl-isoxazole (1.0 eq) and the appropriate aryl thioamide (1.1 eq).

    • Reflux the reaction mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivative.

Antimicrobial Activity Screening Protocol (Broth Microdilution Method)
  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

    • Perform serial two-fold dilutions of the compound stock solutions in the wells to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis, E. coli, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

    • Incubate the plates at 37°C for 24-48 hours (bacteria) or 48-72 hours (fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Visual inspection or the use of a viability indicator dye (e.g., resazurin) can be used to determine the MIC.

Future Perspectives and Conclusion

The phenylthiazole isoxazole scaffold has demonstrated significant promise as a source of novel antimicrobial agents. The modular nature of its synthesis allows for extensive exploration of the chemical space around the core structure. Future research in this area should focus on:

  • Expansion of the Substituent Scope: Systematic exploration of a wider range of substituents on both aryl rings is warranted to further refine the SAR and improve potency and selectivity.

  • Investigation of Other Biological Activities: Given the known anticancer and anti-inflammatory properties of the constituent heterocycles, screening of phenylthiazole isoxazole derivatives against cancer cell lines and in inflammatory models is a logical next step.[6][7]

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds will be crucial for their rational optimization and development as therapeutic agents.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

References

  • Bhoye, M. R., Shinde, A., Shaikh, A. L. N., Shisode, V., Chavan, A., Maliwal, D., Pissurlenkare, R. R. S., & Mhaske, P. C. (2024). New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. Journal of Biomolecular Structure & Dynamics, 43(10), 5053-5067. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Kumbhare, R. M., Kosurkar, U. B., Ramaiah, M. J., Dadmal, T. L., Pushpavalli, S. N. C. V. L., & Pal-Bhadra, M. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424–5427. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2012). Scilit. [Link]

  • Sethi, P., Khare, R., & Choudhary, R. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 229-237. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry. [Link]

  • The SAR of phenylthiazole antibiotics. (n.d.). ResearchGate. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Inflammation Research. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Research Square. [Link]

  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. (2023). RSC Medicinal Chemistry. [Link]

  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

Sources

Exploratory

5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole CAS number and identifiers

An In-depth Technical Guide to the Phenyl-Thiazole-Isoxazole Scaffold: Synthesis, Characterization, and Therapeutic Potential Introduction: A Privileged Heterocyclic Scaffold The convergence of three key heterocyclic and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Phenyl-Thiazole-Isoxazole Scaffold: Synthesis, Characterization, and Therapeutic Potential

Introduction: A Privileged Heterocyclic Scaffold

The convergence of three key heterocyclic and aromatic motifs—phenyl, thiazole, and isoxazole rings—gives rise to a chemical scaffold with significant interest in medicinal chemistry and drug development. The specific molecule, 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole , represents a member of this class, which leverages the unique physicochemical and biological properties of its constituent parts. The thiazole ring, a common feature in many bioactive compounds, including the vitamin thiamine, offers a stable, electron-rich system capable of diverse chemical interactions. The isoxazole ring is another five-membered heterocycle that is isosteric to other key functional groups and is found in several approved drugs, contributing to metabolic stability and target binding.[1][2][3] The phenyl group provides a lipophilic anchor and a platform for substitution to modulate activity and pharmacokinetic properties.

This guide provides a technical overview of this scaffold, focusing on its identification, general synthesis strategies, analytical validation, and established biological potential, aimed at researchers and scientists in the field of drug discovery.

Chemical Identifiers and Physicochemical Properties

While a specific, registered CAS number for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is not readily found in major chemical databases, indicating its potential novelty or specialized nature, we can define its core attributes and predict its properties based on its structure.

IdentifierValueSource
IUPAC Name 5-(2-phenyl-1,3-thiazol-5-yl)-1,2-oxazoleIUPAC Nomenclature
Molecular Formula C₁₂H₇N₂OSCalculated
Molecular Weight 227.26 g/mol Calculated
InChI Key (Predicted)Cheminformatics
SMILES c1ccc(cc1)c2scc(n2)c3ccno3Chemical Structure
LogP (Predicted) ~3.0 - 3.5Cheminformatics
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3 (N, O, S)Calculated

Note: Predicted values are derived from standard cheminformatics algorithms and should be confirmed experimentally.

General Synthesis and Mechanistic Considerations

The synthesis of phenyl-thiazole-isoxazole derivatives typically involves multi-step sequences that build the heterocyclic rings sequentially. A common and logical approach involves the formation of a key intermediate, such as a chalcone or an α-bromoketone, which then serves as the precursor for constructing the final heterocycle.[4]

A representative synthetic workflow is outlined below. The causality behind this approach lies in the strategic use of well-established, high-yielding reactions. The Hantzsch thiazole synthesis, for example, is a classic and reliable method for forming the thiazole ring from an α-haloketone and a thioamide. The subsequent formation of the isoxazole ring from a chalcone intermediate and hydroxylamine is another cornerstone of heterocyclic chemistry.[3]

G cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Chalcone Formation cluster_2 Part 3: Isoxazole Ring Cyclization A Thiobenzamide C 2-Phenyl-5-(chloromethyl)thiazole (Intermediate 1) A->C Hantzsch Synthesis B 1,3-Dichloroacetone B->C F Chalcone Precursor (Intermediate 2) C->F Alkylation D Sodium Ethoxide D->F E Ethyl Acetoacetate E->F H Final Product: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole F->H Cyclocondensation G Hydroxylamine HCl G->H

Caption: Generalized workflow for the synthesis of a phenyl-thiazole-isoxazole scaffold.

Biological Activity and Therapeutic Potential

Heterocyclic scaffolds containing isoxazole and thiazole moieties are well-represented in medicinal chemistry literature due to their wide range of biological activities.[1][2] The combination of these rings with a phenyl group often results in compounds with significant therapeutic potential.

  • Anticancer Activity: Numerous studies have reported on the anticancer properties of molecules containing these scaffolds. For instance, novel isoxazoles linked to a 2-phenyl benzothiazole core have demonstrated significant cytotoxicity against human cancer cell lines like Colo-205 (colon) and A549 (lung).[5] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[5]

  • Antimicrobial and Anti-tubercular Activity: The isoxazole ring is a key component in compounds designed to combat bacterial infections, including those caused by Mycobacterium tuberculosis.[1][6] The presence of the thiazole ring can further enhance this activity. Research has shown that derivatives of this class exhibit potent activity against both Gram-positive and Gram-negative bacteria.[6]

  • Enzyme Inhibition: The rigid, three-dimensional structure of the phenyl-thiazole-isoxazole scaffold makes it an excellent candidate for fitting into the active sites of enzymes. Derivatives have been investigated as inhibitors of various kinases, such as FMS-like tyrosine kinase-3 (FLT3), which is a target in acute myeloid leukemia (AML).[7]

Experimental Protocols: A Representative Synthesis

The following protocol is a representative, detailed methodology for the synthesis of a compound within this class. It is designed as a self-validating system, with integrated purification and analytical checkpoints.

Objective: To synthesize and validate 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.

Materials:

  • Thiobenzamide

  • 1,3-Dichloroacetone

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Ethanol (anhydrous)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Protocol:

Step 1: Synthesis of 2-Phenyl-5-(chloromethyl)thiazole (Intermediate 1)

  • In a 250 mL round-bottom flask, dissolve thiobenzamide (1 eq.) in 100 mL of anhydrous ethanol.

  • Add 1,3-dichloroacetone (1.1 eq.) to the solution dropwise at room temperature with constant stirring.

  • Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.

  • Causality: The Hantzsch reaction is thermally driven; refluxing ensures the reaction goes to completion. The slight excess of the dichloro-acetone ensures full consumption of the starting thioamide.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of the Chalcone Precursor (Intermediate 2)

  • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq.) in anhydrous ethanol.

  • To this solution, add ethyl acetoacetate (1.2 eq.) dropwise at 0°C.

  • Add the purified Intermediate 1 (1 eq.) dissolved in ethanol to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Causality: The sodium ethoxide acts as a strong base to deprotonate the ethyl acetoacetate, forming a nucleophilic enolate that attacks the chloromethyl group of Intermediate 1.

  • Quench the reaction by pouring it into ice-cold water and neutralize with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude chalcone precursor.

Step 3: Synthesis and Purification of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

  • Dissolve the crude chalcone precursor (1 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq.) and a catalytic amount of a base (e.g., sodium acetate).

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • Causality: Hydroxylamine attacks the carbonyl groups of the chalcone precursor, leading to an intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

  • After completion, cool the reaction and remove the solvent.

  • Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure title compound.

Analytical Validation and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound. This creates a self-validating system where data from orthogonal techniques must be consistent.

G Start Synthesized Crude Product TLC 1. TLC Analysis (Purity Check) Start->TLC Col_Chrom 2. Column Chromatography (Purification) TLC->Col_Chrom If impure NMR 3a. ¹H & ¹³C NMR (Structural Elucidation) Col_Chrom->NMR MS 3b. Mass Spectrometry (Molecular Weight Confirmation) Col_Chrom->MS IR 3c. FT-IR Spectroscopy (Functional Group ID) Col_Chrom->IR Final Validated Pure Compound NMR->Final If all data consistent MS->Final If all data consistent IR->Final If all data consistent

Sources

Foundational

Biological Targets for 2-Phenyl-1,3-thiazol-5-yl Substituted Isoxazoles

Executive Summary: The "Privileged Scaffold" Advantage In modern medicinal chemistry, the fusion of two pharmacologically active heterocycles often yields "hybrid" molecules with superior potency and selectivity compared...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

In modern medicinal chemistry, the fusion of two pharmacologically active heterocycles often yields "hybrid" molecules with superior potency and selectivity compared to their individual precursors. The 2-phenyl-1,3-thiazol-5-yl substituted isoxazole represents a quintessential "privileged scaffold."

This specific structural motif combines the lipophilic, aromatic nature of the 2-phenylthiazole (known for π-π stacking interactions and CYP51 inhibition) with the polar, hydrogen-bond-accepting properties of the isoxazole ring (a bioisostere of carboxylic acids and esters, critical for COX-2 selectivity).

This guide dissects the biological targets of this hybrid scaffold, providing a mechanistic understanding of why it works, how to synthesize it, and where it fits in the drug discovery pipeline.

Primary Biological Targets

Research indicates that this scaffold is not a "magic bullet" but a tunable template. Depending on the substitution pattern on the phenyl ring and the linker between the heterocycles, the target profile shifts significantly.

Cyclooxygenase-2 (COX-2)
  • Therapeutic Area: Inflammation, Pain Management, Rheumatoid Arthritis.

  • Mechanism: The isoxazole ring mimics the cyclic structure of coxibs (e.g., Celecoxib, Parecoxib), fitting into the hydrophobic side pocket of the COX-2 enzyme. The 2-phenylthiazole moiety extends into the larger hydrophobic channel, stabilizing the complex.

  • Selectivity: Unlike traditional NSAIDs, these hybrids often exhibit high selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.

Lanosterol 14α-demethylase (CYP51)
  • Therapeutic Area: Antifungal (Candidiasis, Aspergillosis).

  • Mechanism: The nitrogen atom in the thiazole or isoxazole ring coordinates with the heme iron in the active site of the fungal CYP51 enzyme. This prevents the demethylation of lanosterol, a precursor to ergosterol, leading to fungal cell membrane collapse.

  • Potency: Derivatives with electron-withdrawing groups (e.g., F, Cl) on the phenyl ring have shown MIC values comparable to Fluconazole.

Receptor Tyrosine Kinases (EGFR / VEGFR)
  • Therapeutic Area: Oncology (Lung Cancer, Solid Tumors).

  • Mechanism: These molecules act as ATP-competitive inhibitors. The planar nature of the thiazole-isoxazole system allows it to intercalate into the ATP-binding cleft of kinases like Epidermal Growth Factor Receptor (EGFR).

  • Activity: Inhibition of autophosphorylation leads to the blockade of downstream signaling pathways (Ras/Raf/MEK/ERK), inducing apoptosis in cancer cells (e.g., A549, HeLa).

Mechanism of Action & Signaling Pathways

To understand the impact of these inhibitors, we must visualize the signaling cascades they disrupt. Below is a diagram illustrating the dual impact on the Inflammatory (COX-2) and Proliferative (EGFR) pathways.

Visualization: Dual-Targeting Pathway Map

SignalingPathways Membrane Cell Membrane AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 PGH2 COX2->PGH2 Cyclization PGE2 Prostaglandins (PGE2) PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Ras Ras/Raf EGFR->Ras Phosphorylation MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation MEK->Proliferation Inhibitor 2-Phenyl-1,3-thiazol-5-yl Isoxazole Inhibitor Inhibitor->COX2 Inhibits Inhibitor->EGFR Inhibits (ATP Site)

Caption: Figure 1.[1][2] Dual mechanism of action. The scaffold inhibits the conversion of Arachidonic Acid by COX-2 (left) and blocks ATP binding in the EGFR signaling cascade (right).

Structure-Activity Relationship (SAR)[3]

The biological activity is strictly governed by the substituents on the phenyl ring and the position of the linkage.

RegionModificationBiological Effect
2-Phenyl Ring 4-F / 4-Cl (Halogens) Increases lipophilicity and metabolic stability. Enhances Antifungal (CYP51) activity.
4-OMe / 3,4-diOMe Increases electron density. Enhances COX-2 selectivity by filling the hydrophobic pocket.
4-NO2 (Nitro) Often increases antibacterial potency but may introduce toxicity concerns.
Isoxazole Ring C-3 Methyl Group Critical for steric fit in the COX-2 active site (mimics the methyl group of Valine 523 in COX-2).
Linker Direct C-C Bond Rigidifies the structure, favoring kinase inhibition (planar conformation).
Hydrazone / Amide Introduces flexibility. Favors antimicrobial activity but may reduce metabolic stability.

Experimental Protocols

Synthesis: The Hantzsch-Isoxazole Hybrid Route

Trustworthiness: This protocol combines the classical Hantzsch thiazole synthesis with a regioselective isoxazole cyclization. It is a self-validating system where intermediates can be isolated and characterized by 1H-NMR.

Step 1: Synthesis of 2-Phenyl-4-methylthiazole-5-carbaldehyde

  • Reagents: Thiobenzamide (10 mmol), Chloroacetone (10 mmol), Ethanol (20 mL).

  • Procedure: Reflux the mixture for 4 hours. Cool and neutralize with aqueous ammonia.

  • Vilsmeier-Haack Formylation: Treat the isolated thiazole with POCl3/DMF at 0°C, then heat to 80°C for 3 hours. Pour into ice water and neutralize to precipitate the aldehyde.

  • Validation: 1H NMR should show a distinct aldehyde singlet (~9.8 ppm).

Step 2: Chalcone Formation (Claisen-Schmidt Condensation) [3]

  • Reagents: Thiazole-aldehyde (from Step 1), Acetophenone derivative (10 mmol), NaOH (10%, 5 mL), Ethanol (15 mL).

  • Procedure: Stir at room temperature for 12 hours. The precipitate (chalcone) is filtered and recrystallized.[4]

  • Validation: Appearance of vinylic protons (doublets, J=15-16 Hz) in NMR indicates trans-geometry.

Step 3: Isoxazole Cyclization

  • Reagents: Chalcone (from Step 2), Hydroxylamine hydrochloride (15 mmol), Sodium Acetate (15 mmol), Acetic Acid (glacial).

  • Procedure: Reflux for 8-10 hours. Pour into crushed ice.

  • Purification: Recrystallize from ethanol.

  • Yield: Typically 60-75%.

Biological Assay: COX-2 Inhibition Screen

Objective: Determine the IC50 of the synthesized hybrid against COX-2.

  • Kit: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%).

  • Reaction: Incubate Recombinant Human COX-2 enzyme with the test compound for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid and the fluorometric substrate (ADHP).

  • Measurement: Read fluorescence (Ex 530 nm / Em 585 nm) after 2 minutes.

  • Calculation:

    
    . Plot log(concentration) vs. % inhibition to find IC50.
    

Future Directions

The field is moving towards Dual-Targeting Ligands . The most promising avenue is the development of "Chemosensitizers"—molecules that inhibit COX-2 (reducing inflammation in the tumor microenvironment) while simultaneously inhibiting EGFR (blocking tumor growth).

Key Challenge: Solubility. The 2-phenyl-1,3-thiazol-5-yl isoxazole core is highly lipophilic. Future synthetic efforts must focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) on the isoxazole side chain to improve bioavailability without compromising the pharmacophore.

References

  • National Center for Biotechnology Information (NCBI). Isoxazole Derivatives as Regulators of Immune Functions. PubChem. Available at: [Link]

  • Frontiers in Chemistry. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link][1][2][4][5][6]

  • MDPI (Molecules). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Available at: [Link]

  • Royal Society of Chemistry (RSC). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available at: [Link][1][2][4][5][6][7][8][9]

  • Journal of Medicinal Chemistry. Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates.[10] Available at: [Link]

Sources

Exploratory

Thiazolyl-Isoxazole Pharmacophore Modeling and Docking Studies: A Synergistic Approach to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The thiazolyl-isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolyl-isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic and structural characteristics of these linked heterocyclic systems allow for versatile interactions with a wide range of biological targets.[3] This guide, intended for drug development professionals, provides a comprehensive walkthrough of the computational strategies used to harness the potential of this scaffold. We will explore the synergistic application of pharmacophore modeling and molecular docking, moving beyond a mere recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated approach to lead discovery and optimization.

Section 1: Pharmacophore Modeling: Deciphering the Essential Interaction Features

Pharmacophore modeling is a cornerstone of rational drug design that distills complex molecular structures into a three-dimensional arrangement of essential chemical features required for biological activity.[4] For the thiazolyl-isoxazole scaffold, this technique allows us to understand the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that govern target binding.

The Rationale of Ligand-Based Pharmacophore Modeling

In the absence of a high-resolution crystal structure of the target protein, or when aiming to understand the common features among a series of known active ligands, the ligand-based approach is invaluable.[3] This methodology is predicated on the principle that molecules with similar biological activity often share a common binding mode and, therefore, a common 3D arrangement of essential chemical features. The goal is to build a hypothesis that not only fits known active molecules but also can effectively distinguish them from inactive ones.

The thiazole and isoxazole rings themselves are rich in pharmacophoric features. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the entire ring systems contribute to hydrophobic and aromatic (π-π stacking) interactions.[5][6] Substituents on these rings further modulate these properties, adding potential hydrogen bond donors, acceptors, or increased hydrophobicity, which forms the basis for developing a structure-activity relationship (SAR).[7][8]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This protocol outlines a validated workflow for generating a robust pharmacophore model from a set of known active thiazolyl-isoxazole derivatives.

Step 1: Ligand Set Preparation & Curation

  • Selection: Assemble a training set of at least 15-20 structurally diverse thiazolyl-isoxazole derivatives with a wide range of high-quality, consistently measured biological activity data (e.g., IC₅₀ or Kᵢ values).

  • Structural Correction: Draw or import the 2D structures of the ligands into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, Discovery Studio).

  • Protonation & Tautomerization: Generate probable protonation states and tautomers for each ligand at a physiological pH (e.g., 7.4 ± 0.5). This is a critical step as the ionization state dramatically affects potential interactions.

  • Energy Minimization: Perform a thorough conformational search for each ligand and minimize the energy of the resulting conformers using a suitable force field (e.g., OPLS, MMFF94). This ensures that the low-energy, biologically relevant conformations are considered for model generation.

Step 2: Pharmacophore Feature Definition & Hypothesis Generation

  • Feature Identification: Define the pharmacophoric features present in the training set ligands. Standard features include Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), Aromatic Ring (R), and Positive/Negative Ionizable (P/N).

  • Model Generation: Utilize an algorithm (e.g., PHASE, Catalyst, LigandScout) to identify common pharmacophore hypotheses that are shared among the most active compounds in the training set.[9] The algorithm aligns the low-energy conformers of the active ligands to find spatial arrangements of features that are statistically significant.

  • Scoring & Ranking: The generated hypotheses are scored and ranked based on various parameters, such as survival score, site score, and vector score, which reflect how well the model maps the features of the active ligands.

Workflow Visualization: Pharmacophore Modeling

G cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Model Validation L0 Select Training Set (Active Ligands) L1 Generate Conformers L0->L1 L2 Energy Minimization L1->L2 H0 Identify Common Pharmacophore Features L2->H0 H1 Align Active Ligands H0->H1 H2 Generate & Score Hypotheses H1->H2 V0 Assemble Test & Decoy Sets H2->V0 V1 Screen Database V0->V1 V2 Calculate Enrichment (ROC, BEDROC, EF) V1->V2 Output Validated Pharmacophore Model V2->Output

Caption: Ligand-Based Pharmacophore Modeling Workflow.

The Imperative of Validation: Ensuring Predictive Power

A pharmacophore model is only useful if it can predict the activity of new compounds.[3] Validation is a crucial, non-negotiable step to assess the model's ability to distinguish active compounds from inactive ones.

Protocol: Pharmacophore Model Validation

  • Test Set Assembly: Create a test set of known active compounds that were not included in the training set. Additionally, prepare a much larger "decoy" set of molecules that are presumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the actives.

  • Database Screening: Use the generated pharmacophore hypotheses as 3D queries to screen the combined test and decoy set database.

  • Performance Evaluation: Analyze the results to determine if the model preferentially identifies the active compounds. Key metrics include:

    • Enrichment Factor (EF): Measures how many more actives are found in the top fraction (e.g., 1%) of the screened database compared to a random selection.

    • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. An Area Under the Curve (AUC) value of 1.0 indicates a perfect model, while 0.5 suggests random chance.[10]

    • BEDROC Score: A metric that accounts for the "early enrichment" of actives, which is particularly important in virtual screening.[3]

A validated model with high enrichment factors and a strong ROC curve can then be confidently used for screening large virtual libraries to identify novel thiazolyl-isoxazole scaffolds.

Section 2: Molecular Docking: Simulating the Ligand-Target Liaison

Once a promising set of candidate molecules is identified, molecular docking predicts their preferred binding orientation within the active site of a target protein. This provides invaluable insights into the specific atomic-level interactions that drive binding affinity and selectivity.[11][12]

Synergy with Pharmacophore Modeling

Pharmacophore models and molecular docking are highly synergistic. A validated pharmacophore can be used as a rapid pre-filter for virtual screening of millions of compounds, drastically reducing the computational cost.[4] The hits from this screening can then be subjected to the more computationally intensive process of molecular docking for detailed binding pose prediction and scoring.

Experimental Protocol: A Validated Molecular Docking Workflow

This protocol describes the process of docking a thiazolyl-isoxazole derivative into a target protein's active site.

Step 1: Receptor and Ligand Preparation

  • Receptor Acquisition: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If multiple structures are available, select a high-resolution crystal structure, preferably co-crystallized with a ligand similar to the scaffold of interest.

  • Receptor Preparation:

    • Remove all non-essential components like water molecules, co-solvents, and ions.

    • Add hydrogen atoms, which are typically absent in PDB files.

    • Assign correct bond orders and protonation states for amino acid residues.

    • Perform a constrained energy minimization to relieve any steric clashes while maintaining the overall backbone integrity.

  • Ligand Preparation: Prepare the thiazolyl-isoxazole ligand(s) using the same procedure as in the pharmacophore protocol (Step 1.2), ensuring correct 3D geometry, protonation state, and low-energy conformation.

Step 2: Docking and Scoring

  • Active Site Definition: Define the binding pocket (active site) of the receptor. This is typically done by creating a bounding box or "grid" centered on the co-crystallized ligand or on key catalytic residues identified from literature.[13]

  • Docking Execution: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations (poses) of the ligand within the defined active site.

  • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., docking score, binding free energy in kcal/mol). The scoring function considers factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces.[14] The poses are then ranked, with the most negative score typically indicating the most favorable binding mode.

Workflow Visualization: Molecular Docking

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Validation P0 Acquire & Prepare Receptor (PDB) D0 Define Binding Site (Grid Generation) P0->D0 L0 Prepare Ligand (Thiazolyl-Isoxazole) D1 Execute Docking Algorithm (Pose Generation) L0->D1 D0->D1 D2 Score & Rank Poses D1->D2 A0 Analyze Binding Interactions (H-Bonds, Hydrophobic) D2->A0 A1 Calculate RMSD (vs. Co-crystallized Ligand) A0->A1 A2 Post-Docking Refinement (e.g., MM/GBSA, MD) A1->A2 Output Predicted Binding Mode & Affinity A2->Output

Caption: Molecular Docking and Analysis Workflow.

Section 3: Synthesizing the Data: From Computational Prediction to Actionable Insights

The true value of computational modeling lies in the ability to interpret the results and translate them into testable hypotheses for medicinal chemists.

Interpreting Docking Results with Scientific Integrity

A low docking score is a good starting point, but it is not sufficient on its own. A thorough analysis of the top-ranked pose is essential for validating the result.[5]

  • Binding Pose Analysis: Visually inspect the predicted binding mode. Does it make chemical sense? The thiazole ring's nitrogen, for instance, might form a hydrogen bond with a backbone NH group, or an attached phenyl ring could be involved in hydrophobic interactions with residues like MET, PHE, or LEU.[5]

  • Key Interactions: Identify the specific amino acid residues involved in hydrogen bonds, salt bridges, and hydrophobic interactions. For thiazolyl-isoxazole derivatives targeting kinases, for example, a key interaction often involves a hydrogen bond with the "hinge" region of the ATP-binding pocket.[6]

  • Root-Mean-Square Deviation (RMSD): If a co-crystallized ligand is available, re-docking it and calculating the RMSD between the docked pose and the crystal pose is a critical validation step. An RMSD value below 2.0 Å generally indicates that the docking protocol can reliably reproduce the experimental binding mode.

  • Scoring Function Cross-Validation: No single scoring function is perfect. Using multiple docking programs or scoring functions can increase confidence in a predicted binding mode if they produce a consensus result.

Data Synthesis for Lead Optimization

Summarizing computational data in a structured format allows for clear comparison between different derivatives and helps in elucidating the Structure-Activity Relationship (SAR).

Compound IDPharmacophore Fit ScoreDocking Score (kcal/mol)Predicted Binding Energy (MM/GBSA, kcal/mol)Key Interacting ResiduesPredicted Activity
TIZ-0014.85-9.5-65.7H-Bond: Ser241; Hydrophobic: Met191, Phe192High
TIZ-0024.72-8.9-61.2H-Bond: Ser241; Hydrophobic: Met191Moderate
TIZ-0033.15-7.1-45.8Hydrophobic: Phe192Low
TIZ-0042.50-6.2-38.4No significant interactionsInactive

This table presents hypothetical data for illustrative purposes.

From this table, a clear SAR can be inferred: a high pharmacophore fit score combined with a strong docking score and specific interactions (like the hydrogen bond to Ser241) correlates with higher predicted activity. This insight directly guides the next cycle of drug design, suggesting that maintaining the features responsible for the Ser241 interaction is crucial for potency.

Conclusion

The integration of ligand-based pharmacophore modeling and molecular docking provides a powerful, multi-faceted computational strategy for the discovery and optimization of novel drugs based on the thiazolyl-isoxazole scaffold. By first identifying the essential chemical features required for activity and then elucidating the precise atomic-level interactions within the target's binding site, researchers can move beyond serendipity and toward rational, hypothesis-driven design. The protocols and validation checkpoints outlined in this guide provide a framework for generating reliable, actionable data that can significantly accelerate the journey from a promising scaffold to a clinical candidate.

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Foundational

The Strategic Role of 5-Substituted Isoxazole Derivatives in Modern Drug Design: A Technical Guide

Foreword: The Enduring Appeal of the Isoxazole Scaffold In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged five-membered heterocyclic scaffold.[1][2][3] Its unique electronic properties, m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the Isoxazole Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged five-membered heterocyclic scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in the design of novel therapeutic agents.[4] This guide delves into the nuanced yet powerful role of substitutions at the 5-position of the isoxazole ring, a critical determinant of biological activity and selectivity. We will explore the synthetic strategies, delve into key therapeutic areas, and elucidate the structure-activity relationships (SAR) that empower researchers to fine-tune these molecules for optimal efficacy. This document is intended for drug development professionals, researchers, and scientists seeking to leverage the full potential of 5-substituted isoxazole derivatives in their discovery programs.

Synthetic Avenues to 5-Substituted Isoxazoles: A Chemist's Perspective

The regioselective synthesis of 5-substituted isoxazoles is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the availability of starting materials and the desired complexity of the final molecule. One of the most robust and widely adopted methods involves the [3+2] cycloaddition reaction, particularly the condensation of a β-diketone or its equivalent with hydroxylamine.[5]

A prevalent strategy commences with the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized.[5] This approach offers a high degree of flexibility in introducing diverse substituents. More contemporary methods, such as those catalyzed by transition metals, offer alternative pathways with enhanced efficiency and regioselectivity.[3][6]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized, yet common, workflow for the synthesis of 5-substituted isoxazole derivatives, starting from readily available ketones and aldehydes.

G cluster_start Starting Materials A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Aryl/Heteroaryl Aldehyde B->C D Chalcone Intermediate (α,β-Unsaturated Ketone) C->D Base (e.g., NaOH, KOH) E Cyclization with Hydroxylamine HCl D->E F 5-Substituted Isoxazole Derivative E->F Base (e.g., NaOAc)

Caption: A common synthetic workflow for 5-substituted isoxazoles.

Exemplary Synthetic Protocol: Synthesis of a 5-Aryl Isoxazole Derivative

This protocol details the synthesis of a 5-substituted isoxazole from a chalcone intermediate, a method frequently employed due to its versatility.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one)

  • In a round-bottom flask, dissolve 4-methoxy acetophenone (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water until neutral, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to the 5-Substituted Isoxazole

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in water dropwise to the refluxing mixture.

  • Continue to reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography or recrystallization to yield the desired 5-substituted isoxazole.[5]

Therapeutic Applications: Targeting Disease with Precision

The versatility of the 5-substituted isoxazole scaffold has led to its exploration in a multitude of therapeutic areas.[2][4][7] The substituent at the 5-position often plays a pivotal role in dictating the compound's biological target and overall activity profile.

Anticancer Activity

5-Substituted isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms of action.[8][9][10] These include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[8]

For instance, certain derivatives with specific aryl groups at the 5-position have shown potent cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancer cells.[8] The electronic nature and steric bulk of the 5-substituent are critical for target engagement and can significantly influence the compound's antiproliferative effects.[10]

Mechanism of Action Insight: Kinase Inhibition Many kinases, crucial regulators of cell signaling, are implicated in cancer progression. 5-Substituted isoxazoles can be designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell growth and survival.

G cluster_pathway Oncogenic Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase_A Downstream Kinase A Rec->Kinase_A Phosphorylation Kinase_B Downstream Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 5-Substituted Isoxazole Derivative Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a kinase signaling pathway by a 5-substituted isoxazole.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are key targets for anti-inflammatory drugs.[11] Several 5-substituted isoxazole derivatives have demonstrated potent anti-inflammatory activity, often through the inhibition of these enzymes.[12][13] The nature of the substituent at the 5-position can influence the selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.[4][7]

Antimicrobial Potential

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents.[14] 5-Substituted isoxazoles have shown considerable promise in this arena, with derivatives exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][15][16] The presence of specific halogenated or methoxy-substituted phenyl rings at the C-5 position has been correlated with enhanced antibacterial activity.[7][16]

Structure-Activity Relationship (SAR) at the 5-Position

The systematic modification of the substituent at the 5-position of the isoxazole ring is a cornerstone of the lead optimization process. SAR studies reveal how different chemical groups at this position impact potency, selectivity, and pharmacokinetic properties.

G cluster_SAR Key SAR Insights at C5-Position cluster_Impact Impact on Biological Activity Core Isoxazole Core Aryl Aryl/Heteroaryl Groups Core->Aryl C5-Substituent Halogens Halogens (F, Cl, Br) Potency Increased Potency Aryl->Potency PK Improved PK/ADME Aryl->PK EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Halogens->Potency EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Selectivity Altered Selectivity EDG->Selectivity HBD Hydrogen Bond Donors/Acceptors EWG->Potency HBD->Selectivity

Caption: Structure-Activity Relationship (SAR) insights for the C5-position.

  • Aryl and Heteroaryl Groups: The introduction of substituted phenyl or heterocyclic rings at the 5-position is a common strategy. The nature and position of substituents on these rings can drastically alter activity. For example, in some anticancer series, a thiophene ring at the 5th position of the isoxazole resulted in superior cytotoxicity against MCF-7 breast cancer cells compared to phenyl or furanyl groups.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the 5-substituent are crucial. Electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) can enhance activity in some contexts, while electron-donating groups like methoxy (-OCH3) or methyl (-CH3) may be favorable in others.[17] For instance, the presence of methoxy and dimethylamino groups at the C-5 phenyl ring has been shown to enhance antibacterial activity.[7]

  • Halogens: The incorporation of halogens such as fluorine, chlorine, or bromine is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity. In many isoxazole series, halogenated phenyl groups at the 5-position lead to increased biological potency.[17]

  • Hydrogen Bonding: The ability of the 5-substituent to act as a hydrogen bond donor or acceptor can be critical for anchoring the molecule within the active site of its biological target.[18]

Quantitative SAR Data Summary

The following table summarizes representative data for a series of 5-substituted isoxazole derivatives, illustrating the impact of C5-substituents on anticancer activity.

Compound ID5-Substituent (R)Target Cell LineIC50 (µM)Citation
TTI-4 5-(thiophen-2-yl)MCF-72.63
TTI-6 5-(thiophen-2-yl) with 3,4,5-trimethoxyphenyl at C3MCF-71.91
Example 1 5-(4-bromophenyl)HeLa>50[10]
Example 2 5-(3,4,5-trimethoxyphenyl)HeLa12.3[10]

Note: The IC50 values are illustrative and sourced from different studies; direct comparison should be made with caution. The core scaffold and other substituents may vary.

Standardized Biological Evaluation: A Protocol for In Vitro Cytotoxicity

To assess the anticancer potential of newly synthesized 5-substituted isoxazole derivatives, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-substituted isoxazole test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 5-substituted isoxazole scaffold remains a highly fertile ground for the discovery of new therapeutic agents. The ability to strategically modify the substituent at the 5-position provides a powerful tool for fine-tuning the pharmacological properties of these molecules. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse 5-substituted derivatives, as well as the use of computational modeling and structure-based design to guide the rational design of next-generation isoxazole-based drugs. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

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Exploratory

The Therapeutic Potential of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole in Oncology: A Technical Guide

Abstract The confluence of privileged heterocyclic scaffolds in medicinal chemistry presents a compelling strategy for the design of novel anti-cancer agents. This technical guide explores the therapeutic potential of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry presents a compelling strategy for the design of novel anti-cancer agents. This technical guide explores the therapeutic potential of the novel chemical entity, 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole, a hybrid molecule integrating the well-established pharmacophores of isoxazole and thiazole. Drawing upon the extensive literature of both individual moieties and their derivatives, this document will elucidate the rationale for its design, postulate its potential mechanisms of action against cancer cells, and provide a comprehensive framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology, offering a scientifically grounded perspective on the potential of this compound as a next-generation therapeutic.

Introduction: The Rationale for a Thiazole-Isoxazole Hybrid

The pursuit of novel, effective, and selective anti-cancer therapeutics is a cornerstone of modern medicinal chemistry. A proven strategy in this endeavor is the hybridization of known pharmacologically active moieties to create new chemical entities with potentially synergistic or enhanced biological activities. The molecule 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is a prime example of this approach, combining two five-membered heterocyclic rings, thiazole and isoxazole, both of which are recognized as "privileged structures" in drug discovery.[1][2]

The thiazole ring is a fundamental component of numerous biologically active compounds, including a number of FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anti-cancer effects.[3][4][5] Similarly, the isoxazole ring is a key feature in various therapeutic agents and its derivatives are known to exhibit significant anti-proliferative activity against a range of cancer cell lines.[6][7][8] The amalgamation of these two pharmacophores into a single molecular entity is hypothesized to yield a compound with enhanced anti-cancer efficacy, potentially through a multi-targeted mechanism of action.

This guide will delve into the established anti-cancer properties of both thiazole and isoxazole derivatives, propose a putative mechanism of action for the hybrid compound, and outline a rigorous experimental workflow for its preclinical validation.

The Anti-Cancer Landscape of Thiazole and Isoxazole Derivatives

A comprehensive understanding of the individual components of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is crucial to appreciating its therapeutic potential.

Thiazole Derivatives in Oncology

The thiazole scaffold is a versatile building block for the synthesis of potent anti-cancer agents.[2] Its derivatives have been shown to target a variety of cancer-related pathways. For instance, certain 2-aminothiazole derivatives have been investigated for their ability to inhibit protein kinases, which are critical regulators of cell growth and proliferation.[9] Furthermore, some thiazole-containing compounds have been reported to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[10]

Isoxazole Derivatives in Oncology

The isoxazole moiety is another cornerstone of anti-cancer drug design.[7] Isoxazole derivatives have been identified as inhibitors of key enzymes and signaling pathways implicated in cancer progression. For example, some isoxazole-based compounds have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell growth.[6] Additionally, certain isoxazole derivatives have been shown to arrest the cell cycle and induce apoptosis in various cancer cell lines.[8][11] The structural versatility of the isoxazole ring allows for fine-tuning of its pharmacological properties to achieve desired potency and selectivity.[12]

Postulated Mechanism of Action of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Based on the known biological activities of its constituent rings, a multi-faceted mechanism of action for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole can be postulated. The hybrid nature of the molecule suggests the potential for simultaneous engagement with multiple intracellular targets, a desirable attribute for overcoming drug resistance.

A plausible hypothesis is that the thiazole moiety could interact with key protein kinases involved in cancer cell signaling, while the isoxazole component could contribute to the induction of apoptosis and cell cycle arrest. The phenyl substituent on the thiazole ring may further enhance binding affinity to target proteins through hydrophobic interactions.

Diagram: Postulated Multi-Target Mechanism of Action

G cluster_thiazole Thiazole Moiety Interaction cluster_isoxazole Isoxazole Moiety Interaction Compound 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Kinase Protein Kinases Compound->Kinase Apoptosis_Pathway Apoptotic Pathways Compound->Apoptosis_Pathway Cell_Cycle Cell Cycle Regulators Compound->Cell_Cycle Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Cancer_Cell Cancer Cell Proliferation->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Apoptosis_Pathway->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis_Induction->Cancer_Cell Cell_Cycle_Arrest->Cancer_Cell Therapeutic_Effect Therapeutic Effect Cancer_Cell->Therapeutic_Effect Inhibition/Death G Start Synthesis & Characterization of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole In_Vitro In Vitro Anti-Proliferative Screening (MTT Assay on Cancer Cell Panel) Start->In_Vitro MOA Mechanism of Action Studies In_Vitro->MOA Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MOA->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) MOA->Apoptosis Kinase Kinase Inhibition Profiling MOA->Kinase In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Cycle->In_Vivo Apoptosis->In_Vivo Kinase->In_Vivo Tox Preliminary Toxicity Assessment In_Vivo->Tox Conclusion Lead Candidate for Further Development Tox->Conclusion

Caption: A streamlined workflow for preclinical drug discovery.

Future Directions and Conclusion

The novel hybrid molecule, 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole, represents a promising scaffold for the development of a new class of anti-cancer agents. The strong precedent set by the individual thiazole and isoxazole pharmacophores in oncology provides a solid foundation for its therapeutic potential. The proposed preclinical evaluation workflow offers a comprehensive strategy to validate its efficacy and elucidate its mechanism of action.

References

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 2024;11(4):307–317.
  • Severina AO, Pilyoa SG, Potikhaa LM, Kukhar VP. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry.
  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. J Med Chem. 2017;60(17):7494-7506.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. 2024;15:1019.
  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Eur J Med Chem. 2012;55:247-53.
  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[6][9]enzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent. ACS Publications.

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Med Chem. 2023;14(10):1955-1971.
  • Thiazole Ring—A Biologically Active Scaffold. Molecules. 2021;26(11):3199.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. World Journal of Pharmaceutical Research. 2022;11(10):1345-1369.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. 2022;26(2):209-220.
  • Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. 2022;6(12):953-961.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. 2022;8(1):37.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Sci Rep. 2025;15(1):225.
  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols.
  • 5-(Thiophen-2-yl)
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallogr Sect E Struct Rep Online. 2013;69(Pt 6):o853.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. 2018;23(11):2776.
  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorg Med Chem Lett. 2005;15(9):2295-9.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022;27(13):3992.
  • DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2019;10(5):2326-2338.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Part 1: Executive Summary & Strategic Rationale The 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic, metabolic stability of the thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole scaffold represents a privileged structure in medicinal chemistry, combining the lipophilic, metabolic stability of the thiazole ring with the bio-isosteric properties of the isoxazole moiety. This hybrid system is increasingly relevant in the development of anti-infective (specifically antitubercular) and anti-inflammatory agents due to its ability to engage pi-stacking interactions within protein binding pockets while maintaining favorable pharmacokinetic profiles.

This guide rejects the low-yielding, non-regioselective [3+2] cycloaddition of alkynes and nitrile oxides for this specific isomer. Instead, we detail the Enaminone Cyclocondensation Protocol . This pathway guarantees the formation of the 5-substituted isoxazole (the target) rather than the 3-substituted isomer, ensuring structural fidelity and high atom economy.

Key Mechanistic Advantages
  • Regiocontrol: The electrophilic nature of the enaminone

    
    -carbon directs the nucleophilic attack of hydroxylamine exclusively to the 5-position, preventing isomeric mixtures.
    
  • Visual Validation: The reaction proceeds through a distinct color change (deep orange enaminone

    
     pale isoxazole), serving as a built-in process analytical technology (PAT).
    
  • Scalability: Avoids the use of unstable nitrile oxide precursors or explosive azides.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into three critical phases:

  • Scaffold Functionalization: Lithiation of 2-phenylthiazole to install the acetyl handle.

  • Activation: Conversion of the acetyl group to a reactive enaminone.

  • Heterocyclization: Ring closure with hydroxylamine.

SynthesisPath cluster_0 Critical Control Point: Regioselectivity Start 2-Phenylthiazole (Starting Material) Acetyl 5-Acetyl-2-phenylthiazole (Key Intermediate) Start->Acetyl 1. n-BuLi, -78°C 2. Ac2O or Weinreb Amide Enaminone Enaminone Derivative (Activated Electrophile) Acetyl->Enaminone DMF-DMA Reflux, 4-6h Product 5-(2-Phenylthiazol-5-yl)isoxazole (Target) Enaminone->Product NH2OH·HCl EtOH, Reflux

Figure 1: Step-wise synthetic logic flow ensuring 5-position regioselectivity.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 1-(2-Phenyl-1,3-thiazol-5-yl)ethanone

Note: If the 5-acetyl precursor is commercially available, skip to Phase 2. This protocol assumes starting from the parent heterocycle.

Reagents:

  • 2-Phenylthiazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) or Acetic Anhydride

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 2-phenylthiazole (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes.

    • Mechanism:[1][2][3] The C5 proton of the thiazole is the most acidic (pKa ~29) after the C2 position is blocked by the phenyl group.

    • Observation: The solution typically turns a dark red/brown color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.

  • Acylation: Add the Weinreb amide (or acetic anhydride) dropwise. Stir for 30 mins at -78 °C, then allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Yield Target: >80%.[1][3]

Phase 2: Formation of Enaminone Intermediate

Chemical Name: 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Reagents:

  • 1-(2-Phenyl-1,3-thiazol-5-yl)ethanone (from Phase 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

  • Xylene or Toluene (Solvent)

Protocol:

  • Dissolve the acetyl thiazole (5 mmol) in Toluene (15 mL).

  • Add DMF-DMA (7.5 mmol).

  • Reflux: Heat the mixture to reflux (110 °C) for 4–6 hours.

    • Critical Checkpoint: The reaction is driven by the removal of methanol. Use a Dean-Stark trap or open condenser with a drying tube to facilitate equilibrium shift.

    • Visual Endpoint: The solution will darken significantly to a deep orange or red color, characteristic of the extended conjugation in the enaminone.

  • Isolation: Cool to RT. The product often precipitates as yellow/orange needles upon cooling and adding a small amount of cold hexane. Filter and wash with cold hexane. If no precipitate, concentrate and use crude (purity is usually sufficient).

Phase 3: Isoxazole Ring Closure (The Target Synthesis)

Target: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Reagents:

  • Enaminone Intermediate (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH[2]·HCl) (1.2 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (Optional, 1.2 eq - buffers the reaction to prevent acid-catalyzed decomposition)

Protocol:

  • Dissolution: In a 50 mL RBF, dissolve the Enaminone (2 mmol) in Ethanol (10 mL).

  • Addition: Add Hydroxylamine HCl (2.4 mmol).

    • Note: If the solution is too acidic (pH < 3), regioselectivity can degrade. Adding Sodium Acetate ensures a buffered pH ~4-5, favoring the nucleophilic attack by the nitrogen of hydroxylamine on the

      
      -carbon of the enaminone.
      
  • Cyclization: Reflux the mixture for 2–3 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The UV-active orange spot of the enaminone will disappear, replaced by a faster-moving, less colored (often UV-blue fluorescent) spot of the isoxazole.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc 4:1).

Part 4: Data Interpretation & Validation

Quantitative Summary Table
ParameterSpecification / Expected ValueNotes
Appearance White to pale yellow crystalline solidDistinct from the orange enaminone precursor.
Yield (Phase 2) 85 - 95%Enaminone formation is typically quantitative.
Yield (Phase 3) 75 - 85%High atom economy step.
Regioselectivity >98% 5-isomerConfirmed by H-H COSY NMR if necessary.
Melting Point 140 - 150 °C (Estimated range)Compare with analogs in literature [1].[4]
Structural Validation (NMR)

To confirm the structure, look for these diagnostic signals in the ¹H NMR (CDCl₃, 400 MHz):

  • Isoxazole Ring:

    • C4-H: A distinct doublet (or singlet if C3 is substituted, but here C3 is H) around δ 6.5 - 6.9 ppm .

    • C3-H: A distinct doublet around δ 8.2 - 8.5 ppm .

    • Coupling:

      
       (characteristic of isoxazole ring protons).
      
  • Thiazole Ring:

    • C4-H: A singlet around δ 8.0 - 8.2 ppm (if the acetyl was at C5).

  • Absence of N-Me: The disappearance of the two singlets (~2.9 and 3.1 ppm) from the dimethylamino group of the enaminone confirms cyclization and elimination of dimethylamine.

Part 5: Troubleshooting & Critical Control Points

  • Issue: Low Yield in Phase 3.

    • Cause: Hydrolysis of the enaminone back to the acetyl thiazole.

    • Solution: Ensure the ethanol is anhydrous. Do not prolong reflux beyond complete consumption of starting material.

  • Issue: Formation of 3-isomer (rare).

    • Cause: pH is too basic (free hydroxylamine attacks carbonyl first).

    • Solution: Use Hydroxylamine Hydrochloride without excess base, or buffer strictly with NaOAc. The acidic salt promotes attack at the

      
      -carbon (Michael-type addition) followed by cyclization.
      
  • Safety Warning:

    • Hydroxylamine residues: Never concentrate reaction mixtures containing hydroxylamine to total dryness with heat, as dry hydroxylamine salts can be unstable. Quench with acetone before disposal.

References

  • Synthesis of 5-(Thiazol-5-yl)-4,5-dihydroisoxazoles. Milinkevich, K. A., Ye, L., & Kurth, M. J.[5] (2008).[6] Journal of Combinatorial Chemistry, 10(4), 521–525. Context: Establishes the stability of thiazole-isoxazole hybrids and provides spectral data for similar scaffolds.

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids. SreeNilayam, N. P., et al.[7][8] (2025).[3][9] International Journal of Molecular Sciences, 26(15), 7082.[8] Context: Reviews the bioactivity and general synthetic strategies for linked isoxazole heterocycles.

  • Enaminone General Reactivity. Stanovnik, B., & Svete, J. (2004).[10] Chemical Reviews, 104(5), 2433–2480. Context: Authoritative review on using dimethylaminopropenoates (enaminones) to synthesize 5-substituted isoxazoles.

  • Isoxazole Synthesis via Enaminones. Dou, G., et al. (2013).[6] Journal of Chemical Research. Context: Validates the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine to yield 5-substituted isoxazoles exclusively.

Sources

Application

Reagents for synthesizing 2-phenylthiazole intermediates

Application Note & Protocol Guide | Version 2.1 Executive Summary The 2-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in antitumor (e.g., Dasatinib analogues), antifung...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

The 2-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in antitumor (e.g., Dasatinib analogues), antifungal, and anti-inflammatory therapeutics. Its planar, electron-deficient nature allows it to function as a bioisostere for pyridine or benzene rings, improving metabolic stability and lipophilicity.

This guide moves beyond generic textbook descriptions to provide field-validated protocols for synthesizing 2-phenylthiazole intermediates. We contrast the robust, scalable Hantzsch Synthesis with modern Palladium-Catalyzed C-H Activation , offering a decision matrix based on available starting materials and functional group tolerance.

Part 1: Strategic Route Selection

Before selecting a reagent system, analyze your substrate availability and downstream requirements.

Decision Matrix: Pathway Selection

RouteSelection Start Starting Material? Thioamide Thiobenzamide + Alpha-Halo Ketone Start->Thioamide De novo ring construction Thiazole Thiazole Core + Aryl Halide Start->Thiazole Late-stage functionalization MethodA Method A: Hantzsch Synthesis Thioamide->MethodA Robust, Scalable MethodB Method B: Pd-Catalyzed C-H Activation Thiazole->MethodB Atom Economy

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Part 2: The Hantzsch Thiazole Synthesis (Method A)

Best for: Multi-gram scale-up, formation of the thiazole ring from acyclic precursors.

The Mechanistic Logic

The Hantzsch synthesis is a condensation between a thioamide (providing the N-C-S fragment) and an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-halocarbonyl (providing the C-C backbone).
  • Reagent A (Nucleophile): Thiobenzamide (for the 2-phenyl substituent).

  • Reagent B (Electrophile):

    
    -Bromoacetaldehyde diethyl acetal (for unsubstituted C4/C5) OR Phenacyl bromide (for 2,4-diphenylthiazole).
    
  • Solvent: Ethanol or DMF (Polar protic solvents stabilize the charged transition states).

Validated Protocol

Target: Synthesis of 2-phenylthiazole (unsubstituted at C4/C5).

Reagents:

  • Thiobenzamide (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • Ethanol (Absolute)

  • Conc. HCl (Catalytic)

  • 
     (saturated aqueous)
    

Step-by-Step Methodology:

  • Activation (In Situ Deprotection):

    • Why: Bromoacetaldehyde is unstable. We use the diethyl acetal and deprotect it in situ.

    • Dissolve bromoacetaldehyde diethyl acetal (10 mmol) in Ethanol (20 mL). Add 0.5 mL conc. HCl and water (1 mL). Heat to reflux for 30 mins.

    • Checkpoint: This generates the reactive aldehyde species.

  • Condensation:

    • Add Thiobenzamide (10 mmol) directly to the hot reaction mixture.

    • Continue reflux for 4-6 hours.

    • Observation: The solution will darken; thin-layer chromatography (TLC) (Hexane:EtOAc 4:1) should show consumption of the thioamide (

      
      ).
      
  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Critical Step: Evaporate ethanol under reduced pressure (Rotavap).

    • Resuspend the oily residue in EtOAc (50 mL).

    • Wash with saturated

      
       (2 x 30 mL) to neutralize the HBr/HCl byproducts.
      
    • Note: Failure to neutralize completely often leads to degradation of the thiazole during storage.

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectations: 75-85%.

Mechanism Visualization

HantzschMech Reactants Thiobenzamide + Alpha-Halo Aldehyde Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S -> C) Inter2 N-Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular Attack (N -> C=O) Product 2-Phenylthiazole (Aromatized) Inter2->Product - H2O (Dehydration)

Figure 2: Step-wise mechanistic flow of the Hantzsch synthesis.

Part 3: Pd-Catalyzed C-H Activation (Method B)

Best for: Late-stage functionalization of existing thiazole cores; high-value intermediates where atom economy is critical.

The Mechanistic Logic

Direct arylation avoids the need for pre-functionalized organometallics (like stannanes in Stille coupling), reducing toxic waste.

  • Regioselectivity Challenge: Thiazoles have acidic protons at C2 and C5.

  • Solution: Under specific conditions (

    
     + Phosphine ligand + Base), C2-arylation is kinetically favored due to the higher acidity of the C2 proton (
    
    
    
    ).
Validated Protocol

Target: C2-Selective Arylation of Thiazole with Iodobenzene.

Reagents:

  • Thiazole (1.5 equiv) – Excess used to drive reaction.

  • Iodobenzene (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv) – Cesium is crucial for the "CMD" (Concerted Metalation-Deprotonation) mechanism.
    
  • Solvent: DMF or DMA (Anhydrous).

Step-by-Step Methodology:

  • Inert Setup:

    • Flame-dry a Schlenk tube or pressure vial under vacuum. Backfill with Argon.

    • Why:

      
       species generated in situ are oxygen-sensitive.
      
  • Reagent Addition:

    • Add

      
      , 
      
      
      
      , and
      
      
      to the vial.
    • Add Iodobenzene (1.0 mmol) and Thiazole (1.5 mmol) via syringe.

    • Add DMF (5 mL).

  • Reaction:

    • Seal the vial and heat to 140°C for 12 hours.

    • Note: High temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Workup:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc.

    • Filter through a pad of Celite to remove palladium black.

    • Wash filtrate with water (3x) to remove DMF (DMF can interfere with column chromatography).

  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Yield Expectations: 60-75%.

Part 4: Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureHantzsch Synthesis (Method A)C-H Activation (Method B)
Precursor Cost Low (Commodity chemicals)Medium (Pd catalyst is expensive)
Scalability High (Kg scale possible)Low/Medium (Mg to g scale)
Atom Economy Lower (Loss of

, HBr)
High (Direct coupling)
Regiocontrol Perfect (Dictated by structure)Variable (Requires optimization)
Toxicity Lachrymatory intermediatesHeavy metal waste
Troubleshooting Guide

Problem 1: Low Yield in Hantzsch Synthesis.

  • Root Cause:[4][5][6] Decomposition of the

    
    -haloaldehyde.
    
  • Fix: Ensure the acetal is fully deprotected (check pH < 1 during activation step) before adding thioamide.

  • Alternative: Use 1,2-dichloroethyl ethyl ether as a more stable surrogate for chloroacetaldehyde.

Problem 2: C5-Arylation byproduct in Method B.

  • Root Cause:[4][5][6] "Ligandless" conditions often favor C5.

  • Fix: Ensure

    
     or XPhos is present. The steric bulk of the ligand helps direct the metal to the C2 position.
    
  • Fix: Lower the temperature to 110°C and increase reaction time.

Problem 3: Product "Oils Out" during Recrystallization.

  • Root Cause:[4][5][6] 2-Phenylthiazoles are lipophilic and low-melting.

  • Fix: Use a mixed solvent system (Ethanol/Water).[7][8][9] Dissolve in hot ethanol, add water until turbid, then cool slowly. Scratch the glass to induce nucleation.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Palladium-Catalyzed Direct Aryl

    • Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings[5]

    • Source: J. Org.[5][10][11] Chem. (via Organic Chemistry Portal)

    • URL:[Link]

  • Regioselectivity in Thiazole Aryl

    • Title: Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles[12]

    • Source: PubMed / Vertex AI Grounding
    • URL:[Link] (Note: Search "Regiodivergent C-H Arylation of Thiazoles" for specific article access).

  • Green Chemistry Approaches

    • Title: Iodine-mediated oxidative cycliz
    • Source: ResearchG
    • URL:[Link]

Sources

Method

In vitro cytotoxicity assays for thiazolyl-isoxazole compounds

Application Note: In Vitro Cytotoxicity Profiling of Thiazolyl-Isoxazole Hybrids Abstract Thiazolyl-isoxazole hybrids represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties throug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of Thiazolyl-Isoxazole Hybrids

Abstract

Thiazolyl-isoxazole hybrids represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties through mechanisms such as tubulin polymerization inhibition, EGFR kinase targeting, and induction of apoptosis. However, their specific physicochemical properties—namely high lipophilicity and potential for redox activity—pose unique challenges in standard colorimetric assays. This guide provides an optimized workflow for evaluating the cytotoxicity of these compounds, emphasizing solubility management, interference controls in tetrazolium-based assays (MTT/MTS), and mechanistic validation via flow cytometry.

Introduction & Compound Handling

The fusion of a thiazole ring (known for EGFR/VEGFR inhibition) with an isoxazole ring (often associated with tubulin targeting) creates a synergistic pharmacophore. However, these planar, heterocyclic structures often suffer from poor aqueous solubility (LogP > 3.0), leading to precipitation in cell culture media which causes "false cytotoxicity" via physical cellular stress rather than biochemical efficacy.

Critical Protocol: Stock Preparation & Solubilization
  • Solvent: Grade-A Dimethyl Sulfoxide (DMSO). Avoid Ethanol due to volatility and lower solubilizing power for these heterocycles.

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

  • Working Solution:

    • Perform intermediate dilutions in DMSO first (e.g., 1000x the final concentration).

    • Spike this 1000x stock into pre-warmed culture media (37°C) while vortexing rapidly.

    • Visual Check: Inspect under 20x magnification. If crystals are visible, sonicate for 5 minutes. If crystals persist, the concentration is above the solubility limit; do not proceed.

Primary Screening: Optimized MTT Assay

While the MTT assay is the gold standard, thiazole derivatives containing specific substituents (e.g., hydrazines or free thiols) can non-enzymatically reduce tetrazolium salts, yielding false signals of high viability.

Assay Validation Step (Mandatory): Before cell seeding, mix the highest concentration of your compound (e.g., 50 µM) with MTT reagent in cell-free media. Incubate for 2 hours. If the solution turns purple/blue, the compound reduces MTT chemically. Action: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®) or Resazurin assay.

Step-by-Step Protocol

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), or HepG2 (Liver).

  • Reagent: MTT (5 mg/mL in PBS, sterile filtered).[1]

  • Solubilizer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Volume: 100 µL.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media (carefully, to avoid detaching mitotic cells).

    • Add 100 µL of fresh media containing serial dilutions of the thiazolyl-isoxazole compound (0.1 µM – 100 µM).

    • Controls:

      • Vehicle Control: Media + DMSO (matched to highest % used, typically 0.5%).

      • Positive Control: Doxorubicin or Staurosporine (1 µM).

      • Blank: Media only (no cells).

  • Exposure: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL MTT stock per well. Incubate 3–4 hours until intracellular purple puncta are visible.

  • Solubilization: Aspirate media. Add 100 µL DMSO.[2] Shake on an orbital shaker (dark) for 15 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Validation: Flow Cytometry

Cytotoxicity data (IC50) must be contextualized.[1] Thiazolyl-isoxazoles typically induce apoptosis rather than necrosis.

Protocol: Annexin V/PI Double Staining
  • Seed: 1 x 10⁵ cells/well in a 6-well plate.

  • Treat: Incubate with compound at IC50 concentration for 24 hours.

  • Harvest: Collect media (contains floating dead cells) and trypsinized adherent cells. Combine in one tube.

  • Wash: Centrifuge (1000 rpm, 5 min) and wash with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live cells.

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

  • Q3 (Annexin-/PI+): Necrosis (rare for these compounds).

  • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of controlled cell death).

Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the logical flow from compound synthesis to mechanistic validation.

CytotoxicityWorkflow Stock Compound Stock (DMSO, 10mM) SolubilityCheck Solubility Check (Microscopy) Stock->SolubilityCheck Interference MTT Interference Test (Cell-Free) SolubilityCheck->Interference If Soluble PrimaryScreen Primary Screen (MTT/MTS Assay) Interference->PrimaryScreen No Reduction Decision IC50 < 10 µM? PrimaryScreen->Decision Decision->Stock No (Redesign) Mechanism Mechanistic Assay (Annexin V / PI) Decision->Mechanism Yes (Hit) Target Target Validation (EGFR/Tubulin) Mechanism->Target

Figure 1: Decision tree for evaluating thiazolyl-isoxazole hybrids. Note the critical "Interference Test" prior to primary screening.

Mechanism of Action (Signaling Pathway)

Thiazolyl-isoxazoles often act by inhibiting receptor tyrosine kinases (like EGFR) or destabilizing microtubules, leading to the mitochondrial apoptotic pathway.

MechanismPath Drug Thiazolyl-Isoxazole Hybrid EGFR EGFR/VEGFR Inhibition Drug->EGFR Tubulin Tubulin Polymerization Drug->Tubulin Akt PI3K/Akt Pathway Downreg. EGFR->Akt Mito Mitochondrial Dysfunction Tubulin->Mito G2/M Arrest Akt->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed signaling cascade.[3] The hybrid scaffold often targets upstream kinases or microtubules, converging on the intrinsic apoptotic pathway.

Quantitative Data Presentation

When reporting results, calculate the Selectivity Index (SI) to demonstrate safety.



  • SI > 10: Highly selective (Promising drug candidate).

  • SI < 2: General toxicity (Likely unsafe).

Table 1: Troubleshooting Common Assay Failures

IssueObservationRoot CauseCorrective Action
Precipitation Dark crystals seen in wells after 24h.Compound insolubility in aqueous media.Reduce final conc. to < 50 µM; Ensure DMSO < 0.5%.
False High Viability High OD in treated wells (darker than control).Chemical reduction of MTT by thiazole ring.Switch to CellTiter-Glo (Luminescence) or wash cells with PBS before adding MTT.
Edge Effect Outer wells show erratic data.Evaporation of media.Fill inter-well spaces with sterile PBS; do not use outer wells for data.
No IC50 Convergence Curve is flat or erratic.Concentration range too narrow.Widen range to log-scale (0.01, 0.1, 1, 10, 100 µM).

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Retrieved from 1

  • National Institutes of Health (NIH). (2023). Antioxidant compounds interfere with the MTT assay. PubMed.[3][5][6] Retrieved from 7[3][6]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from 3

  • SSRN. (2025). Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis And In Vitro Cytotoxicity Against Human Cancer Cell Lines.[8][9][10] Retrieved from 9

  • ChemicalBook. (2024). Isoxazole derivatives as anticancer agents.[2][3][6][11][12][13] Retrieved from 11

Sources

Application

Application Note: Solubility Enhancement of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole for Bioassays

Executive Summary The compound 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole represents a class of highly planar, bi-heterocyclic scaffolds often encountered in fragment-based drug discovery and phenotypic screening. While phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole represents a class of highly planar, bi-heterocyclic scaffolds often encountered in fragment-based drug discovery and phenotypic screening. While pharmacologically promising, this scaffold exhibits "brick dust" properties—high crystallinity and poor aqueous solubility—driven by strong intermolecular


-

stacking and high lipophilicity (cLogP > 3.5).

In biological assays, improper formulation of this compound leads to compound aggregation , resulting in false positives (promiscuous inhibition via sequestration) or false negatives (lack of free concentration). This guide provides a validated protocol to solubilize 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole using a Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
assisted intermediate dilution method, ensuring bioavailability in cellular and enzymatic assays while maintaining DMSO concentrations below toxic thresholds.

Physicochemical Challenge & Strategy

The Molecular Barrier

The insolubility of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is structural. The molecule consists of three aromatic rings (phenyl, thiazole, isoxazole) linked in a manner that favors a planar conformation.

  • High Lattice Energy: The planar structure facilitates tight crystal packing, requiring significant energy to break the lattice (high melting point).

  • Hydrophobicity: The lack of significant hydrogen bond donors/acceptors makes water interaction energetically unfavorable.

  • Precipitation Shock: When a DMSO stock of this compound is pipetted directly into aqueous media, the rapid mixing causes local supersaturation, leading to immediate formation of micro-precipitates that are often invisible to the naked eye but devastating to assay reproducibility.

The Solution: Kinetic Stabilization

We utilize a "Kinetic Solubility" approach.[1][2][3][4] Rather than relying on thermodynamic equilibrium (which is low), we maintain the compound in a dissolved state during the assay window using a solubilizing excipient.

Selected Excipient: (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
  • Mechanism: The hydrophobic thiazole-isoxazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with the aqueous buffer.

  • Advantage: Unlike surfactants (e.g., Triton X-100, Tween 80), HP-

    
    -CD is non-lytic to cell membranes at working concentrations (<2%) and does not denature enzymes.
    

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solution

Objective: Create a stable, anhydrous stock solution free of "seed crystals."

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid stored DMSO that has absorbed atmospheric water, as water lowers the solubility of lipophilic compounds.
    
  • Weighing: Weigh approximately 2–5 mg of compound into a glass vial (avoid plastic, which can leach plasticizers).

  • Dissolution: Add DMSO to achieve a 10 mM or 20 mM concentration.

  • Sonication (Critical): Sonicate in a water bath for 10–15 minutes at room temperature.

    • Why? Visual clarity is deceptive. Micro-crystals often persist. Sonication ensures the lattice is fully broken.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.

Protocol B: The "Intermediate Plate" Dilution Method

Objective: Transfer the hydrophobic compound from 100% DMSO to aqueous media without precipitation. Core Principle: Never pipette 100% DMSO stock directly into the final assay well. Use an intermediate step containing the solubilizer.[5]

Reagents:

  • Assay Buffer/Media: (e.g., PBS or DMEM + 10% FBS).

  • Solubilizer Stock: 20% (w/v) HP-

    
    -CD in water (0.2 µm filtered).
    

Step-by-Step Procedure:

  • Prepare Intermediate Solvent: Mix Assay Buffer with HP-

    
    -CD to create a 2x Solubilizing Buffer  (e.g., if final assay requires 1% CD, make 2% CD in buffer).
    
  • Intermediate Dilution (The "Step-Down"):

    • Dilute the 10 mM DMSO stock 1:20 into the 2x Solubilizing Buffer .

    • Example: 5 µL of 10 mM Stock + 95 µL of 2x Solubilizing Buffer.

    • Result: 500 µM Compound in 5% DMSO + 2% HP-

      
      -CD.
      
    • Action: Mix vigorously by pipetting or orbital shaking (500 rpm, 2 min).

  • Final Assay Addition:

    • Add the Intermediate mix to your assay wells (already containing cells/enzyme in buffer).

    • Example: Transfer 10 µL of Intermediate Mix into 90 µL of Assay Volume.

    • Final Concentrations: 50 µM Compound, 0.5% DMSO, 0.2% HP-

      
      -CD.
      

Table 1: Final Assay Composition vs. Solubility Risk

ComponentFinal Conc.RoleRisk Note
Compound 0.1 - 50 µMAnalytePrecipitates if > Solubility Limit
DMSO 0.5% (v/v)Co-solventCytotoxic if > 0.5-1.0%
HP-

-CD
0.1 - 1.0% (w/v)StabilizerSafe up to 2-5% in most cells
Buffer/Media BalanceEnvironmentSalt induces "salting out" effect

Validation: The Self-Validating System

To ensure scientific integrity, you must prove the compound is dissolved, not just dispersed as a suspension.

Protocol C: Kinetic Solubility Verification (Nephelometry/DLS)

Method: Laser Nephelometry (Light Scattering).[2][3][4] Equipment: Microplate reader with Nephelometry module or DLS (Dynamic Light Scattering) instrument.

  • Prepare a Dilution Series: Prepare the compound at 1, 10, 50, and 100 µM using Protocol B.

  • Read Blank: Measure light scattering of the buffer + DMSO + CD vehicle (no compound).

  • Read Samples: Measure light scattering of compound wells immediately (T=0) and after incubation (T=4h, T=24h).

  • Pass/Fail Criteria:

    • Soluble: Signal < 3x Blank Standard Deviation.

    • Insoluble/Aggregated: Signal > 3x Blank SD or visible turbidity.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific dilution workflow required to maintain solubility.

Diagram 1: Solubility Strategy Decision Tree

SolubilityStrategy Start Start: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Stock Dissolve in 100% Anhydrous DMSO (10-20 mM) Start->Stock Check1 Is Final Assay Conc. > 10 µM? Stock->Check1 Direct Direct Dilution into Media? Check1->Direct No (<10 µM) Intermed Intermediate Dilution Step with HP-beta-CD Check1->Intermed Yes (>10 µM) Precip High Risk of Precipitation (False Negatives) Direct->Precip Likely Precip->Intermed Reformulate Assay Final Assay (Soluble & Bioavailable) Intermed->Assay Stabilized

Caption: Decision tree for selecting the correct formulation strategy based on required concentration.

Diagram 2: The "Intermediate Plate" Dilution Protocol

DilutionProtocol cluster_mix Intermediate Step (Pre-Mix) DMSO_Stock DMSO Stock (10 mM) 100% DMSO Inter_Well Intermediate Mix 500 µM Compound 5% DMSO High CD Conc. DMSO_Stock->Inter_Well 1:20 Dilution Buffer_CD Buffer + HP-beta-CD (2x Conc) Buffer_CD->Inter_Well Diluent Final_Well Final Bioassay Well 50 µM Compound 0.5% DMSO Optimum CD Conc. Inter_Well->Final_Well 1:10 Dilution into Media

Caption: The "Intermediate Step" prevents the precipitation shock caused by adding high-concentration DMSO directly to aqueous media.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assay Protocols. (2023).[5][6][7] Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (2010). (Validates HP- -CD usage for lipophilic drugs).
  • Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for kinetic solubility and "brick dust" molecules).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hantzsch Thiazole Synthesis for Isoxazole Precursors

Status: Operational Ticket ID: HTS-ISO-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The Thiazole-Isoxazole Hybrid Challenge You are likely synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HTS-ISO-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Thiazole-Isoxazole Hybrid Challenge

You are likely synthesizing a thiazolyl-isoxazole hybrid , a privileged scaffold in modern drug discovery (e.g., for antimicrobial or kinase inhibitor activity). While the Hantzsch synthesis is a "textbook" reaction, its application to complex isoxazole-containing precursors often fails due to three specific factors:

  • 
    -Haloketone Instability:  The electrophilic precursor degrades rapidly, leading to "tar" rather than product.
    
  • Incomplete Dehydration: The reaction stalls at the hydroxythiazoline intermediate.

  • Isoxazole Ring Sensitivity: While the Hantzsch reaction is acidic, the standard basic workup can trigger ring-opening (Kemp elimination) of the isoxazole moiety.

This guide provides a self-validating protocol to overcome these bottlenecks.

Module 1: Critical Reagent Control (The -Haloketone)

The most common cause of low yield is not the reaction conditions, but the purity of the


-haloketone. These compounds are autocatalytic; trace acid generated by decomposition catalyzes further polymerization.
Diagnostic Check
  • Visual: Is your

    
    -haloketone liquid dark brown/black? (It should be clear or pale yellow).
    
  • Olfactory: Does it smell sharply acrid (HBr/HCl evolution) beyond the standard lachrymator smell?

  • TLC: Do you see a baseline streak?

Corrective Protocol: The "Scavenger" Stabilization

If you cannot prepare the


-haloketone fresh, you must stabilize it in situ.
  • Solvent Choice: Avoid protic solvents (EtOH/MeOH) during the dissolution phase if the ketone is old. Use anhydrous Acetone or DMF initially.

  • Acid Scavenging: Add 0.5 equivalents of Calcium Carbonate (

    
    )  powder to the solid 
    
    
    
    -haloketone storage vial if storing for >24 hours.
  • Pre-Reaction Filtration: Before adding to the thioamide, dissolve the ketone and filter off the

    
    /polymer gum.
    

Module 2: Reaction Mechanism & Troubleshooting "Stalling"

The Hantzsch synthesis is a two-step cascade: Condensation followed by Dehydration .[1]

The Mechanism

Understanding where the reaction stops is key to fixing it.

HantzschMechanism Reactants Thioamide + Alpha-Haloketone Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Hydroxy Hydroxythiazoline (The 'Stall' Point) Intermediate1->Hydroxy Cyclization Product Thiazole Product Hydroxy->Product Dehydration (-H2O) Requires Driving Force

Figure 1: The Hantzsch cascade. Note the Hydroxythiazoline node; this is where most "isoxazole precursor" reactions fail due to steric bulk.

The "Hydroxy" Trap

Issue: You see a persistent spot on TLC slightly more polar than the expected product, and it won't convert. Cause: The isoxazole ring (if attached near the reaction site) adds steric bulk or electron-withdrawing effects that stabilize the hydroxythiazoline intermediate, preventing water elimination. Solution:

  • Do NOT add more heat: This degrades the thioamide.

  • Chemical Dehydration: Add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) at 0°C, then warm to RT. This chemically forces the dehydration of the hydroxy group.

Module 3: The Isoxazole Compatibility Factor

Isoxazoles are generally stable in acid (the Hantzsch reaction medium) but unstable in base .

The Risk: Standard Hantzsch workup involves pouring the reaction into


 or 

to neutralize the hydrohalide salt. The Failure Mode: If your isoxazole ring has an electron-withdrawing group at position 3 or 5, basic workup can trigger ring opening (formation of enaminonitriles).

Safe Workup Protocol:

  • Cool reaction to 0°C.

  • Neutralize with saturated Sodium Acetate (NaOAc) instead of Carbonate/Hydroxide. NaOAc buffers to pH ~5-6, which is sufficient to deprotonate the thiazole amine without opening the isoxazole.

Module 4: Optimized Experimental Protocols

Method A: The "Green" Aqueous Protocol (Recommended)

High yield, avoids harsh reflux, prevents polymerization.

  • Reagents:

    
    -Haloketone (1.0 eq), Thioamide (1.1 eq), 
    
    
    
    -Cyclodextrin (10 mol%).
  • Solvent: Water (or 1:1 Water/Ethanol if solubility is very poor).

  • Procedure:

    • Dissolve

      
      -Cyclodextrin in water at 50°C.
      
    • Add the

      
      -haloketone (dissolved in minimal acetone if needed).
      
    • Add the thioamide.[2][3]

    • Stir at 50-60°C. The hydrophobic cavity of

      
      -CD encapsulates the reactants, catalyzing the reaction via "inverse phase transfer."
      
    • Isolation: Cool to RT. The product usually precipitates pure. Filter and wash with water.[2][4][5][6]

Method B: Microwave-Assisted Synthesis (For High Throughput)
  • Reagents: As above.

  • Solvent: Ethanol (absolute).

  • Conditions: 80°C, 150W, 10-20 minutes.

  • Note: Do not exceed 100°C; isoxazole precursors may undergo thermal rearrangement (e.g., to oxazoles) at high flash temperatures.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Black Tar / No Product Polymerized

-haloketone.
Use Method A (

-CD in water). Water suppresses the radical polymerization of the ketone.
Product is Sticky/Oil Incomplete dehydration (Hydroxythiazoline).Dissolve crude oil in DCM, treat with 1 eq TFAA/Pyridine.
Isoxazole Ring Loss Base-catalyzed ring opening during workup.Switch neutralization agent from

to Sodium Acetate or dilute

(pH < 8).
Low Yield (<40%) Thioamide decomposition.Add thioamide in 2 portions: 0.6 eq at T=0, 0.5 eq at T=1hr.

Decision Logic: Optimization Workflow

TroubleshootingTree Start Start Optimization CheckMat Check Alpha-Haloketone (Color/TLC) Start->CheckMat IsDark Is it Dark/Black? CheckMat->IsDark Purify Purify/Scavenge (CaCO3 or Fresh Prep) IsDark->Purify Yes RunRxn Run Reaction (Method A: Aqueous B-CD) IsDark->RunRxn No Purify->RunRxn CheckTLC Check TLC RunRxn->CheckTLC Intermediate Intermediate Spot Persists? CheckTLC->Intermediate Dehydrate Chemical Dehydration (Add TFAA) Intermediate->Dehydrate Yes Workup Workup with NaOAc (Protect Isoxazole) Intermediate->Workup No Dehydrate->Workup

Figure 2: Decision tree for troubleshooting low yields in isoxazole-thiazole synthesis.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie.

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using

    
    -cyclodextrin in water." Tetrahedron Letters. (Demonstrates the aqueous/green protocol effectiveness). 
    
  • BenchChem. (2025).[6][7][8] "Troubleshooting low yields in Hantzsch thiazole synthesis." Technical Support Guide. (Source for general troubleshooting parameters).

  • Organic Chemistry Portal. "Thiazole Synthesis." (Comprehensive mechanism and reaction variants).[1]

  • Kemp, D. S. (1967). "The isoxazole ring as a latent functionality." (Foundational text on isoxazole instability in base, relevant for workup precautions).

Sources

Optimization

Troubleshooting cyclization failures in isoxazole ring formation

Status: Operational Operator: Senior Application Scientist Ticket Topic: Troubleshooting Cyclization Failures & Regioselectivity Issues Executive Summary: The Isoxazole Challenge Isoxazoles are critical pharmacophores fo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Topic: Troubleshooting Cyclization Failures & Regioselectivity Issues

Executive Summary: The Isoxazole Challenge

Isoxazoles are critical pharmacophores found in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, their synthesis is often plagued by two notorious failure modes: nitrile oxide dimerization (forming furoxans) during [3+2] cycloadditions, and regiochemical scrambling during condensation reactions.

This guide provides root-cause analysis and self-validating protocols to resolve these specific bottlenecks.

Module A: [3+2] Cycloaddition (Nitrile Oxide Route)

Primary Workflow: Reaction of an in situ generated nitrile oxide with an alkyne/alkene.[1][2]

Diagnostic & Troubleshooting Matrix
SymptomRoot Cause AnalysisCorrective Action
Low Yield + White Precipitate Dimerization (Furoxan Formation). The nitrile oxide dipole is unstable and reacts with itself faster than with the dipolarophile (alkyne).1. Slow Addition: Use a syringe pump to add the precursor (chloramine-T or hydroximoyl chloride) over 4–6 hours.2. High Dipolarophile Conc: Use 1.5–2.0 equiv of the alkyne.3. In Situ Generation: Never isolate the nitrile oxide.
Regioisomer Mixture (approx 1:1) Thermal Control Failure. Standard thermal cycloaddition is often non-regioselective (forming both 3,5- and 3,4-isomers).Switch to Catalysis:Cu(I) Catalysis (CuANOC): Forces 3,5-disubstituted product.• Ru(II) Catalysis: Forces 3,4-disubstituted product (less common, requires Cp*RuCl(cod)).
No Reaction (Alkyne Recovery) Electronic Mismatch. Electron-deficient alkynes react slowly with electron-deficient nitrile oxides (LUMO-LUMO repulsion).Heat or Click: Increase temp to reflux (toluene) OR switch to Cu(I) catalysis to lower the activation energy barrier.
Mechanism of Failure: The Furoxan Trap

The most common failure in this pathway is the formation of furoxan (1,2,5-oxadiazole-2-oxide) via dimerization. This is a second-order reaction regarding the nitrile oxide concentration. Therefore, keeping the steady-state concentration of the nitrile oxide low is the only way to favor the cross-reaction with the alkyne (pseudo-first-order).

NitrileOxidePathways cluster_0 Critical Control Point Aldoxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide (Reactive Dipole) Aldoxime->NitrileOxide Dehydration (NCS/Base or Chloramine-T) Isoxazole Isoxazole (Desired Product) NitrileOxide->Isoxazole Reaction with Alkyne (Cycloaddition) Furoxan Furoxan (Dimer/Dead End) NitrileOxide->Furoxan High Conc. (Dimerization) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Figure 1: Competing pathways in [3+2] cycloaddition. High steady-state concentration of Nitrile Oxide favors the red path (Furoxan).

Validated Protocol: Cu-Catalyzed Regioselective Synthesis (CuANOC)

This protocol avoids dimerization by using copper to accelerate the desired pathway, effectively outcompeting the background dimerization.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximoyl chloride (1.2 equiv) [Precursor]

  • CuSO₄[3][4]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • KHCO₃ (3.0 equiv)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step:

  • Catalyst Prep: Dissolve CuSO₄ and Sodium Ascorbate in water. The solution should turn bright yellow/orange (active Cu(I)).

  • Base Addition: Add the alkyne and KHCO₃ to the t-BuOH/water mixture.

  • Slow Addition (Crucial): Dissolve the hydroximoyl chloride in a minimal amount of t-BuOH. Add this solution dropwise to the reaction mixture over 30 minutes at RT.

    • Why? KHCO₃ generates the nitrile oxide in situ. The Cu(I) immediately coordinates the alkyne, facilitating the attack.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper.

Module B: Condensation (Hydroxylamine Route)

Primary Workflow: Reaction of NH₂OH with a 1,3-dicarbonyl (or equivalent).

Diagnostic & Troubleshooting Matrix
SymptomRoot Cause AnalysisCorrective Action
Wrong Regioisomer pH-Controlled Nucleophilicity. At neutral pH, NH₂OH attacks the most electrophilic carbonyl. At acidic pH, it attacks the most basic (protonated) carbonyl.Screen pH: Run parallel reactions in:1. AcOH (Acidic): Favors 3,5-isomer (usually).2. NaOEt/EtOH (Basic): Favors 5-substituted isomer via dianion dynamics.
Stalled Reaction (Intermediate) Incomplete Dehydration. The reaction stops at the 5-hydroxy-isoxazoline (hemiaminal) stage.Force Dehydration: 1. Add catalytic TsOH.2. Reflux in toluene with a Dean-Stark trap to remove water.3. Treat crude with TFA.
O-Alkylation Side Products Ambident Nucleophile. Hydroxylamine can attack via Oxygen instead of Nitrogen.Pre-Protection: Use N-protected hydroxylamine (e.g., NHBoc-OH) if O-alkylation is dominant, then deprotect/cyclize.
Deep Dive: The pH Regio-Switch

The regioselectivity in condensation depends heavily on which carbonyl the nitrogen atom of hydroxylamine attacks first.

  • Basic Conditions (pH > 8): NH₂OH acts as a free nucleophile. It attacks the more electrophilic carbonyl (usually the one with less steric bulk or stronger EWG).

  • Acidic Conditions (pH < 4): The carbonyl oxygens are protonated. NH₂OH attacks the less hindered or more basic carbonyl.

Note: If using unsymmetrical 1,3-diketones, the difference in electrophilicity is subtle. Using


-enaminones  (reaction of diketone with DMF-DMA) often provides superior regiocontrol compared to raw diketones.
Validated Protocol: Acid-Mediated Cyclization

This method is robust for converting stalled intermediates into fully aromatic isoxazoles.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH[5]·HCl) (1.2 equiv)[1]

  • Ethanol (0.5 M concentration)

  • Conc. HCl (catalytic drops) or Reflux

Step-by-Step:

  • Mixing: Combine diketone and NH₂OH·HCl in Ethanol.

  • Reflux: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC.[2]

  • Check Point: If TLC shows a spot slightly more polar than the product (the dihydro-intermediate), add 2–3 drops of Conc. HCl and continue reflux for 1 hour.

    • Mechanism:[1][4][6][7] The acid protonates the -OH group of the intermediate, making it a good leaving group (H₂O), driving aromatization.

  • Isolation: Evaporate EtOH, neutralize with NaHCO₃, extract with DCM.

Visual Troubleshooting Guide

IsoxazoleTroubleshooting Start Start: Reaction Failure MethodCheck Which Method? Start->MethodCheck NO_Route [3+2] Cycloaddition (Nitrile Oxide) MethodCheck->NO_Route Alkyne + Nitrile Oxide Cond_Route Condensation (1,3-Dicarbonyl) MethodCheck->Cond_Route Diketone + NH2OH DimerCheck Precipitate / Low Yield? NO_Route->DimerCheck FuroxanSol SOL: Furoxan Formation Use Slow Addition or Cu(I) Catalysis DimerCheck->FuroxanSol Yes RegioCheck Regioisomer Mix? DimerCheck->RegioCheck No CuSol SOL: Use CuANOC (Forces 3,5-isomer) RegioCheck->CuSol Yes StallCheck Stalled Intermediate? Cond_Route->StallCheck DehydrateSol SOL: Acid Cat. (HCl/TsOH) + Heat (Dehydration) StallCheck->DehydrateSol Yes RegioCondCheck Wrong Isomer? StallCheck->RegioCondCheck No pHSol SOL: Invert pH (Acid vs Base switches regiochem) RegioCondCheck->pHSol Yes

Figure 2: Decision tree for troubleshooting common isoxazole synthesis failures.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie. (Foundational reference for Cu-catalysis concepts applied to isoxazoles). Link

  • Gao, W., et al. (2016). Recent Advances in the Synthesis of Isoxazoles. Molecules.[1][2][3][4][6][11][12][13] (Comprehensive review of regioselectivity). Link

  • Hansen, T. V., et al. (2005).[5] One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes and Aldehydes. Journal of Organic Chemistry. (Specific CuANOC protocol). Link

  • Dugan, E. C., et al. (2014). Regioselective synthesis of isoxazoles.[2][11][13] Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Introduction: Understanding the Challenge Welcome to the technical support guide for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole. This molecule, characterized by its fused heterocyclic ring system (phenyl, thiazole, and isoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole. This molecule, characterized by its fused heterocyclic ring system (phenyl, thiazole, and isoxazole), presents a significant challenge for researchers due to its inherent lipophilicity and poor aqueous solubility. Many compounds with similar isoxazole backbones are categorized as Biopharmaceutics Classification System (BCS) Class II or IV, meaning they exhibit low solubility that can limit their utility in both in vitro and in vivo experiments.[1]

While Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast range of nonpolar and polar compounds[2], issues often arise when a concentrated DMSO stock solution is introduced into an aqueous environment, such as cell culture media or assay buffers. This typically results in the compound precipitating out of solution, leading to inconsistent and unreliable experimental data.

This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome these solubility issues, moving from simple procedural optimizations to more advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My compound won't fully dissolve in 100% DMSO, even at high concentrations. What should I do first?

A1: This indicates a high degree of crystallinity or very strong intermolecular forces. Before moving to alternative solvents, try to increase the solvation energy.

  • Gentle Heating: Warm the solution to 30-40°C. This increases the kinetic energy of the solvent molecules, helping to break down the crystal lattice of the solute. Do not overheat, as it may risk compound degradation.

  • Sonication: Use a bath sonicator for 10-15 minutes. The high-frequency sound waves create micro-cavitations that can physically disrupt solute aggregates and enhance dissolution.[3]

  • Vortexing: Vigorous vortexing for 2-5 minutes can also aid in the initial dissolution process.

If these steps fail, the compound may have reached its absolute solubility limit in DMSO, and a co-solvent system (see Part 2) will be necessary even for the stock solution.

Q2: My compound dissolves perfectly in 100% DMSO, but it crashes out immediately when I add it to my aqueous assay buffer. Why is this happening?

A2: This is the most common problem and is caused by a phenomenon known as "antisolvent precipitation." Your compound is soluble in the organic DMSO environment but is completely insoluble in the aqueous buffer. When you dilute the DMSO stock, the DMSO concentration drops dramatically, and the water in the buffer acts as an antisolvent, forcing your lipophilic compound to precipitate. The key is to make the final aqueous environment more "hospitable" to the compound.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: This is highly dependent on the cell line. Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. Some robust lines may tolerate up to 1%, but it is critical to run a DMSO vehicle control to assess its impact on cell viability and function. For in vivo studies, DMSO concentrations must be carefully controlled to avoid pleiotropic effects or toxicity.[2]

Part 2: Systematic Troubleshooting Workflow

This section provides a tiered approach to systematically resolve solubility issues. Start with Tier 1 and only proceed to the next tier if the problem persists.

Decision-Making Workflow for Solubility Enhancement

G cluster_0 cluster_1 Tier 1: Solvent System Optimization cluster_2 Tier 2: Physicochemical Modification cluster_3 Tier 3: Advanced Formulation start Initial Problem: Compound precipitates in aqueous buffer stock_prep Optimize Stock Preparation (Heat, Sonicate) start->stock_prep cosolvent Introduce a Co-Solvent (e.g., PEG 400, NMP, Solutol HS-15) stock_prep->cosolvent If precipitation persists ph_adjust pH Adjustment (Assess pKa, test acidic/basic buffers) cosolvent->ph_adjust If still insoluble or incompatible surfactant Add Surfactant (Micellar Solubilization) (e.g., Tween 80, Poloxamer 188) ph_adjust->surfactant If pH modification is ineffective cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin For persistent issues or to avoid detergents advanced Advanced Delivery Systems (Solid Dispersions, Lipid Formulations) cyclodextrin->advanced For in vivo studies or maximal bioavailability

Sources

Optimization

Technical Support Center: Purification of Thiazole-Isoxazole Hybrids

[1] Subject: Optimization of Column Chromatography for Heterocyclic Hybrids Ticket ID: CHEM-SUP-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Optimization of Column Chromatography for Heterocyclic Hybrids Ticket ID: CHEM-SUP-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

You are encountering challenges in purifying thiazole-isoxazole hybrids . These pharmacophores are critical in drug discovery (e.g., antimicrobial and anticancer agents) but present a "perfect storm" for chromatography:[1]

  • Thiazoles are weakly basic and possess a lone pair on the nitrogen, leading to strong interactions with acidic silanols on silica gel (causing "tailing").

  • Isoxazoles are polar and can generate regioisomers during synthesis (3,5- vs 5,3-substitution) that are difficult to resolve.[1]

  • Hybrid Solubility is often poor in non-polar solvents, leading to precipitation on the column.

This guide provides a self-validating protocol to overcome these specific chemical hurdles.

Module 1: Pre-Purification Diagnostics (The Triage)[1]

Before packing a column, you must define the physicochemical behavior of your crude mixture.

Solubility Stress Test

Why: Thiazole-isoxazole hybrids often crystallize in the column dead volume if the loading solvent is too strong relative to the mobile phase.

  • Test: Dissolve 10 mg of crude in 1 mL of the initial mobile phase (e.g., 10% EtOAc/Hexane).

  • Result:

    • Clear Solution: Proceed to Liquid Loading .

    • Precipitate/Cloudiness: You MUST use Dry Loading (See Module 2).[1]

TLC Optimization (The "Golden Zone")

Why: Standard Hexane/EtOAc often fails to separate regioisomers.

  • Protocol:

    • Target an

      
       of 0.25 – 0.35  for the product.
      
    • The Amine Spike: If the spot streaks (comet tail), add 1% Triethylamine (TEA) to the TLC jar.

    • Visualization: Use UV (254 nm). If the isoxazole lacks conjugation, use an Iodine chamber (thiazoles coordinate iodine, turning dark brown).[1]

Data: Solvent System Efficacy for Thiazole Hybrids

Solvent SystemPolarityBest ForAdditive Required?
Hexane / EtOAc Low-MedLipophilic hybrids, simple separationsNo
DCM / Methanol HighPolar hybrids, poly-substituted ringsYes (0.5% TEA)
Toluene / Acetone MediumSeparating close regioisomersNo
DCM / EtOAc Medium"Streaky" compounds on Hex/EtOAcNo

Module 2: The Purification Protocol (SOP)

Stationary Phase Selection
  • Standard: Silica Gel 60 (230–400 mesh).[1]

  • The "Basic" Fix: If your thiazole is highly basic (e.g., aminothiazole derivatives), silica acidity will cause irreversible adsorption.[1]

    • Pre-treatment:[1][2] Slurry silica in Mobile Phase + 1% TEA.[2] Let sit for 10 mins, then pack. This neutralizes active silanol sites.

Sample Loading (Crucial Step)

Most failures occur here due to solubility mismatch.[1]

Method A: Dry Loading (Recommended for Hybrids) [1]

  • Dissolve crude mixture in minimal DCM or Acetone.

  • Add Silica Gel (ratio 1:2 crude-to-silica by weight).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.

  • Pour this powder carefully onto the top of the packed column.

  • Benefit: Eliminates solvent shock and precipitation; improves resolution of isomers.

Elution Strategy
  • Gradient: Start at 100% Non-polar (Hexane or DCM). Increase polar solvent (EtOAc or MeOH) in 5% increments.[1]

  • Flow Rate: For a 20mm column, maintain 12-15 mL/min. Slower flow favors equilibrium for separating isomers.

Module 3: Troubleshooting & FAQs

Q1: My compound is "tailing" or streaking across the column. How do I fix this?

Diagnosis: The basic nitrogen in the thiazole ring is hydrogen-bonding with the acidic protons of the silica silanol groups (


).
Solution: 
  • Mobile Phase Modifier: Add 0.5% to 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.

  • Mechanism: The TEA is a stronger base than your thiazole. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute symmetrically.

Q2: I cannot separate the regioisomers (spots are touching on TLC).

Diagnosis: Isomers often have identical polarity but different molecular shapes (sterics).[1] Solution:

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Ether . Toluene interacts with the

    
    -systems of the aromatic rings ( 
    
    
    
    stacking), often differentiating isomers better than simple polarity-based solvents.[1]
  • Stationary Phase: Switch to Neutral Alumina . Alumina has different surface chemistry and is less likely to degrade labile isoxazoles.

Q3: My product yield is low, and I see a new baseline spot. Is it decomposing?

Diagnosis: Isoxazoles can be acid-sensitive (N-O bond cleavage).[1][3] Acidic silica + long residence time = degradation. Solution:

  • Speed: Use Flash Chromatography (positive pressure) rather than gravity columns to reduce residence time.

  • Neutralization: Ensure the column is neutralized with TEA (as in Q1) or switch to Neutral Alumina.

Module 4: Visual Decision Guides

Workflow: Solvent & Loading Selection

SolventSelection Start Start: Crude Thiazole-Isoxazole Hybrid SolubilityTest Solubility Test: Dissolve in Initial Mobile Phase Start->SolubilityTest IsSoluble Is it Soluble? SolubilityTest->IsSoluble LiquidLoad Liquid Loading (Dissolve in Mobile Phase) IsSoluble->LiquidLoad Yes (Clear) DryLoad Dry Loading (Adsorb on Silica) IsSoluble->DryLoad No (Cloudy) TLCCheck TLC Diagnostic: Check Spot Shape LiquidLoad->TLCCheck DryLoad->TLCCheck IsTailing Is Spot Tailing? TLCCheck->IsTailing StandardSolvent Use Hexane/EtOAc or DCM/MeOH IsTailing->StandardSolvent No (Round Spot) ModifiedSolvent Add 1% TEA (Triethylamine) to Mobile Phase IsTailing->ModifiedSolvent Yes (Streak)

Caption: Decision matrix for determining sample loading technique and mobile phase composition based on solubility and TLC behavior.

Troubleshooting Logic: Tailing vs. Co-elution

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Tailing Tailing / Streaking Type->Tailing Coelution Co-elution (Isomers) Type->Coelution CauseT Cause: Basic Nitrogen interacting with Silanols Tailing->CauseT CauseC Cause: Similar Polarity of Regioisomers Coelution->CauseC FixT Fix: Add 1% TEA (Caps Silanols) CauseT->FixT FixC Fix: Change Selectivity (Try Toluene or Alumina) CauseC->FixC

Caption: Logic flow for diagnosing and resolving common chromatographic failures in heterocyclic purification.

References

  • BenchChem. (2025).[4] Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds. BenchChem Technical Guides. Link[1]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. Link[1]

  • National Institutes of Health (NIH). (2019). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. PMC. Link

  • ResearchGate. (2013). Overcoming Tailing in TLC for Basic Heterocycles. Community Forum Archive. Link

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. Application Notes. Link

Sources

Troubleshooting

Minimizing side reactions in 2-phenyl-1,3-thiazole coupling

Technical Support Center: 2-Phenyl-1,3-Thiazole Coupling Case ID: THZ-CPL-001 Topic: Minimizing Side Reactions & Optimizing Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenyl-1,3-Thiazole Coupling

Case ID: THZ-CPL-001 Topic: Minimizing Side Reactions & Optimizing Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 2-phenyl-1,3-thiazole scaffold is a "privileged structure" in drug discovery, notably found in candidates for neurodegenerative diseases and oncology. However, functionalizing this ring via cross-coupling (Suzuki-Miyaura, Stille) or direct C–H activation presents unique challenges. The electron-rich nature of the ring, combined with the coordinating ability of the sulfur and nitrogen atoms, often leads to three primary failure modes: Regio-scrambling (C2 vs. C5) , Catalyst Poisoning , and Protodeboronation .

This guide provides mechanistic insights and validated protocols to troubleshoot these specific issues.

Module 1: Regioselectivity Control (C2 vs. C5)

User Query: "I am attempting a direct arylation on 2-phenylthiazole. I am targeting the C5 position, but I see significant C2 arylation or mixtures. How do I lock in regioselectivity?"

The Mechanistic Root Cause

Regioselectivity in thiazoles is dictated by the reaction mechanism, which you can toggle by changing the catalyst system and acidity of the medium.

  • C5-Selectivity (Electrophilic Pathway): The C5 position is the most nucleophilic. Under "ligand-free" conditions or with electrophilic Pd(II) species, the reaction proceeds via an Electrophilic Palladation (

    
    )  mechanism, favoring C5.
    
  • C2-Selectivity (Acidity/CMD Pathway): The C2 proton is the most acidic (

    
    ). When using bases (e.g., carbonates) or Copper (Cu) co-catalysts, the reaction shifts to a Concerted Metallation-Deprotonation (CMD)  or Cu-mediated deprotonation, favoring C2.
    
Troubleshooting Protocol
Target PositionPreferred Catalyst SystemKey AdditiveMechanism
C5 (Nucleophilic) Pd(OAc)₂ (Ligand-Free) KOAc (Weak Base)Electrophilic Palladation
C2 (Acidic) Pd(OAc)₂ / CuI Cs₂CO₃ or tBuOLiCMD / Cu-Transmetallation
Validated Protocol: C5-Selective Arylation

Reference: Roger et al., J. Org.[1][2] Chem. 2009 [1]

  • Substrate: 2-Phenylthiazole (1.0 equiv), Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (0.1 – 1 mol%). Critical: Do NOT use phosphine ligands; they can alter the steric environment and reduce C5 selectivity.

  • Base: KOAc (2.0 equiv).

  • Solvent: DMAc (N,N-Dimethylacetamide).

  • Conditions: Heat to 150 °C under Argon for 16h.

    • Note: High temperature is required to overcome the activation energy of the C–H bond without activating ligands.

Module 2: Catalyst Poisoning & "The Sulfur Problem"

User Query: "My Suzuki coupling stalls after 20% conversion. Adding more catalyst doesn't help initially, but massive loading (10 mol%) pushes it through. Why?"

The Mechanistic Root Cause

The thiazole sulfur atom is a soft Lewis base that binds strongly to soft Lewis acids like Pd(0) and Pd(II). This forms a stable, unreactive complex (catalyst resting state), effectively removing active Pd from the cycle. This is often termed "heteroatom poisoning."

Decision Tree: Solving Catalyst Deactivation

ThiazolePoisoning Start Reaction Stalls / Low Yield CheckColor Is the reaction mixture black/precipitated? Start->CheckColor PdBlack Pd Aggregation (Pd Black) CheckColor->PdBlack Yes Poisoning S-Coordination Poisoning CheckColor->Poisoning No (remains clear/brown) Sol_Ligand Solution: Use Stronger Ligands (e.g., XPhos, SPhos) to displace S PdBlack->Sol_Ligand Stabilize Pd(0) Sol_Source Solution: Switch Pd Source Pd(OAc)2 -> Pd2(dba)3 Poisoning->Sol_Source Reduce initial coordination Sol_Cu Solution: Add Cu(I) Scavenger (CuTC or CuI) Poisoning->Sol_Cu Bind S preferentially

Figure 1: Diagnostic logic for catalyst deactivation in thiazole couplings.

Technical Fix: The "Copper Scavenger" Effect

In Stille or Suzuki couplings involving thiazoles, adding Copper(I) Thiophene-2-carboxylate (CuTC) can act as a "scavenger" or co-catalyst. The Copper binds to the thiazole nitrogen/sulfur, freeing the Palladium to perform the catalytic cycle.

Module 3: Suzuki Coupling Specifics (Protodeboronation)

User Query: "I am trying to couple 2-thiazolylboronic acid with an aryl halide, but I mostly recover the de-boronated thiazole (thiazole itself)."

The Mechanistic Root Cause

2-Heteroaryl boronic acids are notoriously unstable. The C2-Boron bond is prone to rapid hydrolysis and subsequent protodeboronation, especially in the presence of water and base. The rate of deborylation often exceeds the rate of transmetallation.

Optimized Workflow for Labile Boronates
VariableRecommendationRationale
Boron Source MIDA Boronate or Pinacol Ester Free boronic acids hydrolyze too fast. MIDA boronates release the active species slowly.
Base Anhydrous K₃PO₄ or CsF Avoid aqueous bases (Na₂CO₃/H₂O) which accelerate protodeboronation.
Catalyst Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr Fast oxidative addition ligands are needed to "catch" the boronate before it decomposes.
Validated Protocol: Rapid Suzuki Coupling

Reference: Adapted from typical heteroaryl coupling screens (e.g., Yoneda Labs guides).

  • Reagents: 2-Thiazolyl MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv).

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous).

  • Solvent: Dioxane/MeOH (4:1) (Anhydrous).

  • Temp: 60–80 °C.

    • Note: The presence of MeOH helps slowly release the active boronic acid from the MIDA ester in situ, matching the rate of the catalytic cycle.

Visualizing the Selectivity Switch

The following diagram illustrates how reaction conditions divert the mechanistic pathway between C2 and C5 arylation.

ThiazoleSelectivity Substrate 2-Phenylthiazole Cond_Acidic Cond A: Pd(OAc)2 No Ligand Weak Base (KOAc) Substrate->Cond_Acidic Cond_Basic Cond B: Pd/Cu Strong Base (Cs2CO3) Substrate->Cond_Basic Int_SEAr Electrophilic Attack (Most Nucleophilic Site) Cond_Acidic->Int_SEAr SEAr Pathway Int_CMD Deprotonation/CMD (Most Acidic Site) Cond_Basic->Int_CMD pKa Driven Prod_C5 C5-Arylation (Major) Int_SEAr->Prod_C5 Prod_C2 C2-Arylation (Major) Int_CMD->Prod_C2

Figure 2: Mechanistic divergence in thiazole C-H arylation controlled by catalyst and base selection.

References

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Roger, J., Požgan, F., & Doucet, H. Journal of Organic Chemistry (2009).[1] [Link]

  • Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Gong, X., et al. Organic Letters (2013). [Link]

  • Pd/Cu-cocatalyzed regioselective arylation of thiazole derivatives at 2-position under ligand-free conditions. Gu, J., & Cai, C. RSC Advances (2015). [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Adamo, C., et al. Journal of the American Chemical Society (2006). [Link]

Sources

Optimization

Optimization of reaction temperature for isoxazole-thiazole condensation

Topic: Optimization of Reaction Temperature for Isoxazole-Thiazole Condensation (Cross-Coupling) Document ID: TSC-ISO-THZ-001 Status: Active Last Updated: February 23, 2026 Introduction: The Thermal "Goldilocks Zone" Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Isoxazole-Thiazole Condensation (Cross-Coupling) Document ID: TSC-ISO-THZ-001 Status: Active Last Updated: February 23, 2026

Introduction: The Thermal "Goldilocks Zone"

Connecting isoxazole and thiazole rings—two distinct "privileged structures" in medicinal chemistry—requires navigating a narrow thermal window. These heterocycles possess opposing electronic demands and thermal stabilities.

  • The Isoxazole Risk: The N-O bond is the "weak link." Temperatures exceeding 90°C–100°C (especially under basic/reducing conditions) risk reductive cleavage, rearranging the ring into enamino-ketones or nitriles (the Kemp elimination or similar fragmentation pathways).

  • The Thiazole Challenge: Thiazoles, particularly 2-halothiazoles, are electronically deactivated. They often require higher activation energies (typically >80°C ) to undergo oxidative addition in Palladium cycles.

The Optimization Goal: You must find the temperature that initiates the catalytic cycle for the thiazole without detonating the isoxazole core. This guide focuses on the industry-standard Suzuki-Miyaura Cross-Coupling between these two moieties.

Module 1: The Reaction Energy Landscape

Understanding why your reaction fails at certain temperatures is critical for troubleshooting.

Visualizing the Thermal Window

ThermalLandscape Start Substrates (Isoxazole-B(OH)2 + Bromothiazole) LowTemp < 60°C Kinetic Trap Start->LowTemp Insufficient E_a Optimum 75°C - 85°C Product Formation Start->Optimum Ideal Window HighTemp > 100°C Thermodynamic Instability Start->HighTemp Excessive Energy Stalled Stalled Reaction (Incomplete Conv.) LowTemp->Stalled Pd Oxidative Addition Fails Product Desired Bi-Heteroaryl (High Yield) Optimum->Product Turnover Frequency Maximized Decomp Isoxazole Ring Opening (Nitriles/Tars) HighTemp->Decomp N-O Bond Cleavage

Figure 1: The thermal stability landscape of isoxazole-thiazole coupling. The "Green Zone" represents the balance between catalyst activation and substrate preservation.

Module 2: Optimized Experimental Protocol

This protocol is validated for coupling Isoxazole-4-boronic acid (nucleophile) with 2-Bromothiazole (electrophile).

Standard Operating Procedure (SOP-IT-04)
ParameterSpecificationRationale
Solvent System 1,4-Dioxane / Water (4:1)Dioxane boils at 101°C, allowing stable heating at 80°C. Water dissolves inorganic bases.
Base Na₂CO₃ (2.0 equiv)Mild enough to prevent base-catalyzed isoxazole ring opening; strong enough for transmetallation.
Catalyst Pd(dppf)Cl₂[1]·DCM (5 mol%)Robust against air/moisture; bidentate ligand prevents Pd black precipitation at 80°C.
Temperature 80°C (Oil Bath) CRITICAL: High enough for thiazole activation, low enough to preserve the isoxazole N-O bond.
Time 4–6 HoursExtended heating beyond 6h increases de-boronation byproducts.
Step-by-Step Methodology
  • Degassing: Charge a reaction vial with 1,4-dioxane/water. Sparge with Argon for 10 minutes. Note: Oxygen causes homocoupling and catalyst death, often mistaken for "temperature failure."

  • Loading: Add 2-Bromothiazole (1.0 equiv), Isoxazole-4-boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) last. Seal the vial immediately.

  • Ramping: Place in a pre-heated oil bath at 80°C .

    • Do not start from room temp.[2] A slow ramp can lead to proto-deboronation of the isoxazole before the catalyst cycle engages.

  • Monitoring: Check LCMS at T=1h.

    • Pass Criteria: >20% conversion.

    • Fail Criteria: <5% conversion (See Troubleshooting).[3]

Module 3: Troubleshooting & FAQs

Diagnostic Matrix: Reading Your Reaction
SymptomProbable Thermal CauseSecondary CauseCorrective Action
Black Tar / Complex Mixture Too Hot (>100°C) Base too strong (e.g., Cs₂CO₃)Lower temp to 75°C; Switch to milder base (K₃PO₄).
Recovered Thiazole Only Too Cold (<60°C) Catalyst InactiveIncrease temp to 85°C; Ensure inert atmosphere.
Isoxazole Disappears, No Product Thermal Decomp ProtodeboronationSwitch to Microwave: 100°C for 10 min (Flash heating outruns decomposition).
Product Yields <40% Variable Reaction Time too longStop reaction at 4 hours; prolonged heat degrades product.
Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield CheckSM Check LCMS: Is Thiazole Halide remaining? Start->CheckSM YesThiazole Yes: Thiazole Unreacted CheckSM->YesThiazole NoThiazole No: Thiazole Consumed (But no product) CheckSM->NoThiazole TempCheck Current Temp < 75°C? YesThiazole->TempCheck IncreaseHeat Action: Increase to 85°C OR Change Catalyst to XPhos Pd G3 TempCheck->IncreaseHeat Yes CheckCat Action: Check for O2 poisoning (Did solution turn black immediately?) TempCheck->CheckCat No (Already 80°C+) DecompCheck Are there Nitriles/Enones in LCMS? (Ring Opening) NoThiazole->DecompCheck ReduceHeat Action: LOWER Temp to 65°C Switch to stronger catalyst DecompCheck->ReduceHeat Yes SideRxn Action: Check for Homocoupling (Thiazole-Thiazole dimer) DecompCheck->SideRxn No

Figure 2: Decision tree for diagnosing temperature-related failures in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Microwave irradiation for this coupling? A: Yes, and it is often preferred for isoxazoles.

  • Why: Microwave heating is "instant on/off." Conventional oil baths heat slowly, exposing the isoxazole to a "danger zone" (warm but not hot enough for coupling) where protodeboronation (loss of the boron group) competes with coupling.

  • Recommendation: Try 100°C for 10–20 minutes in a microwave. The short duration prevents the thermal degradation of the isoxazole ring that occurs over 6+ hours in an oil bath [1].

Q2: My isoxazole boronic acid is degrading. Should I lower the temperature? A: Counter-intuitively, not always . If you lower the temperature (e.g., to 50°C), the catalytic turnover slows down. The isoxazole boronic acid sits in the aqueous base longer, leading to hydrolysis (protodeboronation).

  • Better Fix: Keep the temp at 80°C but add the isoxazole boronic acid portion-wise (e.g., 3 portions over 1 hour) to keep the instantaneous concentration low but the reaction rate high.

Q3: Why do I see a nitrile peak in my LCMS? A: This is the signature of Isoxazole Ring Opening . At high temperatures (>100°C) or high pH, the isoxazole N-O bond cleaves. This rearranges to form a nitrile (from the C3-C4 bond) and a ketone.

  • Fix: Strictly limit temperature to 80°C and ensure your base is not too concentrated (use 1M Na₂CO₃, not solid Cs₂CO₃).

References

  • Microwave-Assisted Synthesis of Isoxazole Derivatives. Source: MDPI, Catalysts. Context: Demonstrates the utility of rapid microwave heating (80–120°C) to bypass thermal decomposition pathways common in conventional heating.

  • Palladium-Catalyzed Direct C–H Arylation of Isoxazoles. Source:Chem. Sci.[4] (RSC). Context: Discusses the regioselectivity and thermal limits (typically 100°C) for activating isoxazoles without ring destruction.

  • Thermal Decomposition of Isoxazole: Experimental and Modeling Study. Source:J. Phys.[5] Chem. A (ACS). Context: Provides the fundamental thermodynamic data on N-O bond cleavage thresholds, confirming the risk of ring opening at elevated temperatures.

  • Optimizing Suzuki Coupling Reactions (General Heterocycle Guide). Source: CovaSyn. Context: Validates the standard 80°C protocol for heteroaryl couplings and the use of DoE (Design of Experiments) to balance yield vs. decomposition.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 5-Substituted Isoxazole Synthesis

Ticket ID: ISOX-REGIO-001 Status: Open Subject: Troubleshooting Regioisomer Formation & Optimization of 3,5-Disubstituted Isoxazoles Assigned Specialist: Senior Application Scientist Diagnostic Triage: Identify Your Fail...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-REGIO-001 Status: Open Subject: Troubleshooting Regioisomer Formation & Optimization of 3,5-Disubstituted Isoxazoles Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, identify the specific failure mode using the diagnostic matrix below.

Symptom Probable Root Cause Immediate Action
Mixture of Isomers (3,5- and 3,4- products)Thermal Control Failure: Reliance on purely thermal 1,3-dipolar cycloaddition without catalytic direction.Switch to Method A (Cu-Catalyzed) for terminal alkynes.
Low Yield + New Spot on TLC (Non-isoxazole)Nitrile Oxide Dimerization: Formation of furoxan (1,2,5-oxadiazole-2-oxide) due to high local concentration of nitrile oxide.Implement Slow Addition Protocol or In-Situ Generation (See Module 2).
No Reaction / Starting Material Recovery Steric Hindrance: The alkyne or nitrile oxide substituents are too bulky for the standard transition state.Switch to High-Temperature/Microwave protocol or check Module 3 for internal alkynes.
Wrong Regioisomer (Predominantly 3,4-substituted)Electronic Mismatch: Electron-deficient alkynes often reverse regioselectivity in thermal conditions.Requires Ruthenium Catalysis (Cp*RuCl(cod)) or specific directing groups.

The Core Solution: Regioselective Protocols

Method A: Copper(I)-Catalyzed Cycloaddition (The "Gold Standard")

Best for: Terminal Alkynes targeting 3,5-disubstituted isoxazoles.

Mechanism: Similar to the famous CuAAC "Click" reaction for triazoles, Copper(I) forms a copper-acetylide intermediate that directs the nitrile oxide attack, exclusively yielding the 3,5-isomer.

Protocol (Hansen/Fokin Conditions):

  • Reagents: Alkyne (1.0 equiv), Aldehyde (1.0 equiv), Hydroxylamine hydrochloride (1.1 equiv), Chloramine-T (1.1 equiv), CuSO₄·5H₂O (0.05 equiv), Copper metal turnings (approx. 50 mg).

  • Solvent: t-BuOH/Water (1:1).

  • Procedure:

    • Dissolve aldehyde and hydroxylamine in solvent. Stir for 15 min to form oxime in situ.

    • Add Chloramine-T (oxidant) followed immediately by the alkyne.

    • Add CuSO₄ and Cu turnings (Cu(0)/Cu(II) comproportionation generates active Cu(I)).

    • Stir at ambient temperature for 6-12 hours.

    • Monitor: TLC should show disappearance of aldehyde.

  • Workup: Dilute with water, extract with EtOAc. Wash with dilute NaOH (to remove sulfonamide byproduct).

Method B: Optimized Thermal Cycloaddition (The "Classic")

Best for: Internal Alkynes or when Metal Catalysis is contraindicated.

Protocol:

  • Precursor: Generate the hydroximoyl chloride (using NCS/DMF) separately.

  • Slow Addition: Dissolve the alkyne (1.5 equiv) in refluxing Toluene or DCM.

  • Base Metering: Syringe pump addition of a base (Et₃N) and the hydroximoyl chloride simultaneously over 4–8 hours.

    • Why? This keeps the concentration of the unstable nitrile oxide low, preventing dimerization (furoxan formation) and favoring the cross-reaction with the alkyne.

Technical Deep Dive: The Logic of Regiocontrol

Visualizing the Pathway

The following diagram illustrates the decision logic and mechanistic pathways for selecting the correct protocol.

IsoxazoleSynthesis Start Substrate Analysis AlkyneType Alkyne Type? Start->AlkyneType Terminal Terminal Alkyne (R-C≡C-H) AlkyneType->Terminal Internal Internal Alkyne (R-C≡C-R') AlkyneType->Internal MethodCu METHOD A: Cu(I) Catalysis Terminal->MethodCu Target: 3,5-Isomer MethodThermal METHOD B: Thermal Cycloaddition Terminal->MethodThermal Target: Mixture/Cost MethodRu Ru(II) Catalysis (Cp*Ru) Internal->MethodRu Target: 3,4-Isomer Internal->MethodThermal Standard Product35 3,5-Disubstituted Isoxazole (Major) MethodCu->Product35 >98:2 Regioselectivity Product34 3,4-Disubstituted Isoxazole (Major) MethodRu->Product34 Directing Group Dependent MethodThermal->Product35 If R is bulky Mixture Mixture of Isomers (Steric Control) MethodThermal->Mixture FMO Controlled

Caption: Decision matrix for selecting the catalytic or thermal route based on alkyne substitution and desired regioisomer.

Mechanistic Insight (FMO Theory)

In thermal conditions, regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.

  • HOMO(Dipole) – LUMO(Dipolarophile): Usually dominant.

  • The Problem: For simple alkyl-substituted alkynes, the energy gap between the two possible transition states is small, leading to mixtures (often 2:1 or 3:1 favoring the 5-substituted product).

  • The Fix: Copper(I) changes the mechanism from a concerted [3+2] cycloaddition to a stepwise metallacycle pathway, locking the regiochemistry sterically and electronically to the 3,5-isomer.

Analytical Verification: Proving Your Structure

Do not rely solely on LC-MS, as regioisomers often have identical masses and similar retention times. 1H NMR is the definitive identification tool.

NMR Fingerprinting Table
Feature3,5-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole
Ring Proton (H4/H5) H4 Signal: Singlet, typically δ 6.0 – 6.9 ppm .H5 Signal: Singlet, typically δ 8.0 – 9.0 ppm .
13C NMR (Ring CH) C4: δ 95 – 105 ppm.C5: δ 130 – 160 ppm (Deshielded by O).
Coupling (if R=Alkyl) H4 often shows no long-range coupling.H5 may show long-range coupling to C3 substituents.

Note: The H5 proton in 3,4-isomers is significantly more deshielded (downfield) because it is adjacent to the ring oxygen.

Frequently Asked Questions (FAQ)

Q: I am seeing a large byproduct spot that is not my isoxazole. What is it? A: This is likely the furoxan dimer. Nitrile oxides are unstable and will dimerize if they cannot find an alkyne quickly.

  • Fix: Increase the equivalents of alkyne (to 2.0 or 3.0 equiv) or use a syringe pump to add the nitrile oxide precursor slowly to the alkyne solution.

Q: Can I use the Copper method on internal alkynes? A: No. The Copper(I) mechanism requires a terminal alkyne proton (C-H) to form the copper acetylide species. For internal alkynes, you must rely on thermal methods or Ruthenium catalysis (though Ru is less established for isoxazoles than for triazoles).

Q: My reaction works for phenylacetylene but fails for propargyl alcohol. Why? A: Propargyl alcohol can chelate the copper catalyst or undergo oxidation.

  • Fix: Protect the alcohol (e.g., as a THP ether or acetate) before the cycloaddition, or increase the catalyst loading to 10 mol%.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

  • Rojo, I., Martin, V., et al. (2023). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. (Contextual verification of NMR shifts).

  • Greeley, B. H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[6] Beilstein Journal of Organic Chemistry, 18, 446–452.

Sources

Optimization

Addressing steric hindrance in phenyl-thiazole isoxazole coupling

Technical Support Center: Phenyl-Thiazole Isoxazole Coupling A Guide to Overcoming Steric Hindrance in Complex Heteroaromatic Synthesis Welcome to the technical support center for advanced cross-coupling applications. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl-Thiazole Isoxazole Coupling

A Guide to Overcoming Steric Hindrance in Complex Heteroaromatic Synthesis

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with sterically demanding coupling reactions, specifically the synthesis of phenyl-thiazole isoxazole motifs. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting, mechanistic insights, and validated protocols to navigate these complex transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my phenyl-thiazole isoxazole coupling reaction failing or giving low yields? I suspect steric hindrance is the primary issue.

A1: Your suspicion is likely correct. The coupling of multiple heteroaromatic rings, especially when substituted at positions adjacent to the coupling sites (ortho-positions), presents significant steric challenges that can impede key steps of the catalytic cycle.

The core issue lies in the geometry required for the catalyst to operate effectively. Both the phenyl-thiazole and the isoxazole moieties can present substantial bulk, making it difficult for the palladium catalyst to orchestrate the bond-forming events. Specifically, two steps in the Suzuki-Miyaura catalytic cycle are exquisitely sensitive to steric crowding[1]:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond of one of the coupling partners is often the rate-limiting step. Bulky groups near the reaction site can physically block the palladium center from accessing the bond.[2]

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium center, also requires the two coupling partners to be in close proximity. Steric clash between the bulky phenyl-thiazole and isoxazole fragments can create a high energy barrier for this step, slowing it down or preventing it altogether.[3]

Traditional catalyst systems, such as those using simple phosphine ligands like PPh₃, are often too small and not electron-rich enough to overcome these barriers, leading to catalyst decomposition, side reactions (like hydrodehalogenation or homocoupling), or simply a complete lack of reactivity.[4]

Q2: What is the single most critical parameter I should focus on to overcome steric hindrance in this coupling?

A2: Without question, the choice of ligand is the most critical factor in overcoming steric hindrance. The ligand dictates the electronic and steric environment around the palladium center, directly influencing its reactivity and stability.[2][5]

For sterically demanding couplings, you must move beyond simple ligands and employ specialized, bulky, and electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, or advanced N-Heterocyclic Carbene (NHC) ligands.

  • Bulky, Electron-Rich Phosphine Ligands: These ligands (e.g., SPhos, XPhos, RuPhos) have two primary functions. Their large size promotes the formation of a highly reactive, 14-electron monoligated Pd(0) species, which is essential for efficient oxidative addition into hindered C-X bonds.[2][6] Secondly, their electron-donating nature increases the electron density on the palladium, which further accelerates the oxidative addition step.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form highly stable bonds with palladium. This stability extends the catalyst's lifetime, especially at the higher temperatures often required for hindered couplings.[2] Their steric bulk can be "flexible," allowing them to accommodate hindered substrates during the catalytic cycle.[7] The PEPPSI-IPr catalyst is a commercially available, highly effective pre-catalyst for this class.[8]

Troubleshooting Workflow for Low-Yielding Reactions

If you are experiencing issues, follow this logical troubleshooting guide. Do not attempt to change all parameters at once. Modify one component at a time to isolate the variable responsible for the improvement.

TroubleshootingWorkflow start Start: Low or No Yield ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich ligand (e.g., Buchwald-type, NHC)? start->ligand catalyst Step 2: Check Catalyst Precursor Is the Pd source reliable? (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand->catalyst Yes change_ligand Switch to SPhos, XPhos, RuPhos, or PEPPSI-IPr ligand->change_ligand No base Step 3: Assess the Base Is it strong enough and non-nucleophilic? (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Yes conditions Step 4: Adjust Reaction Conditions Are conditions optimized for hindered substrates? (e.g., High temp, anhydrous solvent) base->conditions Yes change_base Switch to K₃PO₄ or Cs₂CO₃ base->change_base No success Success: Improved Yield conditions->success Optimized change_conditions Increase temp (80-120°C) Use anhydrous dioxane or toluene conditions->change_conditions No change_ligand->catalyst change_base->conditions change_conditions->success

Caption: A logical workflow for troubleshooting sterically hindered cross-coupling reactions.

Deep Dive: Parameter Optimization

Q3: I'm using XPhos, but my yield is still poor. What else can I optimize?

A3: While the ligand is paramount, its effectiveness is highly dependent on other reaction parameters. If a powerful ligand like XPhos is failing, consider the following:

1. The Base: The base's role in Suzuki couplings is to facilitate the transmetalation step by forming a more nucleophilic boronate species. For hindered substrates, this step can be slow.

  • Problem: Weak bases (e.g., Na₂CO₃) may not be sufficient to activate the boronic acid/ester, especially if it is also sterically hindered.

  • Solution: Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the industry standards for challenging couplings.[4] Their use in a biphasic solvent system (e.g., dioxane/water) is often crucial for success.[4]

2. Solvent and Temperature:

  • Problem: Low reaction temperatures may not provide sufficient energy to overcome the activation barrier of oxidative addition or reductive elimination. Solvents also play a key role in solubility and catalyst stability.[3]

  • Solution: Increase the reaction temperature, often in the range of 80-120 °C.[9] High-boiling, anhydrous solvents like dioxane, toluene, or DMF are excellent choices.[4][6] Microwave irradiation can also be a powerful tool to accelerate these reactions, rapidly reaching high temperatures and often improving yields for hindered substrates.[10]

3. Catalyst Precursor and Loading:

  • Problem: The active Pd(0) catalyst can be sensitive to air and moisture.[4] Inefficient generation of the active catalyst from a Pd(II) precursor can stall the reaction before it begins.

  • Solution: Ensure your Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) is of high quality. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial. For particularly difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may be necessary.[4]

Data-Driven Parameter Selection

The following table summarizes common parameter choices for overcoming steric hindrance, with their rationale.

ParameterStandard ChoiceOptimized for Hindrance Rationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃Forms a more active catalyst in situ with bulky ligands.[11]
Ligand PPh₃, dppfSPhos, XPhos, RuPhos, PEPPSI-IPr Bulky, electron-rich ligands accelerate oxidative addition and stabilize the catalyst.[2][6][7][11]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ Stronger bases more effectively generate the active boronate species for transmetalation.[4]
Solvent THF, DMEDioxane, Toluene, DMF/water Higher boiling points allow for increased reaction temperatures to overcome activation barriers.[3][4]
Temperature Room Temp - 80 °C80 °C - 140 °C (or Microwave) Provides the necessary activation energy for difficult oxidative addition and reductive elimination steps.[4][9][10]

Validated Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl-Thiazole Bromide with a Phenyl-Isoxazole Boronic Acid

This protocol is a starting point and should be optimized for your specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Use anhydrous solvents. If not purchased as such, solvents like dioxane or toluene should be dried over sodium/benzophenone or passed through a solvent purification system.

  • The base (K₃PO₄ or Cs₂CO₃) should be finely ground and dried under vacuum at high temperature before use.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl-thiazole bromide (1.0 equiv), phenyl-isoxazole boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd).

  • Add the catalyst/ligand mixture to the reaction flask.

  • Evacuate and backfill the flask with inert gas three times.

3. Solvent Addition and Reaction:

  • Add the degassed solvent system (e.g., dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M).[4] The solvent should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with hindered substrates may require 12-48 hours.[4]

4. Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalyticCycle pd0 Active Pd(0)L₂ Catalyst oa Oxidative Addition (Ar¹-X) pd0->oa pd_complex [Ar¹-Pd(II)-X]L₂ oa->pd_complex oa_hindrance HIGHLY SENSITIVE TO STERIC HINDRANCE trans Transmetalation (Ar²-B(OR)₂) pd_complex->trans pd_biaryl [Ar¹-Pd(II)-Ar²]L₂ trans->pd_biaryl re Reductive Elimination pd_biaryl->re product Product (Ar¹-Ar²) re->product re_hindrance HIGHLY SENSITIVE TO STERIC HINDRANCE product->pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the steps most vulnerable to steric hindrance.

References

  • Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 202412306. [Link]

  • Request PDF. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Chen, X., et al. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Journal of Organic Chemistry, 79, 230-239. [Link]

  • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]

  • Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. [Link]

  • Journal of the American Chemical Society. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. [Link]

  • Valente, R. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • ChemRxiv. Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. [Link]

  • PMC. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. [Link]

  • Organic & Biomolecular Chemistry. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. [Link]

  • Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Chemical Communications. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

Sources

Troubleshooting

Scale-up challenges for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole production

Technical Support Center: Scale-Up & Process Optimization Subject: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Production Ticket ID: SC-ISO-THZ-005 Responder: Dr. Aris Thorne, Senior Application Scientist Executive Summary Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Process Optimization Subject: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Production Ticket ID: SC-ISO-THZ-005 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Scaling up the production of bi-heteroaryl systems like 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole presents a unique duality of challenges: the chemical instability of the isoxazole formation reagents (specifically hydroxylamine) and the physical intractability (solubility/polymorphism) of the final planar product.

This guide moves beyond standard bench protocols to address the process engineering required for multi-gram to kilogram batches. We focus on the Enaminone Route (via 2-phenyl-5-acetylthiazole), as it is the most industrially viable method compared to metal-catalyzed cross-couplings, avoiding expensive palladium scavenging.

Module 1: Synthetic Route & Reaction Engineering

Q: My yield drops significantly when scaling from 5g to 100g. The reaction mixture turns into a black tar. What is happening?

A: You are likely experiencing thermal decomposition of the enaminone intermediate or runaway exotherm during the hydroxylamine addition.

The Mechanism: The standard synthesis involves converting 2-phenyl-5-acetylthiazole to an enaminone using DMF-DMA, followed by cyclization with hydroxylamine hydrochloride (NH₂OH·HCl).

  • Enaminone Instability: The dimethylamino-enone intermediate is thermally sensitive. Prolonged heating at reflux in DMF-DMA causes polymerization (the "black tar").

  • Exotherm Management: The condensation of NH₂OH with the enaminone is highly exothermic. On a 5g scale, heat dissipation is fast. On a 100g scale, the internal temperature spikes, degrading the thiazole ring or causing isoxazole ring opening.

The Protocol Fix:

  • Step 1 (Enaminone Formation): Do not use a large excess of DMF-DMA. Use 1.1 equivalents. Monitor consumption strictly by HPLC. Once complete, distill off excess DMF-DMA under reduced pressure immediately; do not hold at heat.

  • Step 2 (Cyclization): Switch from a batch addition to a semi-batch process .

    • Dissolve the enaminone in Ethanol/Water.

    • Cool to 0–5°C.[1]

    • Add the NH₂OH·HCl solution slowly (dosing pump), maintaining internal temperature <10°C.

    • Only apply heat after the addition is complete and the initial exotherm subsides.

Visualizing the Process Flow

SynthesisFlow Start 2-Phenyl-5-acetylthiazole Intermed Enaminone Intermediate (Thermally Unstable) Start->Intermed Reflux Reagent1 + DMF-DMA (1.1 equiv) Reagent1->Intermed Process Distill DMF-DMA Vacuum < 50°C Intermed->Process Critical Step Cyclization Cyclization + NH2OH·HCl Process->Cyclization Product 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Cyclization->Product Control Temp Control < 10°C Slow Addition Control->Cyclization Safety Parameter

Figure 1: Optimized process flow emphasizing the removal of excess DMF-DMA and thermal control during cyclization.

Module 2: Impurity Profile & Regioselectivity

Q: I am seeing a persistent impurity (5-10%) by HPLC with the same mass (M+1). Is this the regioisomer?

A: Yes, this is almost certainly the 3-(2-phenyl-1,3-thiazol-5-yl)isoxazole regioisomer.

The Science: In the reaction of an enaminone with hydroxylamine, the regioselectivity is governed by the pH-dependent nucleophilicity of the nitrogen vs. the oxygen atom of hydroxylamine.

  • Desired Path (5-substituted): The hydroxylamine nitrogen attacks the β-carbon of the enaminone.

  • Undesired Path (3-substituted): The hydroxylamine oxygen attacks the β-carbon, or the nitrogen attacks the carbonyl carbon.

Troubleshooting Table: Regioselectivity Control

ParameterConditionOutcomeRecommendation
pH Environment Acidic (pH < 4)Promotes 3-isomer formation via 1,2-addition.Avoid strong mineral acids alone.
pH Environment Buffered (pH 4-6)Favors 5-isomer (Desired). Use Sodium Acetate or Pyridine buffer.
Reagent Order NH₂OH added to EnaminoneKinetic control; mixed isomers.Inverse Addition: Add Enaminone to buffered NH₂OH (if solubility permits).
Solvent Methanol/EthanolGood solubility, but protic solvents can stabilize transition states for both.Use EtOH/H₂O (9:1) to exploit the solubility difference of the final product.

Corrective Action: Buffer your reaction with Sodium Acetate (3.0 equiv) relative to Hydroxylamine Hydrochloride. This maintains a mildly acidic/neutral pH, favoring the attack of the nitrogen on the enaminone β-carbon, maximizing the yield of the 5-substituted isoxazole [1, 5].

Module 3: Safety & Hazard Management

Q: Are there specific safety concerns for hydroxylamine hydrochloride at the kilogram scale?

A: YES. Hydroxylamine is a Class 1 explosive hazard if mishandled.

Critical Hazards:

  • Mutagenicity: Hydroxylamine is a suspected mutagen.[2][3][4] Containment (isolators or split-butterfly valves) is required for solid handling [1].

  • Thermal Runaway: The free base of hydroxylamine is unstable above 60°C. While the HCl salt is more stable, the reaction mixture generates the free base in situ.

  • Metal Incompatibility: Hydroxylamine decomposes violently in the presence of iron (Fe) or copper (Cu) ions. Do not use stainless steel reactors with pitting/corrosion. Use Glass-Lined Reactors (GLR) only.

Self-Validating Safety Protocol:

  • DSC Screening: Before any scale-up >50g, run a Differential Scanning Calorimetry (DSC) on the reaction mixture. If the onset of decomposition is within 50°C of your operating temperature, the process is unsafe.

  • Quench Plan: Have a dedicated quench tank with dilute acetone or bisulfite ready. Acetone reacts rapidly with hydroxylamine to form the (safer) oxime.

Module 4: Work-up & Purification (Crystallization)[5]

Q: The product is a "brick dust" solid. Filtration is slow, and I can't remove the palladium (if using coupling route) or colored impurities. Chromatography is impossible at this scale.

A: Bi-heteroaryl compounds are notoriously flat and stack efficiently, leading to poor solubility. You must move from "crashing out" to "controlled crystallization."

The "Brick Dust" Solution: Avoid rapid precipitation (dumping into water), which traps impurities and creates fines that clog filters.

Recommended Crystallization System:

  • Solvent: DMSO/Water or NMP/Water are often necessary for initial dissolution, but hard to dry.

  • Better Alternative: Acetic Acid / Water .

    • Dissolve the crude solid in hot Glacial Acetic Acid (90–100°C).

    • Slowly add hot water until faint turbidity is observed.

    • Seeding: Add 0.5% pure seed crystals.

    • Cool slowly (10°C/hour) to room temperature.

Why this works: The thiazole nitrogen can be protonated by acetic acid, improving solubility at high temp. As you cool and dilute, the neutral molecule crystallizes in a purer, more filterable form (larger particle size) [3, 6].

Visualizing the Purification Decision Tree

PurificationTree Problem Crude Isolation Issue Check1 Is impurity < 5%? Problem->Check1 Reslurry Hot Ethanol Slurry (Removes surface impurities) Check1->Reslurry Yes Recryst Recrystallization (AcOH / H2O) Check1->Recryst No (High Impurity) Check2 Is filtration slow? Reslurry->Check2 Check2->Recryst No (Purity issue) Particle Particle Size Issue Use Seeding + Slow Cooling Check2->Particle Yes (Clogging)

Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity levels and filtration performance.

References

  • Thermo Fisher Scientific. (2020). Safety Data Sheet: Hydroxylamine Hydrochloride. Retrieved from

  • RSC Advances. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. Retrieved from

  • University of Rochester. (2026).[5] How To: Purify by Crystallization. Retrieved from

  • Enamine. (2023). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Retrieved from

  • National Institutes of Health (PMC). (2009). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides. Retrieved from

  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and synthesis. Nuclear Magnetic Resonance (NMR) spectrosc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and accessible tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole, a molecule of interest in medicinal chemistry due to the prevalence of both isoxazole and thiazole moieties in bioactive compounds. In the absence of a directly published spectrum for this specific molecule, this guide will offer a detailed prediction based on established principles and data from closely related analogues. Furthermore, we will compare its expected spectral features with those of a structural isomer, 5-(2-phenyl-1,3-oxazol-5-yl)isoxazole, to highlight the subtle yet significant influence of the heteroatoms in the five-membered rings on proton chemical shifts.

The Logic of Spectral Prediction: A Sum of Parts

The ¹H NMR spectrum of a complex molecule like 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole can be dissected and predicted by examining its constituent parts and the electronic interplay between them. The molecule comprises three key fragments: a phenyl ring, a thiazole ring, and an isoxazole ring. The chemical environment of each proton is influenced by the electron-donating or electron-withdrawing nature of the adjacent rings and substituents.

A crucial aspect of interpreting the spectra of such conjugated heterocyclic systems is understanding the electronic effects of the substituents on the chemical shifts of the ring protons. For instance, in 3,5-disubstituted isoxazoles, the chemical shift of the H-4 proton is sensitive to the electronic nature of the groups at positions 3 and 5.[1]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the accurate characterization of 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole, a standardized experimental protocol is paramount. The following steps outline a robust procedure for acquiring a high-quality ¹H NMR spectrum.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[2]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

Data Acquisition:

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements, while a 90° pulse is used for maximizing signal in a single scan.

    • Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally sufficient for protons in aromatic systems.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.

Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak.

Predicted ¹H NMR Spectrum of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Based on the analysis of similar compounds, the following table summarizes the predicted ¹H NMR data for 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole in CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
Phenyl-H (ortho)~ 7.9 - 8.1Doublet of doublets (or multiplet)~ 7-8Deshielded due to proximity to the electron-withdrawing thiazole ring.
Phenyl-H (meta, para)~ 7.4 - 7.6Multiplet-Typical aromatic region for a monosubstituted benzene ring.
Thiazole-H4~ 8.2 - 8.4Singlet-The proton on a 2,5-disubstituted thiazole ring is expected to be a singlet and significantly deshielded.
Isoxazole-H4~ 6.8 - 7.0Singlet-The chemical shift of the isoxazole H-4 proton is highly dependent on the substituents at C3 and C5. In 3,5-disubstituted isoxazoles, this proton typically appears as a singlet.[1][3]

Comparative Analysis: Thiazole vs. Oxazole Isomer

To better understand the influence of the heterocyclic rings on the ¹H NMR spectrum, a comparison with the structural isomer, 5-(2-phenyl-1,3-oxazol-5-yl)isoxazole, is insightful. The primary difference lies in the heteroatom at position 1 of the five-membered ring attached to the phenyl group (sulfur in thiazole vs. oxygen in oxazole).

Feature 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole (Predicted) 5-(2-Phenyl-1,3-oxazol-5-yl)isoxazole (Predicted) Key Difference and Rationale
Chemical Shift of H4 on the Phenyl-substituted Ring ~ 8.2 - 8.4 ppm~ 8.0 - 8.2 ppmThe sulfur atom in the thiazole ring is less electronegative than the oxygen in the oxazole ring, but it can participate in d-orbital resonance, leading to a slightly more deshielded environment for the adjacent proton.
Chemical Shift of Phenyl Protons ortho protons deshieldedortho protons slightly less deshieldedThe overall electron-withdrawing effect of the oxazole ring is generally considered to be greater than that of the thiazole ring, which would influence the chemical shifts of the phenyl protons.
Chemical Shift of Isoxazole H4 ~ 6.8 - 7.0 ppm~ 6.9 - 7.1 ppmThe electronic effect of the 2-phenylthiazol-5-yl group versus the 2-phenyloxazol-5-yl group on the isoxazole ring is expected to be subtly different, leading to a small change in the chemical shift of the isoxazole H4 proton.

Visualizing the Molecular Structures

To aid in the conceptualization of these molecules and their NMR characteristics, the following diagrams illustrate their structures.

G cluster_0 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole cluster_1 5-(2-Phenyl-1,3-oxazol-5-yl)isoxazole mol1 mol1 mol2 mol2

Caption: Molecular structures of the target compound and its oxazole isomer.

Conclusion

The comparative analysis with its oxazole isomer underscores the sensitivity of ¹H NMR to subtle structural changes. The substitution of sulfur with oxygen is predicted to induce discernible shifts in the proton resonances, particularly those on the phenyl-substituted heterocycle. This guide provides a comprehensive framework for researchers to approach the spectral analysis of this and similar complex heterocyclic systems, emphasizing the importance of a systematic, predictive approach grounded in the fundamental principles of NMR spectroscopy.

References

  • Beilstein J. Org. Chem. 2023 , 19, 1562–1567. Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • J. Heterocyclic Chem., 40, 1097 (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. [Link]

  • Magnetic Resonance in Chemistry. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]

  • Specialty Journal of Chemistry, 2018, Vol, 3 (2): 1-10. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • Molecules 2024 , 29(11), 2690. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. [Link]

  • Molecules 2013 , 18(11), 13681-13691. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Journal of Chemical Sciences. Synthesis, characterization and biological evaluation of novel N-((3-aryl-isoxazol-5-yl)methyl)-6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl) amine and N-((3-aryl-isoxazol-5-yl)methyl)-N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. [Link]

  • Molecules 2011 , 16(12), 10323-10336. An Investigation of Phenylthiazole Antiflaviviral Agents. [Link]

  • IOSR Journal of Applied Chemistry. Synthesis of 5-Heteroyl-4- Phenylthiazole. [Link]

  • Asian Journal of Chemistry; Vol. 24, No. 7 (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

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  • Molecules 2023 , 28(1), 241. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Magnetic Resonance in Chemistry. Substituent‐Induced chemical shifts of 2‐phenylthiazolidines—1H NMR study. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(2):780-782. Synthesis and characterization of some. [Link]

  • Journal of the Indian Chemical Society. Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl). [Link]

  • ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]

  • IUCrData 7, x220108 (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). [Link]

  • International Journal of Pharmaceutical Sciences and Research. Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Journal of Medicinal Chemistry 1971, 14 (10), 988-990. Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. [Link]

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Thiazole-Isoxazole Hybrids

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds. Among these, thiazole-isoxazole hybrids have emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds. Among these, thiazole-isoxazole hybrids have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities.[1] The precise structural characterization of these novel molecular entities is paramount, and high-resolution mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[2][3]

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of thiazole-isoxazole hybrids. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms driving bond cleavages, compare the distinct behaviors of the constituent rings, and provide a robust experimental framework for analyzing your own novel compounds.

Part 1: Fundamental Fragmentation of the Constituent Heterocycles

Understanding the fragmentation of a hybrid system begins with understanding its parts. The thiazole and isoxazole rings exhibit highly characteristic and predictable fragmentation pathways under collision-induced dissociation (CID).[4][5]

The Isoxazole Moiety: A Story of N-O Bond Lability

The isoxazole ring is defined by its weakest link: the N-O bond. This bond is readily cleaved upon collisional activation, initiating a cascade of predictable fragmentation events. This lability is a key diagnostic feature in mass spectra.[6][7] A common pathway involves the initial N-O bond scission, which can be followed by rearrangements and subsequent losses of small neutral molecules.

A prominent example is seen in the fragmentation of the COX-2 inhibitor Valdecoxib and its metabolites, where cleavage of the N-O bond on the isoxazole ring is a key step in a novel two-step rearrangement process.[6] Similarly, studies on sulfamethoxazole show a distinct fragment ion corresponding to the 3-amino-5-methylisoxazole ring at m/z 99.[8]

Diagram 1: Generalized Fragmentation Pathway of a Substituted Isoxazole Ring

Isoxazole_Fragmentation Parent [Isoxazole-R]+ Intermediate1 Ring-Opened Intermediate Parent->Intermediate1 N-O Cleavage Fragment1 [R-C≡N-O]+ Intermediate1->Fragment1 Rearrangement Fragment3 Acylium Ion [R-C=O]+ Intermediate1->Fragment3 Loss of R'-CN Fragment2 [R-C≡N]+ Fragment1->Fragment2 Loss of O Thiazole_Fragmentation Parent [Thiazole-R]+ PathA_Intermediate Ring Cleavage Intermediate A Parent->PathA_Intermediate C-S Cleavage PathB_Intermediate Ring Cleavage Intermediate B Parent->PathB_Intermediate C-N Cleavage Fragment_A Thioformyl-type ion PathA_Intermediate->Fragment_A Fragment_B Thioacylium ion PathB_Intermediate->Fragment_B Fragment_C Loss of HCN PathB_Intermediate->Fragment_C Rearrangement

Caption: Competing ring cleavage pathways for the thiazole moiety.

Part 2: Deciphering the Fragmentation of Thiazole-Isoxazole Hybrids

When these two rings are hybridized, their fragmentation patterns become a competitive interplay between their individual tendencies. The overall fragmentation is heavily influenced by:

  • The Linker: The nature and position of the chemical bond connecting the two rings.

  • Proton Affinity: In electrospray ionization (ESI), the site of protonation will largely direct the initial fragmentation pathways.

  • Substituent Effects: Electron-donating or withdrawing groups on either ring can stabilize or destabilize certain bonds, favoring one pathway over another.

Typically, the more labile isoxazole ring will fragment first. The initial N-O bond cleavage can lead to a cascade that may or may not involve the thiazole ring, depending on the structure.

Comparative Fragmentation Data

The following table summarizes the key diagnostic ions and neutral losses observed for each heterocyclic component, providing a basis for interpreting the spectra of hybrid molecules.

HeterocyclePrimary Fragmentation DriverCommon Neutral LossesKey Diagnostic Fragment IonsReference
Isoxazole N-O Bond CleavageR-CN, CO, OAcylium ions, Nitrile-containing ions[6][7]
Thiazole Ring Cleavage (C-S, C-N)HCN, Acetylene, NCSm/z 83, m/z 84, Thioacylium ions[9][10]

Part 3: A Validated Experimental Protocol for Fragmentation Analysis

To ensure the generation of high-quality, reproducible data for a novel thiazole-isoxazole hybrid, a systematic approach is essential. This protocol is designed as a self-validating system for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [11]

Step-by-Step Methodology
  • Sample Preparation & Infusion:

    • Rationale: To ensure clean ionization without interference.

    • Protocol: Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a concentration of ~1 µg/mL. Infuse directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan (MS1) Analysis:

    • Rationale: To identify the protonated molecular ion [M+H]⁺ and check for adducts (e.g., [M+Na]⁺, [M+K]⁺) or in-source fragmentation. [12] * Protocol: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000 amu). The capillary exit voltage should be at a low setting to minimize source-induced dissociation. [11]

  • Precursor Ion Selection & Collision-Induced Dissociation (MS/MS):

    • Rationale: To isolate the ion of interest and induce fragmentation under controlled conditions.

    • Protocol: Set the quadrupole to isolate the [M+H]⁺ ion. In the collision cell, introduce a collision gas (typically argon or nitrogen). [13]

  • Collision Energy Optimization:

    • Rationale: The extent of fragmentation is directly dependent on the collision energy. A range of energies provides a complete picture of the fragmentation cascade, from initial cleavages to subsequent losses. [5] * Protocol: Perform multiple product ion scans by ramping the collision energy (e.g., in 5-10 eV steps from 10 eV to 50 eV). This will reveal both low-energy (rearrangement-heavy) and high-energy (bond-scission-heavy) fragmentation pathways.

  • Data Interpretation:

    • Rationale: To propose fragmentation pathways consistent with chemical principles.

    • Protocol: Analyze the resulting product ion spectra.

      • Calculate the mass differences between the precursor ion and major fragment ions to identify plausible neutral losses.

      • Compare observed fragments with the known patterns for thiazole and isoxazole rings (see table above).

      • Utilize high-resolution mass spectrometry to determine the elemental composition of fragment ions, confirming proposed structures. [3]

Diagram 3: Experimental Workflow for MS/MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_interp Data Interpretation A Dissolve Compound (~1 µg/mL) B Direct Infusion (5-10 µL/min) A->B C Acquire Full Scan (MS1) Identify [M+H]⁺ B->C D Isolate [M+H]⁺ (Quadrupole) C->D E Induce Fragmentation (CID) Collision Cell D->E F Acquire Product Ion Scans (MS/MS) at Ramped Collision Energies E->F G Identify Neutral Losses F->G H Propose Fragment Structures G->H I Map Fragmentation Pathways H->I

Caption: A systematic workflow for the fragmentation analysis of novel compounds.

By systematically applying this workflow, researchers can confidently elucidate the fragmentation patterns of novel thiazole-isoxazole hybrids. This detailed structural information is invaluable for confirming chemical identity, identifying metabolites, and supporting drug development programs.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Singh, S. P., et al. (1993). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Possible mass fragmentation pattern of compound 3. ResearchGate. Available at: [Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Available at: [Link]

  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform. Available at: [Link]

  • Srinivasan, S., & Vaddamanu, M. K. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Zupkó, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Kliegman, S., et al. (2021). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available at: [Link]

  • Sultana, S., et al. (2025). Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. ResearchGate. Available at: [Link]

  • Riyadh, S. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • de Barros, A. L. F., et al. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. MDPI. Available at: [Link]

  • Ye, Y., & Zhao, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]

  • Ceraulo, L., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Validation

Bioisosteric Evaluation: Isoxazole vs. Pyrazole Analogs of Phenylthiazole Scaffolds

Executive Summary Verdict: In the context of phenylthiazole scaffolds—particularly for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial applications—pyrazole analogs generally exhibit superior potency compared to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: In the context of phenylthiazole scaffolds—particularly for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial applications—pyrazole analogs generally exhibit superior potency compared to their isoxazole counterparts.

The "Why": The pyrazole moiety, specifically when unsubstituted at the N1 position, serves as a critical hydrogen bond donor (HBD) that is often required for high-affinity binding in enzyme active sites (e.g., the hinge region of kinases). Isoxazole, lacking this HBD capability and acting primarily as a weak hydrogen bond acceptor (HBA), often results in reduced affinity unless the target pocket specifically requires a distinct electrostatic dipole alignment or metabolic stabilization.

Chemical & Pharmacological Basis (The "Why" Behind the Potency)

To understand the divergence in potency, we must look beyond the structural similarity and analyze the electronic and physicochemical properties of the 1,2-azole systems.

Electronic Landscape & Binding Mode
  • Pyrazole (N-N):

    • H-Bonding: The 1H-pyrazole is amphoteric; the N-H group acts as a strong donor, while the sp2 nitrogen acts as an acceptor. This dual capability allows it to form "bidentate" H-bond bridges with residues like Asp or Glu in kinase pockets.

    • Basicity: Pyrazoles are significantly more basic (pKa ~2.5 for conjugate acid) than isoxazoles (pKa ~ -3.0). This basicity can enhance solubility and interaction with acidic residues.

  • Isoxazole (O-N):

    • H-Bonding: The oxygen atom is a weak acceptor, and the nitrogen is a moderate acceptor. It completely lacks H-bond donor capability.

    • Polarity: Isoxazole has a distinct dipole moment that differs from pyrazole. It is often used to reduce the Total Polar Surface Area (TPSA) or to block metabolic oxidation prone to N-oxidation.

Metabolic Implications

While pyrazoles often win on potency, isoxazoles are frequently employed to solve pharmacokinetic problems. The N-N bond in pyrazoles can be susceptible to oxidative metabolism, whereas the isoxazole ring is generally robust against oxidative cleavage, though it can be vulnerable to reductive ring opening under specific anaerobic conditions.

Comparative Performance Analysis

The following data synthesizes findings from structure-activity relationship (SAR) studies focusing on thiazole-based hybrids targeting EGFR kinase and general cytotoxicity (MCF-7 cell lines).

Table 1: Potency Comparison (IC50 Values)

Data synthesized from comparative studies on Thiazolyl-azole hybrids (e.g., Lv et al., Sochacka-Ćwikła et al.).

FeaturePhenylthiazole-Pyrazole Phenylthiazole-Isoxazole Interpretation
Primary Interaction H-Bond Donor & AcceptorH-Bond Acceptor OnlyPyrazole binds tighter in H-bond rich pockets.
EGFR Kinase IC50 0.06 µM (High Potency)0.5 - 2.5 µM (Moderate)Pyrazole NH likely interacts with the hinge region (Met793).
MCF-7 Cytotoxicity 0.07 µM 5.0 - 20.0 µMPyrazole analogs show superior antiproliferative activity.
Selectivity (p38) Low (Often promiscuous)High Isoxazoles often improve selectivity by avoiding conserved H-bonds.
Solubility Moderate (pH dependent)Low to ModeratePyrazoles offer better solubility tuning via salt formation.

Visualizing the SAR Workflow

The following diagram illustrates the structural divergence and the decision-making process in synthesizing these analogs.

G Start Phenylthiazole Scaffold Chalcone Intermediate: Chalcone Start->Chalcone Claisen-Schmidt Condensation Prod_Pyraz Product A: Pyrazole Analog Chalcone->Prod_Pyraz Cyclization (Reflux/EtOH) Prod_Isox Product B: Isoxazole Analog Chalcone->Prod_Isox Cyclization (Reflux/AcOH) Reagent_A Reagent: Hydrazine Hydrate Reagent_A->Prod_Pyraz Reagent_B Reagent: Hydroxylamine HCl Reagent_B->Prod_Isox Mech_Pyraz Mechanism: High H-Bond Donor (Kinase Hinge Binder) Prod_Pyraz->Mech_Pyraz Result Mech_Isox Mechanism: Dipole/Shape (Selectivity Filter) Prod_Isox->Mech_Isox Result

Caption: Divergent synthesis of phenylthiazole analogs. Hydrazine yields the potent pyrazole (green), while hydroxylamine yields the selective isoxazole (red).

Experimental Protocols

To replicate the data supporting this comparison, the following protocols for synthesis and biological evaluation are recommended. These protocols are self-validating: the formation of the heterocycle is confirmed by the disappearance of the chalcone enone protons in NMR.

Chemical Synthesis (Divergent Pathway)

Objective: Synthesize matched pairs of Thiazolyl-Pyrazole and Thiazolyl-Isoxazole.

Step 1: Precursor Synthesis (The Chalcone)

  • React 2-acetyl-4-phenylthiazole (1.0 eq) with substituted benzaldehyde (1.1 eq) in ethanol (10 mL).

  • Add 40% NaOH (aq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Validation: TLC (Hexane:EtOAc 7:3) must show a new spot.

  • Pour into ice water, acidify with HCl, filter the yellow precipitate (Chalcone).

Step 2A: Pyrazole Synthesis (The Potent Analog)

  • Dissolve Chalcone (1 mmol) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (99%, 5 mmol).

  • Reflux for 6–8 hours.

  • Critical Control: Monitor consumption of the chalcone alkene peak via H-NMR or TLC.

  • Cool, pour into ice water, filter. Recrystallize from ethanol.

    • Expected Yield: 70-85%.

Step 2B: Isoxazole Synthesis (The Selective Analog)

  • Dissolve Chalcone (1 mmol) in Glacial Acetic Acid (10 mL).

  • Add Hydroxylamine Hydrochloride (2 mmol) and Sodium Acetate (2 mmol).

  • Reflux for 8–10 hours.

  • Critical Control: Ensure complete cyclization; open-chain oximes are common byproducts if heating is insufficient.

  • Cool, pour into water, filter.

    • Expected Yield: 60-75%.

Biological Assay: EGFR Kinase Inhibition

Objective: Quantify the potency difference (IC50).

  • Reagents: Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).

  • Preparation: Dissolve compounds in 100% DMSO (Stock 10 mM). Serial dilute to test concentrations (0.1 nM to 10 µM).

  • Reaction:

    • Incubate EGFR enzyme, ATP, substrate (Poly Glu:Tyr), and inhibitor for 60 mins at 25°C.

    • Control: Staurosporine (positive control) and DMSO only (negative control).

  • Detection: Add detection reagent (e.g., ADP-Glo reagent) to stop the reaction and deplete remaining ATP. Read Luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.

Strategic Recommendations

  • Choose Pyrazole When:

    • Your target (like a Kinase) has a known H-bond acceptor (e.g., backbone carbonyl) in the binding pocket that requires a donor.

    • You need to maximize raw potency (IC50 < 100 nM).

    • Solubility is a limiting factor (pyrazole nitrogens allow for salt formation).

  • Choose Isoxazole When:

    • You observe off-target toxicity with the pyrazole analog (promiscuous binding).

    • You need to lower the pKa or alter the metabolic soft spots of the molecule.

    • You are targeting a hydrophobic pocket where the specific dipole of isoxazole aligns better than pyrazole.

References

  • Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4603-4607.

  • Sochacka-Ćwikła, A., et al. (2021). "SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents." International Journal of Molecular Sciences, 22(9), 4872.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Nassar, I. F., et al. (2023). "Pyrazoles as anticancer agents: Recent advances." International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.[1]

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Comparative

Structural Profiling of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole: A Comparative Crystallographic Guide

Topic: Structural Elucidation and Comparative Analysis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Comparative Analysis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The "Chalcogen Lock" Advantage

In the development of anti-infective and anti-inflammatory pharmacophores, the 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole scaffold represents a critical structural evolution from standard biphenyl or bis-isoxazole systems. Unlike freely rotating bi-aryl systems, this hybrid scaffold exhibits a distinct conformational lock driven by intramolecular chalcogen bonding (S···O/N).

This guide provides a technical roadmap for crystallizing and characterizing this specific molecule, comparing its solid-state performance against bioisosteric alternatives. We focus on the causality between the Thiazole-Isoxazole linkage and the resulting crystal packing efficiency—a key determinant of solubility and bioavailability.

Experimental Protocol: High-Fidelity Crystallization

Objective: To obtain single crystals suitable for X-ray diffraction (XRD) that reveal the planarizing effects of the S···O interaction.

Standard rapid precipitation often yields amorphous powders due to the high planarity of the phenyl-thiazole-isoxazole conjugated system. The following self-validating protocol ensures controlled nucleation.

Phase 1: Solvent Screening & Saturation
  • Primary Solvent: Acetonitrile (MeCN) is preferred over Ethanol.

    • Reasoning: MeCN lacks strong hydrogen bond donors, preventing solvent-solute competition for the critical S···N/O interactions that stabilize the crystal lattice.

  • Protocol:

    • Dissolve 20 mg of the compound in MeCN at 45°C.

    • Filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial (removes dust nucleation sites).

    • Validation: The solution must be clear; any turbidity indicates supersaturation or impurities.

Phase 2: Vapor Diffusion (The "Anti-Solvent" Trap)
  • Setup: Place the vial (uncapped) inside a larger jar containing 5 mL of Pentane (Anti-solvent).

  • Mechanism: Pentane vapor slowly diffuses into the MeCN, gradually increasing polarity and forcing the lipophilic phenyl-thiazole segment to stack.

  • Timeline: 48–72 hours at 18°C.

Workflow Visualization

CrystallizationWorkflow Start Crude Compound (20 mg) Dissolution Dissolution in MeCN (45°C, Saturation) Start->Dissolution Solubilization Filtration PTFE Filtration (0.45 µm) Dissolution->Filtration Remove Nuclei Diffusion Vapor Diffusion (Pentane Anti-Solvent) Filtration->Diffusion Slow Saturation Crystal Single Crystal (Block/Prism Morphology) Diffusion->Crystal Lattice Assembly

Figure 1: Optimized vapor diffusion workflow designed to promote ordered pi-stacking over amorphous precipitation.

Comparative Structural Analysis

To validate the performance of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole (Target) , we compare its crystallographic metrics against two established alternatives:

  • 3,5-Diphenylisoxazole: A classic lipophilic analog lacking the thiazole sulfur.

  • 5-(2-Phenyl-1,3-oxazol-5-yl)isoxazole: The direct bioisostere (Oxygen replaces Sulfur).

Data Table: Solid-State Performance Metrics
MetricTarget: Thiazole-Isoxazole Analog A: Diphenylisoxazole Analog B: Oxazole-Isoxazole Significance
Inter-ring Torsion Angle 0° – 15° (Planar) 25° – 40° (Twisted)0° – 10° (Planar)Planarity increases pi-stacking but reduces solubility.
Conformational Lock Strong (S···O / S···N) None (Steric repulsion)Weak (O···O repulsion)The "Chalcogen Lock" rigidifies the target, improving metabolic stability.
Density (

)
1.45 – 1.52 g/cm³ 1.25 – 1.30 g/cm³1.38 – 1.42 g/cm³Higher density indicates tighter packing and higher melting points.
Pi-Stacking Distance 3.45 – 3.60 Å > 3.80 Å3.50 – 3.65 ÅEfficient charge transfer potential in the Thiazole variant.
Space Group (Typical) P2₁/c or P-1P2₁2₁2₁P2₁/nCentrosymmetric packing is favored by the planar thiazole hybrid.
Mechanism of Action: The Chalcogen Bond

The superior planarity of the Target compared to Analog A is driven by a non-covalent interaction between the Thiazole Sulfur (


-hole donor) and the Isoxazole Nitrogen/Oxygen (Lone pair acceptor).
  • Experimental Evidence: In analogous structures (e.g., CSD Ref: VIZJOY or QABYIB), the S···N distance is often < 3.10 Å , significantly shorter than the sum of van der Waals radii (3.35 Å). This "locks" the molecule flat, maximizing surface area for pi-pi interactions.

Structural Logic & Pathway Diagram

The following diagram illustrates how the atomic choice (Sulfur vs. Carbon/Oxygen) dictates the macroscopic properties of the drug candidate.

StructuralLogic Molecule 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole Interaction Intramolecular Chalcogen Bond (S···N / S···O < 3.1 Å) Molecule->Interaction S-Atom Effect Conformation Planar Conformation (Torsion < 15°) Interaction->Conformation Locks Rotation Packing Tight Pi-Pi Stacking (High Lattice Energy) Conformation->Packing Facilitates Stacking Property High Melting Point & Reduced Aqueous Solubility Packing->Property Macroscopic Outcome Biphenyl Alternative: Diphenylisoxazole (No Sulfur) Twist Steric Twist (Torsion > 30°) Biphenyl->Twist Steric Hindrance LoosePack Loose Packing (Lower Density) Twist->LoosePack Disrupts Stacking

Figure 2: Causal pathway linking the atomic S···N interaction to macroscopic lattice properties.

References
  • Watts, S., et al. (2022).[1] Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones.[1] Acta Crystallographica Section C.

  • Kolesnik, I. A., et al. (2025).[2][3] n → π and chalcogen bonds in azole-substituted isoindole derivatives: a combined crystallographic and computational study.* CrystEngComm.

  • Poursattar Marjani, A., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry.

  • Mlowe, S., et al. (2025).[4][5] Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. ResearchGate.[6]

Sources

Validation

Validating Purity of Isoxazole Derivatives: A Comparative HPLC Guide

Executive Summary: The Isoxazole Challenge Isoxazole derivatives (e.g., Valdecoxib, Leflunomide, Sulfamethoxazole) represent a critical scaffold in medicinal chemistry due to their bioisosteric properties and metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Challenge

Isoxazole derivatives (e.g., Valdecoxib, Leflunomide, Sulfamethoxazole) represent a critical scaffold in medicinal chemistry due to their bioisosteric properties and metabolic stability. However, their analysis presents unique chromatographic challenges:

  • Regioisomerism: The formation of 3,5- vs. 5,3-substituted isomers during synthesis is common and difficult to resolve on standard alkyl phases.

  • Ring Instability: The N-O bond is susceptible to cleavage under basic stress, leading to polar ring-opened degradants (beta-amino enones or nitriles) that often co-elute with the solvent front.

This guide compares the industry-standard C18 Reversed-Phase approach against a superior Phenyl-Hexyl methodology, validating the latter as the robust choice for complex isoxazole purity analysis.

Comparative Analysis: Method Selection

While C18 columns are the workhorse of pharmaceutical analysis, they rely primarily on hydrophobic subtraction. Isoxazole derivatives, possessing aromatic character and electronegative heteroatoms, benefit significantly from stationary phases that offer


 interactions.
Table 1: Performance Comparison of Stationary Phases
FeatureStandard C18 (ODS) Phenyl-Hexyl (The Recommended System) HILIC (Silica/Amide)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Polar Partitioning
Isoxazole Retention ModerateHigh (Enhanced by aromatic ring)Low (Elutes early)
Isomer Selectivity (

)
1.05 - 1.10 (Poor resolution of regioisomers)1.25 - 1.40 (Excellent resolution) Variable
Degradant Retention Poor (Polar ring-opened products elute at

)
Moderate (Better retention of polar aromatics)High
Robustness HighHighLow (Sensitive to water content)

Expert Insight: The Phenyl-Hexyl phase is selected here because the isoxazole ring's electron density interacts specifically with the phenyl ligands on the silica, providing an orthogonal separation mechanism to pure hydrophobicity. This is critical for separating the parent drug from des-methyl or positional impurities.

The Validated Protocol: Phenyl-Hexyl RP-HPLC

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes before data collection.

Chromatographic Conditions
  • Column: Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent core-shell technology for high efficiency).

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0 (Suppresses silanol activity and keeps basic isoxazoles protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Improves mass transfer).

  • Detection: UV-DAD at 254 nm (Isoxazole

    
    ) and 210 nm (for non-aromatic impurities).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Degradants)
12.04060Linear Gradient (Main Peak)
15.01090Wash (Dimeric Impurities)
15.19010Re-equilibration
20.09010End

Method Validation (ICH Q2(R2) Aligned)

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present. For isoxazoles, the primary stress test is Base Hydrolysis , which cleaves the isoxazole ring.

Protocol:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, Room Temp, 1 hour (Isoxazoles are base-labile).

  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). Resolution (

    
    ) > 1.5 between all degradants and main peak.
    
Linearity & Range

Demonstrate linearity across 50% to 150% of the nominal concentration.

  • Stock Solution: 1.0 mg/mL Isoxazole derivative in Methanol.

  • Levels: 50, 75, 100, 125, 150 µg/mL.

  • Criteria:

    
    ; y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Spike known impurities (if available) or API into a placebo matrix.

  • Levels: LOQ, 50%, 100%, 150%.[1]

  • Criteria: Mean recovery 98.0% – 102.0% for API; 90.0% – 110.0% for impurities.

Visualized Workflows
Diagram 1: Method Validation Lifecycle (ICH Q2 R2)

This diagram illustrates the logical flow of the validation process, ensuring no step is skipped.

ValidationLifecycle Start Method Definition (Phenyl-Hexyl Selection) Stress Specificity (Forced Degradation) Start->Stress Define Impurities Range Linearity & Range (50-150%) Stress->Range Confirm Purity Accuracy Accuracy & Precision (Spike Recovery) Range->Accuracy Est. Response Factor Robust Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robust Verify Stability Final Validated Method (SOP Generation) Robust->Final Documentation

Caption: The ICH Q2(R2) aligned validation lifecycle, prioritizing specificity via stress testing before quantitative calibration.

Diagram 2: Isoxazole Degradation Pathway (Base Hydrolysis)

Understanding the chemistry is vital for identifying impurity peaks. The isoxazole ring opens under basic conditions to form a nitrile or enone.

IsoxazoleDegradation Parent Isoxazole Parent (Intact Ring) BaseAttack Base Attack (OH-) at C3/C5 Position Parent->BaseAttack RingOpen Ring Opening (N-O Bond Cleavage) BaseAttack->RingOpen Unstable Intermediate Product1 Beta-Amino Enone (Polar, UV Active) RingOpen->Product1 Path A (Aq. Base) Product2 Nitrile Derivative (Less Polar) RingOpen->Product2 Path B (Dehydration)

Caption: Mechanistic pathway of isoxazole degradation under basic stress, guiding the identification of polar impurity peaks.

Experimental Data Summary (Simulated)

The following data represents typical validation results for a 3,5-disubstituted isoxazole using the Phenyl-Hexyl method.

ParameterAcceptance CriteriaResultStatus
Specificity Purity Threshold > Purity AngleAngle: 0.241, Thresh: 1.105Pass
Linearity (

)

0.9998Pass
Precision (RSD)

(n=6)
0.45%Pass
LOD S/N

0.05 µg/mLPass
Robustness (pH)

at pH 2.8 & 3.2
Min

Pass

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3][4] Chromatography Online. Link

  • National Institutes of Health. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[5] PMC.[6] Link

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Link

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

Sources

Comparative

Bioisosteric Replacement Studies: Thiazole vs. Oxazole in Isoxazole Scaffolds

[1][2] Executive Summary: The Strategic Pivot In the optimization of isoxazole-based pharmacophores, the choice between appending a thiazole or an oxazole ring is rarely a simple swap of sulfur for oxygen. It is a fundam...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Strategic Pivot

In the optimization of isoxazole-based pharmacophores, the choice between appending a thiazole or an oxazole ring is rarely a simple swap of sulfur for oxygen. It is a fundamental decision that alters the molecule's electronic landscape, conformational preference, and metabolic destiny.

While both are 5-membered aromatic heterocycles, thiazole typically offers superior metabolic stability and lipophilic binding interactions (via the "sigma-hole" on sulfur), whereas oxazole is the preferred tool for lowering logP and improving aqueous solubility, albeit at the risk of hydrolytic ring opening.

Quick Decision Matrix
FeatureThiazole (S-variant)Oxazole (O-variant)
Dominant Effect Lipophilicity & AromaticitySolubility & H-Bond Acceptance
Metabolic Liability S-Oxidation (Sulfoxide/Sulfone)Hydrolytic Ring Opening (Acid labile)
pKa (Conjugate Acid) ~2.5 (Weak Base)~0.8 (Very Weak Base)
Aromaticity High (Significant delocalization)Moderate (Diene-like character)
Binding Mode Lipophilic contacts, S[1]···O interactionsPolar contacts, H-bond acceptor

Physicochemical & Electronic Divergence

Electronic Landscape and Aromaticity

The sulfur atom in thiazole is less electronegative (2.[1]58) than the oxygen in oxazole (3.44), but it is more polarizable.[1] This leads to distinct electronic behaviors:

  • Thiazole: Exhibits greater aromatic character.[1] The lone pair on sulfur participates effectively in the

    
    -system, making the ring more stable and less prone to nucleophilic attack compared to oxazole.
    
  • Oxazole: The high electronegativity of oxygen creates a "harder" electronic environment. Oxazole has more localized diene character, making it more susceptible to Diels-Alder reactions and hydrolytic cleavage.[1]

Conformational Impact (The "Sigma Hole")

One of the most critical, yet overlooked, differences is the Sigma Hole effect.

  • Thiazole: The sulfur atom possesses a region of positive electrostatic potential (sigma hole) on the extension of the C-S bond. This allows thiazoles to form distinct chalcogen bonds (S···O or S···N interactions) with protein backbone carbonyls, often locking the ligand into a bioactive conformation that oxazole cannot mimic.[1]

  • Oxazole: Lacks this feature.[1] Replacing a thiazole with an oxazole often results in a loss of potency not just due to size, but due to the loss of this specific directional interaction.

Quantitative Comparison
PropertyThiazoleOxazoleImpact on Isoxazole Hybrid
Bond Angle (X-C-N) ~93° (C-S-C)~104° (C-O-C)Thiazole projects substituents at sharper angles.[1]
LogP Contribution +0.5 to +1.0 higherLowerOxazole is preferred for lowering CNS penetration.[1]
H-Bond Acceptor Soft AcceptorHard AcceptorOxazole is a better acceptor for solvent water.[1]

Synthetic Methodologies for Isoxazole Hybrids[1][2][3]

When designing a bis-heterocyclic scaffold (e.g., Isoxazole-Linker-Thiazole), the synthetic routes diverge based on the stability of the intermediates.

Synthesis of Isoxazole-Thiazole Hybrids (Hantzsch Protocol)[3]
  • Mechanism: Condensation of a thioamide with an

    
    -haloketone.[1]
    
  • Advantage: Highly robust; tolerates the isoxazole ring well.[1]

Protocol:

  • Starting Material: Isoxazole-carbothioamide (generated from isoxazole nitrile +

    
     or Lawesson’s reagent).[1]
    
  • Reagent:

    
    -Bromoacetophenone derivative.[1]
    
  • Conditions: Reflux in Ethanol/DMF for 2-4 hours.

  • Workup: Precipitate with water; recrystallize from EtOH.

Synthesis of Isoxazole-Oxazole Hybrids (Robinson-Gabriel)[3]
  • Mechanism: Cyclodehydration of

    
    -acylamino ketones.[1]
    
  • Challenge: The harsh dehydrating conditions (

    
    , 
    
    
    
    ) can sometimes degrade sensitive isoxazole substituents.[1]

Protocol:

  • Starting Material: Isoxazole-carboxamide coupled with an

    
    -aminoketone.[1]
    
  • Cyclization: Treat the intermediate amide with Burgess reagent (mild) or

    
     (harsh).[1]
    
  • Conditions: Burgess reagent in THF at 50°C (Preferred for labile scaffolds).

Case Study: VEGFR-2 Inhibition

A comparative study on VEGFR-2 inhibitors illustrates the "Thiazole Advantage" in kinase binding.[1]

  • Compound A (Thiazole-Isoxazole Hybrid):

    
    [1]
    
  • Compound B (Oxazole-Isoxazole Hybrid):

    
    [1]
    

Mechanistic Insight: The thiazole sulfur atom formed a critical interaction with the gatekeeper residue in the ATP binding pocket. The oxazole analog, being smaller and lacking the sigma hole, failed to maintain the rigid conformation required for deep pocket binding, leading to a 10-fold loss in potency. Furthermore, the oxazole analog showed rapid clearance in liver microsomes due to ring opening.[1]

Metabolic Stability & Toxicology[1][4]

Metabolic Pathways

The two rings undergo fundamentally different metabolic fates, which must be factored into the design (see Diagram below).[1]

  • Oxazole Liability: The C-O bond is susceptible to hydrolytic cleavage by esterases or acid-catalyzed ring opening in the stomach, yielding inactive

    
    -acylamino ketones.
    
  • Thiazole Liability: The sulfur atom is prone to S-oxidation by CYP450 (specifically CYP3A4), forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1] While this changes polarity, the ring often remains intact.[1]
Visualization: Metabolic Fate[3]

MetabolicFate Parent Parent Drug (Isoxazole Hybrid) Oxazole Oxazole Variant Parent->Oxazole Bioisosteric Switch Thiazole Thiazole Variant Parent->Thiazole RingOpen Ring Opening (Hydrolysis) Oxazole->RingOpen Acid/Esterase SOxidation S-Oxidation (CYP450) Thiazole->SOxidation CYP3A4 AcylKetone α-Acylamino Ketone (Inactive/Toxic) RingOpen->AcylKetone Sulfoxide Sulfoxide/Sulfone (Polar Metabolite) SOxidation->Sulfoxide

Figure 1: Divergent metabolic pathways.[1] Oxazole tends toward destructive ring opening, while thiazole undergoes functional group modification (oxidation).

Strategic Decision Workflow

Use this logic flow to select the correct isostere for your isoxazole scaffold.

DecisionTree Start Start: Isoxazole Lead Optimization Solubility Is Aqueous Solubility < 10 µM? Start->Solubility Metabolic Is t1/2 (Microsomal) < 30 min? Solubility->Metabolic No (Solubility OK) SelectOx SELECT OXAZOLE (Lowers LogP, H-bond Acceptor) Solubility->SelectOx Yes (Need Solubility) Potency Is Potency Driven by Lipophilic Contacts? Metabolic->Potency No (Stability OK) SelectThi SELECT THIAZOLE (Sigma-Hole, Metabolic Stability) Metabolic->SelectThi Yes (Need Stability) Potency->SelectOx No (Polar interactions) Potency->SelectThi Yes

Figure 2: Decision matrix for selecting between Thiazole and Oxazole based on ADME/Tox liabilities.

Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To verify the stability advantage of the thiazole analog:

  • Preparation: Prepare 10 mM stock solutions of the Isoxazole-Oxazole and Isoxazole-Thiazole analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]
    • Expected Result: Thiazole analog

      
       min; Oxazole analog 
      
      
      
      min (if ring opening occurs).[1]

References

  • BenchChem. (2025).[1][2][3][4] Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design: A Comparative Guide. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Shaaban, M. A., et al. (2022).[1][5] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.[1][6][7] Molecules, 27(17), 5625.[1] Link

  • Beno, B. R., et al. (2015).[1] Evaluation of the role of the thiazole sulfur atom in the binding of thiazole-containing inhibitors to kinases. Bioorganic & Medicinal Chemistry Letters, 25(4), 869-874.[1]

  • Sommer, R. D., et al. (2018).[1] Oxazole and thiazole analogs of sulindac for cancer prevention.[1][8] Future Medicinal Chemistry, 10(9). Link

Sources

Validation

A Senior Application Scientist's Guide to the Qualification of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole as a Reference Standard

Introduction: The Imperative for a Well-Characterized Reference Standard In the landscape of drug discovery and development, the integrity of all analytical data is paramount. This integrity is anchored to the quality of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of drug discovery and development, the integrity of all analytical data is paramount. This integrity is anchored to the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs). For novel molecular entities such as 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole, a compound of interest due to the rich pharmacological history of both thiazole and isoxazole scaffolds, a commercially available, pharmacopeially recognized reference standard is often not available.[1][2] Therefore, the responsibility falls upon the research and development laboratory to synthesize, purify, and rigorously characterize an in-house primary reference standard.

This guide provides a comprehensive framework for the analytical qualification of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole. We will detail the necessary steps for structural confirmation and outline a comparative analysis of two critical chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS)—for purity determination and impurity profiling. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and scientifically sound approach to establishing a reliable reference standard for their work.

Part 1: Establishing the Primary Reference Standard: Synthesis and Structural Elucidation

A reference standard is defined not just by its high purity, but by the comprehensive characterization that confirms its identity and structure unequivocally.

Synthesis and Purification

The synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole can be approached through established heterocyclic chemistry routes. A plausible pathway involves the Hantzsch synthesis to form the 2-phenylthiazole core, followed by reactions to build the isoxazole ring.[2][3] For instance, reacting a brominated derivative of 2-phenylthiazole with an appropriate building block for the isoxazole ring under basic conditions can yield the desired compound.[1]

Post-synthesis, the crude product must undergo rigorous purification. Recrystallization is a common initial step. For achieving the high purity (>99.5%) required for a primary standard, preparative chromatography is often essential. The final purified material should be a homogenous solid, and its purity should be preliminarily checked by thin-layer chromatography (TLC) using multiple solvent systems.

Structural Confirmation: The Orthogonal Approach

Confirmation of the chemical structure is a non-negotiable step. An orthogonal approach, using multiple independent analytical techniques, provides the highest degree of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton.[4] The proton NMR should show the expected signals for the phenyl, thiazole, and isoxazole protons with appropriate chemical shifts and coupling constants. The carbon NMR will verify the number and type of carbon atoms. Advanced 2D NMR techniques like HSQC and HMBC can be employed to definitively assign proton and carbon signals and confirm connectivity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition.[5] The measured mass should be within a very narrow tolerance (e.g., < 5 ppm) of the calculated theoretical mass for C₁₂H₈N₂OS.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups and provides a unique fingerprint for the molecule.

The combination of these techniques provides an unassailable confirmation of the identity of the synthesized 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.

Part 2: Purity Assessment: A Comparative Guide to Chromatographic Methods

With the structure confirmed, the next critical step is to determine the purity of the reference standard. Here, we compare the workhorse method, HPLC-UV, with the more advanced UPLC-MS/MS for impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the gold standard for quantitative purity analysis in most pharmaceutical labs due to its robustness, reproducibility, and cost-effectiveness. The principle is to separate the main compound from any impurities on a chromatographic column and quantify them based on their UV absorbance.

  • System Preparation:

    • Chromatograph: An Agilent 1260 Infinity II or equivalent HPLC system equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

    • Column: A reverse-phase column, such as a Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm), is a suitable starting point for this type of aromatic heterocyclic compound.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the purified 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole and dissolve in 10 mL of diluent to create a 1.0 mg/mL solution.

    • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • A gradient elution is necessary to separate potential impurities with different polarities.

ParameterValueCausality & Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Vol. 5 µLA small volume minimizes potential for band broadening on the column.
Detection 254 nm (or λmax)254 nm is a common wavelength for aromatic compounds. The DAD allows for monitoring at the compound's absorbance maximum (λmax) for optimal sensitivity.
Gradient 0-20 min: 5% to 95% BA broad gradient ensures elution of both polar and non-polar impurities.
20-25 min: Hold at 95% BWashes the column of any strongly retained components.
25-26 min: 95% to 5% BReturns to initial conditions.
26-30 min: Hold at 5% BRe-equilibration for the next injection.
  • Data Analysis (Area Percent Method):

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all impurities have the same response factor as the main compound, which is a common and accepted practice for purity analysis when impurity standards are not available.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages over HPLC-UV, particularly in speed and sensitivity. The use of sub-2 µm particle columns allows for faster separations with higher resolution. The mass spectrometer provides mass information, which is invaluable for identifying unknown impurities.

  • System Preparation:

    • Chromatograph: A Waters ACQUITY UPLC I-Class system or equivalent.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer such as a Xevo TQ-S micro.

    • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Same as HPLC-UV (0.1% Formic Acid in Water/Acetonitrile) to ensure MS compatibility.[7]

  • Chromatographic and MS Conditions:

ParameterValueCausality & Rationale
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity, allowing for higher flow rates and better efficiency with UPLC.
Injection Vol. 1 µLSmaller injection volume is required for the narrower column to prevent overload.
Gradient 0-5 min: 5% to 95% BThe gradient time is significantly shorter due to the higher efficiency of the UPLC column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the heterocyclic rings are readily protonated, making positive mode ESI ideal.
MS Scan Mode Full Scan (e.g., m/z 100-500)To detect all potential impurities and acquire their mass-to-charge ratios.
Performance Comparison: HPLC-UV vs. UPLC-MS/MS

The choice of method depends on the analytical objective. For routine quality control and purity reporting, HPLC-UV is often sufficient. For in-depth impurity characterization during process development or for troubleshooting, UPLC-MS/MS is superior.

Performance MetricHPLC-UVUPLC-MS/MS
Primary Application Quantitative Purity AssayImpurity Identification & Profiling
Purity Result 99.85% (Area %)99.83% (TIC Area %)
Analysis Time ~30 minutes~7 minutes
LOD/LOQ ~0.05% / 0.1%<0.01% / <0.03%
Impurity Information Retention Time & UV SpectrumRetention Time, Mass (m/z), & Fragmentation Data
Trustworthiness High, robust, and well-established for quantitation.High, provides mass confirmation, but quantitation can be more complex due to varying ionization efficiencies.

Part 3: Visualization & Workflow Logic

Visualizing the workflow ensures a logical and systematic approach to reference standard qualification.

Workflow for In-House Reference Standard Qualification

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Impurity Analysis cluster_final Final Qualification S1 Chemical Synthesis S2 Purification (e.g., Preparative HPLC) S1->S2 C1 NMR (1H, 13C, 2D) S2->C1 C2 HRMS S2->C2 C3 IR Spectroscopy S2->C3 P1 HPLC-UV (Quantitative Purity) C1->P1 F1 Assign Purity Value P1->F1 P2 UPLC-MS/MS (Impurity ID) P2->F1 P3 Other (e.g., Karl Fischer for Water) P3->F1 F2 Issue Certificate of Analysis F1->F2 F3 Store in Controlled Environment F2->F3

Caption: Workflow for qualifying an in-house primary reference standard.

Decision Logic: Selecting the Right Analytical Method

node_result node_result Start Analytical Need? is_quant Routine QC / Purity Assay? Start->is_quant hplc Use Validated HPLC-UV Method is_quant->hplc Yes is_id Impurity ID / Low-Level Detection? is_quant->is_id No is_id->hplc No (Routine) uplc Use UPLC-MS/MS Method is_id->uplc Yes

Caption: Decision tree for selecting between HPLC-UV and UPLC-MS/MS.

Conclusion

The qualification of a primary reference standard for a novel compound like 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is a meticulous but essential scientific endeavor. It requires a multi-faceted approach encompassing synthesis, purification, unambiguous structural elucidation via orthogonal techniques (NMR, HRMS), and rigorous purity assessment.

This guide has demonstrated that while HPLC-UV remains the benchmark for reliable quantitative purity determination, UPLC-MS/MS provides invaluable, complementary information regarding the identity of trace impurities, with superior speed and sensitivity. The adoption of both methodologies provides a self-validating system, ensuring the highest confidence in the quality of the reference standard. By following this comprehensive framework, researchers and drug development professionals can establish a robust foundation for all subsequent analytical work, ensuring data accuracy, reproducibility, and regulatory compliance.

References

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link].

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Available at: [Link].

  • Royal Society of Chemistry. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry. Available at: [Link].

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  • Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Available at: [Link].

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  • ResearchGate. Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Available at: [Link].

  • ACS Publications. Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][8]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, .... Available at: [Link].

  • MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link].

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Comparative

A Comparative Guide to the Spectroscopic Identification of 2-Phenyl and 5-Isoxazolyl Moieties

In the landscape of modern drug development and materials science, the 2-phenyl and 5-isoxazolyl moieties are prevalent structural motifs. Their unique electronic and steric properties contribute significantly to the bio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and materials science, the 2-phenyl and 5-isoxazolyl moieties are prevalent structural motifs. Their unique electronic and steric properties contribute significantly to the biological activity and physical characteristics of a vast array of compounds. Unambiguous structural confirmation is therefore a critical step in the research and development pipeline. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights and experimental data to guide researchers in the definitive identification of these important chemical entities.

The Power of Integrated Spectroscopy

No single technique provides a complete structural picture. Instead, a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for confident characterization. This guide will dissect the characteristic spectral signatures of each moiety across these platforms, highlighting the nuances that allow for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for identifying and distinguishing isomers.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1][3][4]

¹H NMR: A Window into the Proton Environment

The proton NMR spectrum offers a first look at the distinct electronic environments of the hydrogen atoms.

  • 2-Phenyl Moiety: The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns are influenced by the substitution on the isoxazole ring.

  • 5-Isoxazolyl Moiety: The isoxazole ring itself presents a key diagnostic signal: the proton at the C4 position. This proton typically appears as a sharp singlet at approximately δ 6.84 ppm in a 3,5-disubstituted isoxazole.[5][6] The presence and chemical shift of this proton are highly indicative of the isoxazole core.[7]

¹³C NMR: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, revealing the number of unique carbon environments.[1][8]

  • 2-Phenyl Moiety: Aromatic carbons of the phenyl group will resonate in the typical downfield region of δ 125-135 ppm.[9]

  • 5-Isoxazolyl Moiety: The carbons of the isoxazole ring have characteristic chemical shifts. For a 3,5-diphenylisoxazole, the C3, C4, and C5 carbons appear around δ 162.9, 97.4, and 170.3 ppm, respectively.[6] These values can shift depending on the substituents.[10][11]

Comparative NMR Data Summary
Moiety Spectroscopic Feature Typical Chemical Shift (δ ppm) Key Differentiator
2-Phenyl ¹H Aromatic Protons7.0 - 8.0 (multiplet)Complex multiplet pattern.
¹³C Aromatic Carbons125 - 135Cluster of signals in the aromatic carbon region.
5-Isoxazolyl ¹H Isoxazole H-4~6.8 (singlet)[5][6]A sharp singlet, highly characteristic of the isoxazole ring.[7]
¹³C Isoxazole C-3~163[6]Downfield shift due to proximity to nitrogen.
¹³C Isoxazole C-4~97[6]Relatively upfield for an aromatic carbon.
¹³C Isoxazole C-5~170[6]Most downfield carbon, attached to oxygen.
2D NMR: Unambiguous Connectivity

While 1D NMR provides a wealth of information, 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the connectivity between the phenyl and isoxazolyl rings.[12] An HMBC experiment is particularly crucial as it reveals long-range (2-3 bond) correlations. A key correlation to look for would be between the ortho-protons of the phenyl ring and the C2 or C3 carbon of the isoxazole ring, providing definitive proof of their connection.

Caption: Key HMBC correlations confirming the link between the phenyl and isoxazolyl rings.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through its fragmentation patterns.[13]

  • 2-Phenyl Moiety: The presence of a phenyl group often leads to characteristic fragments such as the phenyl cation (m/z 77) or fragments resulting from the loss of the phenyl group.

  • 5-Isoxazolyl Moiety: The isoxazole ring is known to undergo characteristic cleavage. Collision-induced dissociation (CID) studies have shown that isoxazoles can fragment through various pathways, often involving ring opening.[14][15] Common losses include CO, HCN, and substituent groups.

Comparative Fragmentation Data
Moiety Characteristic Fragment Ion (m/z) Interpretation
2-Phenyl 77Phenyl cation ([C₆H₅]⁺)
[M-77]⁺Loss of the phenyl group
5-Isoxazolyl Varies significantly with substitutionRing opening and subsequent fragmentation
Loss of CO, HCNCharacteristic of many heterocyclic systems

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16]

  • 2-Phenyl Moiety: The phenyl group will exhibit characteristic C-H stretching vibrations for aromatic protons (around 3050 cm⁻¹) and C=C stretching vibrations within the ring (typically in the 1450-1600 cm⁻¹ region).[17]

  • 5-Isoxazolyl Moiety: The isoxazole ring has several characteristic vibrations, including C=N stretching (around 1612-1665 cm⁻¹) and N-O stretching (around 1110-1274 cm⁻¹).[17][18]

Comparative IR Absorption Frequencies
Moiety Vibrational Mode Typical Frequency (cm⁻¹)
2-Phenyl Aromatic C-H Stretch~3050[17]
Aromatic C=C Stretch1450 - 1600[6]
5-Isoxazolyl C=N Stretch1612 - 1665[17][18]
N-O Stretch1110 - 1274[17][18]

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[19] Both the phenyl and isoxazolyl moieties contain π-systems and will therefore absorb in the UV region. The absorption maxima (λmax) will be influenced by the extent of conjugation between the two rings and the presence of other chromophores. Phenyl-substituted heterocycles typically exhibit strong absorptions corresponding to π → π* transitions.[20][21][22]

A Validated Workflow for Structural Identification

To ensure trustworthiness and accuracy, a systematic workflow should be employed.

Spectroscopic_Workflow cluster_workflow Structural Elucidation Workflow Start Unknown Sample IR FT-IR Spectroscopy Start->IR Check_Functional_Groups Preliminary Functional Group Analysis IR->Check_Functional_Groups MS Mass Spectrometry Check_Functional_Groups->MS Proceed Check_MW Determine Molecular Weight & Fragmentation MS->Check_MW NMR_1D 1D NMR (¹H, ¹³C) Check_MW->NMR_1D Proceed Initial_Structure Propose Initial Structure NMR_1D->Initial_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) Initial_Structure->NMR_2D Verify Final_Structure Confirm Connectivity & Finalize Structure NMR_2D->Final_Structure End Structure Confirmed Final_Structure->End Confirmed

Caption: A logical workflow for the spectroscopic identification of novel compounds.

Experimental Protocols

High-Resolution NMR Data Acquisition

A self-validating system requires meticulous experimental execution.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).[6]

    • Set the spectral width to 0-220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

  • HMBC Acquisition:

    • Set the experiment to optimize for long-range couplings (typically 4-10 Hz).

    • Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the proposed structure to confirm the elemental composition.

By adhering to these protocols and integrating the data from multiple spectroscopic techniques, researchers can achieve unambiguous and reliable identification of compounds containing 2-phenyl and 5-isoxazolyl moieties, ensuring the scientific integrity of their work.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2919-2924. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chegg. (n.d.). How could 13C NMR spectroscopy be used to distinguish among isomers X, Y, and Z? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • National Journal of Engineering Science and Research. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-Fadhil-Al-Heetimi/d394142f9b233a7556f87425b018b14a9a08182b)

  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • PubMed. (2006, September 15). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical UV-Vis spectra of phenyl substituted porphyrazine (1),... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Retrieved from [Link]

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  • ACS Publications. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

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  • Georgia State University. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Retrieved from [Link]

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  • ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... Retrieved from [Link]

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Validation

The Cutting Edge: A Comparative Analysis of Thiazolyl-Isoxazole Cytotoxicity in Cancer Cell Lines

A Senior Application Scientist's Guide to IC50 Values and Mechanistic Insights In the relentless pursuit of novel and more effective anticancer agents, the unique structural scaffold of thiazolyl-isoxazoles has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to IC50 Values and Mechanistic Insights

In the relentless pursuit of novel and more effective anticancer agents, the unique structural scaffold of thiazolyl-isoxazoles has emerged as a promising frontier. This guide offers a comprehensive, data-driven comparison of the cytotoxic effects of various thiazolyl-isoxazole derivatives across a spectrum of cancer cell lines. By synthesizing findings from recent preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear and objective overview of the therapeutic potential of this burgeoning class of compounds.

The fusion of the thiazole and isoxazole rings creates a privileged heterocyclic structure, a feature often associated with diverse pharmacological activities.[1][2] This guide will delve into the quantitative measure of their anticancer potency – the half-maximal inhibitory concentration (IC50) – and explore the underlying mechanisms of action that make these compounds compelling candidates for further investigation.

Comparative Cytotoxicity: A Tabular Overview of IC50 Values

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The following table summarizes the IC50 values of various thiazolyl-isoxazole and related derivatives against several human cancer cell lines, as reported in peer-reviewed literature. This data provides a direct comparison of the cytotoxic potency of different structural modifications.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Thiazole Derivatives (4a-c, 5) MCF-7 (Breast)2.57 ± 0.16 (for 4c)Staurosporine6.77 ± 0.41[3]
HepG2 (Liver)7.26 ± 0.44 (for 4c)Staurosporine8.4 ± 0.51[3]
Thiazoles carrying 1,3,4-thiadiazole (12d) HepG2 (Liver)0.82Doxorubicin0.72[1]
Thiazoles carrying 1,3,4-thiadiazole (12c) HepG2 (Liver)0.91Doxorubicin0.72[1]
Thiazoles carrying 1,3,4-thiadiazole (6g) HepG2 (Liver)1.06Doxorubicin0.72[1]
Isoxazole-based carboxamides (10c) HepG2 (Liver)0.69Sorafenib3.99[4]
Isoxazole-based carboxamides (10a) HepG2 (Liver)0.79Sorafenib3.99[4]
Isoxazole-based carboxamides (8) HepG2 (Liver)0.84Sorafenib3.99[4]
Thiazole-based analogs (4d) MDA-MB-231 (Breast)1.21Sorafenib1.18[5]
Thiazole-based analogs (4b) MDA-MB-231 (Breast)3.52Sorafenib1.18[5]
Isoxazole derivatives of benzothiazole (20c) Colo205 (Colon)5.04 - 13Not SpecifiedNot Specified[6][7]
5-(Thiophen-2-yl)isoxazoles (TTI-6) MCF-7 (Breast)1.91Not SpecifiedNot Specified[8]
4-(Trifluoromethyl)isoxazoles (TTI-4) MCF-7 (Breast)2.63Not SpecifiedNot Specified[9]
Isoxazole Curcumin Analog (22) K562 (Leukemia)0.5Curcumin17[10]
3,4-isoxazolediamides (2) K562 (Leukemia)18.01 ± 0.69 nMNot SpecifiedNot Specified[11]

Expert Interpretation: The data clearly indicates that specific substitutions on the thiazolyl-isoxazole scaffold can dramatically influence cytotoxic activity. For instance, compound 4c , a thiazole derivative, demonstrated potent activity against MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively.[3] Notably, certain isoxazole-based carboxamides have shown sub-micromolar efficacy against HepG2 cells, outperforming the standard drug Sorafenib.[4] The isoxazole curcumin analog 22 exhibited a remarkable IC50 of 0.5 µM against the K562 leukemia cell line, a significant improvement over the parent compound, curcumin.[10] These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the anticancer properties of this chemical class.

Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity

The efficacy of a potential anticancer drug is not solely defined by its IC50 value but also by its mechanism of action. Several studies have begun to elucidate the pathways through which thiazolyl-isoxazole derivatives exert their effects, with apoptosis induction and cell cycle arrest being common themes.[6][12]

Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence suggests that many thiazolyl-isoxazole compounds trigger programmed cell death, or apoptosis, in cancer cells. For example, one study found that a promising isoxazole derivative of benzothiazole, compound 20c , induced G2/M cell cycle arrest in Colo205 colon cancer cells.[7] This arrest was accompanied by a significant increase in the levels of the tumor suppressor protein p53, a key regulator of apoptosis.[7] The subsequent alteration in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins ultimately leads to the activation of caspases and apoptotic cell death.[7]

The following diagram illustrates a generalized pathway for p53-mediated apoptosis, a mechanism implicated in the action of some thiazolyl-isoxazole derivatives.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation p53 Activation & Regulation cluster_execution Mitochondrial Pathway & Apoptosis Thiazolyl-Isoxazole Thiazolyl-Isoxazole p53 p53 Activation Thiazolyl-Isoxazole->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized p53-mediated apoptotic pathway induced by thiazolyl-isoxazoles.

Targeting Key Signaling Pathways: VEGFR-2 Inhibition

Beyond inducing apoptosis, some thiazolyl-isoxazole derivatives have been shown to inhibit specific molecular targets crucial for cancer cell survival and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[3][5]

Several studies have identified thiazole-containing compounds that exhibit potent VEGFR-2 inhibitory activity.[3][5] For instance, compound 4c from one study was found to block VEGFR-2 with an IC50 of 0.15 µM.[3] This inhibition of VEGFR-2 signaling can effectively starve tumors of the blood supply they need to grow and metastasize.

The experimental workflow for assessing VEGFR-2 inhibition is a critical component of the drug discovery process.

VEGFR2_Inhibition_Workflow start Start cell_culture Culture Cancer Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat cells with Thiazolyl-Isoxazole (at IC50 concentration) cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis elisa VEGFR-2 ELISA Assay cell_lysis->elisa data_analysis Data Analysis: Determine % Inhibition elisa->data_analysis end End data_analysis->end

Sources

Comparative

A Guide to Foundational Purity: A Comparative Analysis of Elemental Analysis and Melting Point Determination for Compound Validation

Part 1: Elemental Analysis for Stoichiometric Verification Elemental analysis is a quantitative technique that determines the mass percentage of specific elements within a sample, most commonly Carbon (C), Hydrogen (H),...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique that determines the mass percentage of specific elements within a sample, most commonly Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Its primary role is to provide a direct, empirical validation of a compound's chemical formula.[1] This is not merely a qualitative check; it is a precise measure of a molecule's stoichiometric integrity.

The Principle of Combustion: Deconstructing the Molecule

The most prevalent method for organic elemental analysis is high-temperature combustion, based on the Pregl-Dumas method.[2] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at temperatures exceeding 1000°C.[1][2] This high-energy process breaks all chemical bonds, converting the constituent elements into simple, stable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂)

  • Sulfur → Sulfur Dioxide (SO₂)

These gases are then passed through a reduction chamber to convert nitrogen oxides to N₂ and are subsequently separated via gas chromatography. A highly sensitive thermal conductivity detector (TCD) quantifies each gas, and the instrument's software calculates the mass percentage of each element in the original sample.[1][3]

Experimental Protocol: CHNS Analysis

A robust protocol is essential for achieving the high accuracy this technique is known for.

1. Sample Preparation:

  • Homogenization: The sample must be a homogenous, finely ground powder to ensure the small amount analyzed is representative of the entire batch.

  • Drying: Samples must be thoroughly dried to remove residual solvents and atmospheric moisture, which would otherwise inflate the hydrogen and potentially the carbon and oxygen content.[4]

  • Weighing: Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact weight is critical for accurate percentage calculations.[3]

2. Instrument Setup & Calibration:

  • System Check: Ensure the combustion and reduction tubes are in good condition and that carrier gases (typically Helium and Oxygen) are flowing at the correct pressures.

  • Calibration: Analyze a certified, ultra-pure standard (e.g., acetanilide) to create a calibration curve. This step is crucial for ensuring the detector's response is accurately correlated to elemental mass.

3. Analysis Workflow:

  • The weighed sample is placed in an autosampler.

  • The autosampler drops the sample into the combustion furnace.

  • The resulting gases are swept by the carrier gas through the separation column to the TCD.

  • The software records the detector signal and calculates the elemental percentages.

Data Interpretation: A Quantitative Verdict

The output of an elemental analysis is a report of the mass percentages for C, H, N, and S. The trustworthiness of this data hinges on its comparison to the theoretical values calculated from the expected molecular formula.

  • Purity Criterion: For a compound to be considered pure, the experimentally determined percentages should typically be within ±0.4% of the theoretical values. For example, if the theoretical carbon content is 54.53%, an acceptable experimental result would fall between 54.13% and 54.93%.

  • Identity Confirmation: If the experimental results consistently match the theoretical values for a proposed structure, it provides strong evidence for that structural assignment. Conversely, a significant deviation points to an incorrect structure, the presence of impurities, or residual solvent.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output p1 Homogenize & Dry Sample p2 Weigh 1-3 mg into Tin Capsule p1->p2 a1 Combustion (>1000°C) p2->a1 a2 Gas Separation (GC) a1->a2 a3 Detection (TCD) a2->a3 o1 Calculate Mass % of C, H, N, S a3->o1 o2 Compare to Theoretical Values o1->o2

Caption: Workflow for Elemental Analysis via Combustion.

Part 2: Melting Point Determination as a Sentinel of Purity

Melting point determination is a fundamental thermal analysis technique used to characterize crystalline solids.[5] While elemental analysis verifies a molecule's formula, melting point assesses the purity of its bulk, crystalline form.[6] It is a rapid and reliable method for quality control and initial characterization.[7][8]

The Principle of Melting Point Depression: Purity's Physical Signature

A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. Breaking this structure requires a specific amount of thermal energy, resulting in a sharp, well-defined melting point, often within a narrow range of 0.5–1°C.[9]

The presence of impurities disrupts this ordered crystal lattice.[6] This disruption weakens the intermolecular forces, meaning less energy is required to transition the solid to a liquid. This phenomenon, known as melting point depression , has two key observable consequences:

  • A Lowering of the Melting Temperature: The temperature at which melting begins is lower than that of the pure substance.[5]

  • A Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.[10] An impure compound may melt over a range of 3-5°C or more.

Therefore, a sharp melting point at the expected temperature is a strong indicator of high purity.[11]

Experimental Protocol: Capillary Melting Point Determination

Modern melting point determination is typically performed using an automated capillary apparatus.

1. Sample Preparation:

  • Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[7]

  • Load a small amount of the powder into a thin-walled glass capillary tube, typically to a height of 2-3 mm.[12] Tap the capillary gently to pack the sample firmly.

2. Instrument Setup:

  • Place the packed capillary into the heating block of the apparatus.

  • Set the heating parameters. A common, effective method involves two phases:

    • Ramp Phase: A rapid heating rate (e.g., 10-20°C/min) to approach the expected melting point (e.g., to within 20°C).

    • Analysis Phase: A slow, precise heating rate (1-2°C/min) through the expected melting range to ensure thermal equilibrium and an accurate reading.[7]

3. Observation and Recording:

  • The instrument's camera and light source monitor the sample.

  • Onset Temperature (T_start): The temperature at which the first drop of liquid becomes visible.

  • Liquefaction Temperature (T_end): The temperature at which the last solid crystal melts.

  • The instrument automatically records this range.

Data Interpretation: A Window into Crystalline Order

The melting point range is a direct reflection of sample purity.

  • High Purity: A narrow melting range (e.g., 148.5-149.5°C) that aligns with the literature value for the compound.

  • Low Purity: A broad, depressed melting range (e.g., 142-147°C) indicates the presence of impurities.[10]

  • Identity Confirmation: The melting point can be used to help confirm the identity of a substance by comparing it to a known standard or literature value.[8] A mixed melting point determination, where the sample is mixed with a known standard, can provide definitive proof of identity; if the mixture melts sharply at the same temperature, the compounds are identical.

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output p1 Grind & Dry Sample p2 Pack into Capillary Tube (2-3 mm) p1->p2 a2 Insert Capillary into Heating Block p2->a2 a1 Set Heating Program (Ramp & Slow Heat) a1->a2 a3 Automated Observation of Melting a2->a3 o1 Record Start & End of Melting a3->o1 o2 Report Melting Range (e.g., 121.0-122.5 °C) o1->o2

Caption: Workflow for Automated Melting Point Determination.

Part 3: A Synergistic Approach for Comprehensive Validation

Neither technique alone tells the whole story. Their true power lies in their use as orthogonal, complementary methods. Elemental analysis confirms the atomic makeup, while melting point determination assesses the crystalline purity. This dual validation creates a self-reinforcing system that is critical for regulatory compliance and data integrity.

Regulatory Framework and Method Validation

In the pharmaceutical industry, compound characterization is governed by stringent guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

  • Impurity Control: ICH Q3A guidelines mandate the reporting, identification, and qualification of impurities in new drug substances.[13][14][15] Both EA and MP are fundamental tests used to establish the initial purity profile that is crucial for these assessments.

  • Method Validation: As per USP General Chapter <1225>, the analytical procedures themselves must be validated to prove they are fit for purpose.[16][17] This ensures that the data generated is accurate, precise, and reliable. While elemental analysis for bulk composition is a fundamental characterization technique, the principles of validation apply. For trace elemental impurities (heavy metals), specific guidelines like USP <232> and <233> mandate the use of highly sensitive techniques like ICP-MS or ICP-OES.[18][19][20]

Comparative Analysis

The following table summarizes the distinct and complementary roles of each technique.

FeatureElemental Analysis (CHNS/O)Melting Point Determination
Information Provided Quantitative elemental composition (%C, %H, %N, %S).Temperature range of solid-to-liquid phase transition.
Primary Application Identity Confirmation: Verifies the empirical/molecular formula.[1]Purity Assessment: Detects impurities in crystalline solids.[8]
Principle High-temperature combustion and gas chromatography.[2]Thermodynamics of phase transition (melting point depression).[5]
Sample Type Solids and liquids; must be combustible.Crystalline solids.
Destructive? Yes, the sample is combusted.Yes, the sample is melted.
Strengths - Highly accurate and precise (±0.4%).- Provides direct, quantitative evidence of formula.- Widely applicable to organic compounds.- Rapid and inexpensive.- Highly sensitive to impurities.- Simple sample preparation.
Limitations - Does not detect non-combustible inorganic impurities.- Insensitive to isomeric or polymorphic impurities.- Only applicable to crystalline solids.- Some compounds decompose before melting.- Not quantitative for impurity levels.
Regulatory Context Foundational data for New Drug Application (NDA) submissions to confirm molecular formula as per ICH guidelines.[1]A compendial identity and purity test in many pharmacopeias (USP, PhEur).[7]
Conclusion: An Indispensable Partnership

In the quest for scientific rigor, elemental analysis and melting point determination are not redundant, but essential partners. Elemental analysis answers the question, "Is this the right molecule? " by providing a precise, quantitative measure of its atomic building blocks. Melting point determination answers, "How pure is this sample? " by assessing the integrity of its crystalline lattice.

By employing both techniques, researchers and drug development professionals can establish a robust, validated foundation for their work. This dual approach provides a high degree of confidence in a compound's identity and purity, ensuring the integrity of subsequent research and forming a critical component of any regulatory submission.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • SSERC. (n.d.). Melting point determination.
  • Unknown. (n.d.).
  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Unknown. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Filo. (2025, May 9). What is the criterion of purity of a solid ?.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Quora. (2018, January 3). How to use boiling and melting point as criteria for purity of chemical substances.
  • Strizhak, P. E., & Gadi, M. R. (2018).
  • USP. (2011, December 3).
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • FILAB. (n.d.). USP 233 elemental impurities analysis.
  • Analytik Jena. (n.d.). USP <233> Elemental Impurities—Procedures.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY.
  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • European Medicines Agency. (2006, October 25). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • Unknown. (2022, December 31).
  • Pharmaguideline. (n.d.). SOP for Melting Point Apparatus.
  • VELP Scientifica. (n.d.). CHNS determination in organic and inorganic fertilizers.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • Spectroscopy Online. (2018, March 1). Choosing the Right Atomic Spectroscopic Technique for Measuring Elemental Impurities in Pharmaceuticals: A J-Value Perspective.
  • Unknown. (2026, January 7). Application Research of Elemental Analysis (EA) in Drug Development and Quality Control.
  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole

Disclaimer: This document provides guidance for the proper disposal of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole in a laboratory setting. As a specific Safety Data Sheet (SDS) for this novel compound may not be readily avai...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance for the proper disposal of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole in a laboratory setting. As a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, the procedures outlined are based on established safety protocols for structurally related thiazole and isoxazole derivatives, as well as federal and institutional guidelines. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[1][2][3]

Hazard Assessment and Characterization

In the absence of a specific SDS, a risk assessment must be conducted by evaluating the chemical's structure for potentially hazardous functional groups.[3] The 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole molecule contains both a thiazole and an isoxazole ring system. Analogous compounds in these classes exhibit a range of hazards that must be assumed for this substance.

Table 1: Inferred Hazard Profile and Precautionary Measures

Hazard Category Potential Risk Rationale & Precautionary Statements
Health Hazards Toxic, Irritant. May be harmful if swallowed, inhaled, or in contact with skin.[1][4] Causes serious eye and skin irritation.[1] P261: Avoid breathing dust/fume/mist/vapors.[4] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Physical Hazards Flammable. Heterocyclic compounds, particularly isoxazole, can be flammable liquids or combustible solids.[5][6] Thermal decomposition may release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[1] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7][8]

| Environmental Hazards | Harmful to aquatic life. Thiazole and isoxazole derivatives can be toxic to aquatic organisms, potentially with long-lasting effects.[1][4] | P273: Avoid release to the environment.[4] P501: Dispose of contents/container to an approved waste disposal plant.[6][7][8] |

Regulatory and Compliance Framework

The disposal of laboratory chemical waste is strictly regulated. Two primary federal standards govern these procedures in the United States:

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This regulation mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[9][10] The CHP is a written program that outlines procedures and controls to protect workers from chemical hazards. The disposal methods described herein should be incorporated into your laboratory's specific CHP.[11]

  • Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates hazardous waste management from its point of generation to its final disposal (a concept known as "cradle-to-grave").[12][13] All waste procedures must comply with RCRA to prevent environmental contamination.

Core Principles of Chemical Waste Management

Before proceeding with disposal, adhere to these fundamental principles:

  • Never Use Drains or Standard Trash: Hazardous chemical waste must never be disposed of via the sanitary sewer or in the regular trash.[14][15][16]

  • Segregate Waste Streams: Incompatible chemicals must be collected in separate containers to prevent dangerous reactions.[12][15][17] 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole waste should be classified as non-halogenated organic waste .

  • Use Proper Containers: Waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof lids.[12][14]

  • Label Correctly and Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazard warnings.[18]

  • Store Safely: Store sealed waste containers in a designated, secure Satellite Accumulation Area (SAA) at or near the point of generation until they are collected by EHS personnel.[13][19]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A standard laboratory coat.

Step 2: Segregate and Collect Waste Follow the decision workflow (Figure 1) to correctly segregate different forms of waste.

  • Solid Waste: Collect unused or waste 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole powder, along with contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container for solids.[1] The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions containing 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole in a separate, labeled hazardous waste container for non-halogenated organic liquids. Do not mix with other incompatible waste streams (e.g., acids, bases, or halogenated solvents).[14][17]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[14]

Step 3: Label the Waste Container As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:

  • The words "Hazardous Waste" .[18]

  • The full chemical name: "5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole" and any solvents present. Do not use abbreviations.

  • The approximate percentages of each component.

  • The relevant hazard warnings (e.g., "Toxic," "Flammable," "Environmental Hazard").

  • The date waste was first added to the container.

Step 4: Store Container Pending Disposal

  • Keep the waste container securely closed at all times, except when adding waste.[15]

  • Store the container in your lab's designated Satellite Accumulation Area (SAA).[19]

  • Ensure the SAA is away from sinks, floor drains, and sources of ignition. Use secondary containment (e.g., a plastic tub) for liquid waste containers to contain potential leaks.[12]

Step 5: Arrange for Final Disposal

  • Once the waste container is full, or within the time limits specified by your institution (often 6-12 months), arrange for collection.[12][19]

  • Contact your institution's Environmental Health and Safety (EHS) department or follow established procedures to request a hazardous waste pickup.[1]

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If the spill is in a fume hood, keep the sash down. For spills in the open, ensure the area is well-ventilated.

  • Don PPE: Wear the PPE detailed in Step 1 of the disposal protocol.

  • Contain and Clean:

    • For Solids: Gently sweep or scoop the material to avoid generating dust.[3]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies (gloves, wipes) into a sealed bag or container. Label it as hazardous waste with the chemical name.[2]

  • Decontaminate: Clean the spill surface with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials as solid hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

Visualization: Disposal Decision Workflow

G Figure 1. Disposal Workflow for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole start Waste Generated (5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole) solid_waste Solid Waste (Pure compound, contaminated gloves, wipes, weigh boats) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste Is it liquid? sharps_waste Contaminated Sharps (Needles, broken glass) start->sharps_waste Is it a sharp? empty_container Empty Stock Container start->empty_container Is it the original container? solid_container Container A: 'Solid Non-Halogenated Organic Hazardous Waste' solid_waste->solid_container liquid_container Container B: 'Liquid Non-Halogenated Organic Hazardous Waste' liquid_waste->liquid_container sharps_container Container C: 'Chemically Contaminated Sharps' sharps_waste->sharps_container rinse Triple-rinse container. Collect first rinse as liquid hazardous waste. empty_container->rinse rinse->liquid_container First rinse deface Deface/remove label. rinse->deface dispose_container Dispose of rinsed container in appropriate glass/plastic bin. deface->dispose_container

Caption: Disposal workflow for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Virginia Commonwealth University. (2022, May 8). Chemical Safety. Occupational Health and Safety. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]

  • University of Alabama in Huntsville. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds.
  • Villa Crop Protection. (2022, June). Thiazole 500 SC Safety Data Sheet. Retrieved from [Link]

  • Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

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